Quisqualic Acid
描述
This compound is an agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.
This compound has been reported in Apis cerana with data available.
An agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFTDCKZKHJSW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896927 | |
| Record name | Quisqualic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-07-1 | |
| Record name | Quisqualic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisqualic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisqualic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisqualic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUISQUALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Quisqualic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quisqualic acid, a potent excitatory amino acid analogue derived from the seeds of Quisqualis species, serves as a powerful pharmacological tool in neuroscience research.[1] Its multifaceted mechanism of action, characterized by the activation of both ionotropic and metabotropic glutamate receptors, allows for the intricate modulation of synaptic transmission and neuronal excitability. This guide provides a comprehensive overview of the molecular interactions and downstream signaling cascades initiated by this compound, with a focus on its differential effects on distinct glutamate receptor subtypes. Detailed experimental methodologies and quantitative binding data are presented to facilitate the design and interpretation of studies employing this pivotal research compound.
Introduction
This compound is a structural analogue of the principal excitatory neurotransmitter, glutamate.[2] Its rigid conformational structure, featuring a 1,2,4-oxadiazolidine-3,5-dione ring, confers high affinity and potent agonist activity at specific glutamate receptors.[1] This potent activity also leads to excitotoxicity, a phenomenon utilized in experimental models to selectively lesion neurons and study neurodegenerative processes.[1][3][4] This guide delineates the dualistic nature of this compound's mechanism of action, targeting both rapid, direct ion channel gating and slower, modulatory G-protein coupled receptor pathways.
Dual Mechanism of Action
This compound's primary mechanism of action involves the direct binding and activation of two major classes of glutamate receptors: ionotropic and metabotropic receptors.[5] This dual agonism is a distinguishing feature that underlies its complex physiological and excitotoxic effects.
Ionotropic Glutamate Receptors (iGluRs)
Ionotropic receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission.[6][7] this compound is a potent agonist at two subtypes of iGluRs:
-
AMPA Receptors (AMPARs): this compound is one of the most potent known agonists for AMPA receptors.[1] The binding of this compound to the ligand-binding domain of the AMPAR subunit induces a conformational change that opens the integral ion channel.[8] This allows for the rapid influx of sodium (Na+) ions and, depending on the subunit composition (specifically the absence of the GluA2 subunit), calcium (Ca2+) ions.[1][9] The resulting depolarization of the postsynaptic membrane generates an excitatory postsynaptic potential (EPSP).[1]
-
Kainate Receptors (KARs): this compound also acts as an agonist at kainate receptors, another class of ionotropic glutamate receptors.[1] Similar to AMPARs, activation of KARs by this compound leads to the opening of a non-selective cation channel, contributing to neuronal depolarization.[9]
The activation of both AMPA and kainate receptors by this compound leads to a significant influx of cations, triggering downstream signaling cascades involving calcium-dependent kinases and transcription factors.[1] Over-activation of these receptors is a key mechanism of this compound-induced excitotoxicity.[1]
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1][6][7] this compound is a potent agonist of Group I mGluRs, which includes mGluR1 and mGluR5.[1][3]
Activation of Group I mGluRs by this compound initiates the following signaling pathway:
-
G-protein Activation: Binding of this compound to the extracellular domain of the mGluR activates the associated heterotrimeric G-protein, specifically Gαq/11.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC).[1]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[10]
-
DAG activates protein kinase C (PKC), which in turn phosphorylates various target proteins, modulating their activity.
-
This signaling cascade results in a slower but more prolonged neuronal response compared to the rapid effects of iGluR activation.[7]
Quantitative Data
The affinity and efficacy of this compound at various glutamate receptors have been quantified in numerous studies. The following tables summarize key binding and functional data.
Table 1: Binding Affinities (Ki) of this compound at Glutamate Receptors
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| mGluR1 | Rat brain membranes | [3H]Glutamate | 10 | [2] |
| mGluR (high affinity) | Rat brain autoradiography | [3H]Glutamate | 17 | [11] |
| mGluR (low affinity) | Rat brain autoradiography | [3H]Glutamate | 62,000 | [11] |
| mGluR4 | Recombinant | Not Specified | 112,000 | [2][12] |
| mGluR5 | Human recombinant | Not Specified | 10,000 | [5] |
| mGluR6 | Not Specified | Not Specified | 1,000,000 | [13] |
Table 2: Functional Potencies (EC50/IC50) of this compound
| Receptor/Response | Preparation | Assay | Value (µM) | Reference |
| mGluR1 | Recombinant | Not Specified | 0.045 (EC50) | [2] |
| mGluR2 | Recombinant | Not Specified | 108 (IC50) | [2] |
| mGluR4 | Recombinant | Not Specified | 593 (IC50) | [2] |
| mGluR5 | CHO cells | PI Hydrolysis | 0.63 (EC50) | [2] |
| D-[3H]aspartate release | Cerebellar granule cells | Aspartate Release Assay | 20 (EC50) | [14] |
| Depolarization | Rat cerebral cortex slices | Electrophysiology | ~24 (log EC50 = -4.62) | [15] |
| PI Hydrolysis (antagonism by (+)-MCPG) | Neonatal rat hippocampus | PI Hydrolysis Assay | 370 (IC50) | [16] |
Experimental Protocols
The characterization of this compound's mechanism of action has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[17][18]
-
Objective: To quantify the binding affinity (Ki) of this compound for specific glutamate receptor subtypes.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus or cortex) is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.[19]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]glutamate) that is known to bind to the receptor of interest.[11][20]
-
Competition: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the activation of Gq-coupled receptors, such as Group I mGluRs.
-
Objective: To determine the potency (EC50) of this compound in stimulating the phosphoinositide signaling pathway.
-
Methodology:
-
Cell Culture/Tissue Slices: Cells expressing the mGluR of interest (e.g., CHO cells) or brain tissue slices (e.g., neonatal rat hippocampus) are used.[2][16]
-
Radiolabeling: The cells or slices are pre-incubated with a radioactive precursor, typically [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Stimulation: The cells or slices are then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells or tissue.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is measured by scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 value is determined.
-
Calcium Imaging
Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration, a key downstream event of both iGluR and mGluR activation.[21][22][23][24]
-
Objective: To measure the increase in intracellular calcium concentration in response to this compound application.
-
Methodology:
-
Cell Loading: Cultured neurons or astrocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or a genetically encoded calcium indicator (e.g., GCaMP).[10]
-
Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a sensitive camera.
-
Stimulation: A baseline fluorescence is recorded before this compound is applied to the cells.
-
Image Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.
-
Data Analysis: The fluorescence data are analyzed to determine the magnitude and kinetics of the calcium response to this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow for Calcium Imaging
Caption: Workflow for a calcium imaging experiment.
Conclusion
This compound's robust and dualistic mechanism of action, engaging both rapid ionotropic and modulatory metabotropic glutamate receptors, establishes it as an indispensable tool in neuroscience. Its ability to potently activate AMPA, kainate, and Group I metabotropic receptors allows for the detailed investigation of excitatory neurotransmission and its dysregulation in pathological states. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of glutamate signaling in the central nervous system. The excitotoxic properties of this compound also make it a valuable agent for creating animal models of neurodegenerative diseases, further highlighting its significance in drug development and discovery.[1][3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 4. This compound | Glutamate Receptor Agonist [stressmarq.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparing Ionotropic and Metabotropic Receptors – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 7. Neurotransmitter Identification and Action: Ionotropic Receptors versus Metabotropic Receptors – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikiwand [wikiwand.com]
- 10. Fluorescence measurement of changes in intracellular calcium induced by excitatory amino acids in cultured cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Metabotropic glutamate receptor 6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective association of N-methyl aspartate and quisqualate types of L-glutamate receptor with brain postsynaptic densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective metabotropic receptor agonists distinguish non-ionotropic glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Calcium Imaging Analysis of Cellular Responses to Hypercapnia and Hypoxia in the NTS of Newborn Rat Brainstem Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
The Discovery and Natural Occurrence of Quisqualic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quisqualic acid, a potent excitatory amino acid, has been a pivotal tool in neuroscience research for decades. Its activity as a selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate (mGlu) receptors has enabled detailed investigation into glutamatergic neurotransmission, excitotoxicity, and synaptic plasticity. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and quantitative data on its concentration. Furthermore, it details experimental protocols for its extraction and isolation and illustrates its key signaling pathways, providing a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Historical Context
The discovery of this compound as a potent neuroexcitant is credited to the foundational work of Shinozaki and Shibuya in 1974. Their research demonstrated the powerful excitatory effects of a substance isolated from the seeds of Quisqualis indica on the crayfish neuromuscular junction[1]. This initial finding highlighted its potential as a valuable pharmacological tool. Following this, in 1975, Takemoto and his colleagues elucidated the chemical structure of this compound and reported its synthesis[2][3]. These seminal studies opened the door for the widespread use of this compound in neuroscience to probe the function of excitatory amino acid receptors.
Natural Sources of this compound
This compound is a naturally occurring amino acid found in a limited number of plant species. The primary and most well-documented sources are the seeds of the Rangoon creeper, Combretum indicum (formerly Quisqualis indica), and the flower petals of the zonal geranium, Pelargonium x hortorum.
Combretum indicum (Rangoon Creeper)
The seeds of Combretum indicum have been traditionally used in some cultures as an anthelmintic agent. The neuroactive properties of the seeds are attributed to the presence of this compound. While the exact concentration can vary, a standardized seed extract has been developed containing 1% this compound by weight.
Pelargonium x hortorum (Zonal Geranium)
A surprising discovery revealed the presence of this compound in the flower petals of the popular ornamental plant, the zonal geranium (Pelargonium x hortorum)[4][5]. Research has shown that the concentration of this compound in the petals is sufficient to cause rapid paralysis in Japanese beetles that consume them, highlighting a potential natural defense mechanism for the plant[4][5][6].
Quantitative Data on this compound Content
The concentration of this compound in its natural sources is a critical parameter for extraction and potential therapeutic applications. The following table summarizes the available quantitative data.
| Natural Source | Plant Part | Concentration of this compound | Reference |
| Combretum indicum (syn. Quisqualis indica) | Seeds | Standardized to 1% in a commercial extract | N/A |
| Pelargonium x hortorum cv. Nittany Lion Red | Flower Petals | 1.25 ± 0.02 mg/g of lyophilized tissue | [4] |
Experimental Protocols
Extraction and Isolation of this compound from Pelargonium x hortorum Flower Petals
This protocol is adapted from the activity-guided fractionation that led to the identification of this compound in zonal geranium petals[4][5].
1. Material Preparation:
- Collect fresh flower petals of Pelargonium x hortorum.
- Lyophilize the petals to remove water content.
- Grind the lyophilized petals into a fine powder.
2. Extraction:
- Extract the ground petal powder with distilled, deionized water in the dark at 4°C for 1 hour. A solid-to-solvent ratio of 1g of powder to 20 mL of water is recommended.
- Perform a second extraction of the plant material under the same conditions to ensure complete extraction.
- Pool the crude extracts from both extractions.
3. Filtration and Concentration:
- Filter the pooled extract to remove solid plant debris.
- Lyophilize the filtered extract to yield a concentrated powder.
4. Chromatographic Separation:
- Reconstitute the lyophilized powder in water.
- Subject the reconstituted extract to high-performance liquid chromatography (HPLC) for purification. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is effective for separating polar compounds like this compound.
- Monitor the elution at 210 nm.
- Collect the fractions corresponding to the retention time of a pure this compound standard.
5. Identification and Quantification:
- Confirm the identity of the isolated compound as L-quisqualic acid using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
- Quantify the concentration of L-quisqualic acid using a standard curve generated from serial dilutions of a certified L-quisqualic acid standard on an HPLC system.
General Protocol for Extraction from Combretum indicum Seeds
The following is a general method for the extraction of amino acids from plant material, based on a procedure for analyzing Quisqualis fructus (the fruit and seeds) as described in the Chinese Pharmacopoeia[7][8].
1. Material Preparation:
- Grind the dried seeds of Combretum indicum into a fine powder (passing through an 80-mesh sieve).
2. Ultrasonic Extraction:
- Accurately weigh 0.5 g of the seed powder.
- Add 5 mL of 80% methanol to the powder.
- Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a power of 250 W.
3. Centrifugation and Filtration:
- Centrifuge the resulting mixture at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22-µm microporous membrane.
4. Analysis:
- The resulting solution can be used for analysis by HPLC, often requiring pre-column derivatization for the detection of amino acids.
Signaling Pathways of this compound
This compound exerts its effects by acting as a potent agonist at two major classes of glutamate receptors: ionotropic glutamate receptors (AMPA and kainate receptors) and group I metabotropic glutamate receptors (mGluR1 and mGluR5).
Activation of AMPA/Kainate Receptors
Binding of this compound to AMPA and kainate receptors, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and to a lesser extent Ca2+. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
Activation of Group I Metabotropic Glutamate Receptors
This compound is also a potent agonist of group I mGluRs (mGluR1 and mGluR5). These are G-protein coupled receptors that, upon activation, initiate a second messenger cascade involving phospholipase C.
Conclusion
This compound remains a cornerstone in the study of excitatory neurotransmission. Its well-defined origins in Combretum indicum and Pelargonium x hortorum provide accessible natural sources for its isolation. The detailed experimental protocols and an understanding of its signaling pathways at both ionotropic and metabotropic glutamate receptors, as outlined in this guide, offer researchers the necessary tools and knowledge to effectively utilize this compound in their investigations. Further research to quantify the variability of this compound in Combretum indicum seeds from different geographical locations could provide valuable insights for standardization and future applications.
References
- 1. A new potent excitant, this compound: effects on crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the constituents of Quisqualis Fructus. II. Structure of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the constituents of Quisqualis fructus. III. synthesis of this compound and the related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare excitatory amino acid from flowers of zonal geranium responsible for paralyzing the Japanese beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Frontiers | Chemical constituent characterization and determination of Quisqualis fructus based on UPLC-Q-TOF-MS and HPLC combined with fingerprint and chemometric analysis [frontiersin.org]
- 8. Chemical constituent characterization and determination of Quisqualis fructus based on UPLC-Q-TOF-MS and HPLC combined with fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Quisqualic Acid structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quisqualic acid, a potent excitatory amino acid analogue originally isolated from the seeds of Quisqualis indica, serves as a powerful pharmacological tool in neuroscience research.[1] Its ability to act as a potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate (mGlu) receptors makes it a molecule of significant interest for studying excitatory neurotransmission and excitotoxicity.[1][2] This document provides an in-depth overview of the structure, chemical properties, and key experimental methodologies related to this compound, intended to support researchers in its application.
Chemical Structure and Properties
This compound is an L-alpha-amino acid derivative containing a 1,2,4-oxadiazolidine-3,5-dione heterocyclic ring system.[1] This structure confers its potent activity at various glutamate receptor subtypes.
Structure:
-
IUPAC Name: (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid[1]
-
Chemical Formula: C₅H₇N₃O₅[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 189.13 g/mol | [1] |
| Melting Point | 187-188 °C (decomposes) | [1] |
| Solubility | Soluble in 1eq. NaOH (to 100 mM) and water (to 10 mM). | |
| pKa (Strongest Acidic) | ~1.46 | |
| pKa (Strongest Basic) | ~8.55 | |
| Appearance | White to off-white solid |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and biological evaluation of this compound are crucial for its effective use in research.
Synthesis and Purification
While this compound can be isolated from natural sources, synthetic routes provide a more controlled and scalable supply. One reported method involves the N-alkylation of a protected 1,2,4-oxadiazolidine-3,5-dione precursor.[3][4]
Protocol: Synthesis of a this compound Analogue (Illustrative)
This protocol describes the synthesis of a higher homologue of this compound, illustrating the general principles that can be adapted.[3][4]
-
N-Alkylation: To a solution of 4-phenyl-1,2,4-oxadiazolidine-3,5-dione in dry acetone, add potassium carbonate as a base. To this mixture, add alkyl 2-(tert-butoxycarbonyl)-4-iodobutanoate. The reaction is stirred at room temperature and monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.
-
Deprotection: The N-Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane.[4]
-
Purification: The crude product is purified by column chromatography on silica gel.[4]
Purification of this compound by HPLC
High-performance liquid chromatography (HPLC) is a common method for the purification of this compound and its analogues.[5][6]
-
Column: A reverse-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol:acetonitrile:tetrahydrofuran mixture) is employed.[7]
-
Detection: UV detection is suitable for monitoring the elution of the compound.
It is important to note that commercial preparations of this compound can contain glutamate- and aspartate-like contaminants, which should be assessed by analytical methods like HPLC.[7]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of synthesized this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the alpha-amino acid protons and the methylene protons adjacent to the oxadiazolidine ring.[4]
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the heterocyclic ring, the carboxylic acid carbon, and the aliphatic carbons.[8][9][10][11]
A detailed 2D NMR analysis, such as HSQC, can provide unambiguous assignment of all proton and carbon signals.[9]
Biological Activity Assays
Radioligand Binding Assay for AMPA Receptors
This protocol describes a method to assess the binding of this compound to AMPA receptors using a radiolabeled ligand, such as [³H]-AMPA.[12][13][14][15]
-
Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat telencephalon).[15]
-
Incubation: Incubate the membranes with [³H]-AMPA in a suitable buffer, with and without increasing concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the IC₅₀ value of this compound, which represents the concentration required to inhibit 50% of the specific binding of [³H]-AMPA.
Phosphoinositide Hydrolysis Assay for Group I mGlu Receptors
Activation of group I mGluRs by this compound leads to the hydrolysis of phosphoinositides. This can be measured by monitoring the accumulation of inositol phosphates.
-
Cell Culture and Labeling: Culture primary neurons or a suitable cell line expressing group I mGluRs. Label the cells by incubating with myo-[³H]inositol.
-
Stimulation: Wash the cells and stimulate with this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Stop the reaction and extract the inositol phosphates using a suitable solvent system.
-
Separation: Separate the inositol phosphates from other components using anion-exchange chromatography.
-
Detection and Analysis: Quantify the radioactivity in the inositol phosphate fractions and determine the EC₅₀ value for this compound-induced stimulation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents induced by the activation of ionotropic receptors by this compound in neurons.[16][17][18][19][20]
-
Slice Preparation or Cell Culture: Prepare acute brain slices or use cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The recording chamber is perfused with an artificial cerebrospinal fluid (aCSF).
-
Pipette Solution: The patch pipette is filled with an internal solution containing ions that mimic the intracellular environment.
-
Recording: Obtain a whole-cell recording from a neuron. Apply this compound to the bath and record the induced inward current at a holding potential of -70 mV.[21]
-
Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the this compound-induced currents.
Signaling Pathways
This compound exerts its effects by activating distinct signaling pathways through AMPA/kainate receptors and group I mGlu receptors.
AMPA/Kainate Receptor Signaling
Activation of these ionotropic receptors leads to a rapid influx of Na⁺ and Ca²⁺ ions, causing membrane depolarization.[1]
Caption: AMPA/Kainate Receptor Signaling Pathway.
Group I mGlu Receptor Signaling
Activation of these G-protein coupled receptors initiates a second messenger cascade involving phospholipase C.[1][22]
Caption: Group I mGlu Receptor Signaling Pathway.
Conclusion
This compound remains an indispensable tool for the investigation of excitatory amino acid receptors and their role in synaptic transmission and plasticity. A thorough understanding of its chemical properties, combined with robust experimental protocols, is essential for its effective application in neuroscience research and drug development. The detailed information and methodologies provided in this guide aim to facilitate further exploration of the complex roles of glutamate receptors in the central nervous system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of kainic acid/AMPA and metabotropic glutamate receptors in the regulation of opioid mRNA expression and the onset of pain-related behavior following excitotoxic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eajournals.org [eajournals.org]
- 4. eajournals.org [eajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMPA receptor development in rat telencephalon: [3H]AMPA binding and western blot studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. re-place.be [re-place.be]
- 19. protocols.io [protocols.io]
- 20. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quisqualate induces an inward current via mGluR activation in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Quisqualic Acid Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding profile of quisqualic acid, a potent excitatory amino acid agonist. The document details its interactions with ionotropic and metabotropic glutamate receptors, presenting quantitative binding data, experimental methodologies, and associated signaling pathways.
Introduction to this compound
This compound is a conformationally constrained analog of the neurotransmitter glutamate.[1] It is a potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate receptors (mGluRs).[1][2] Due to its potent and broad activity, this compound is a valuable pharmacological tool for studying the physiology and pathophysiology of the glutamatergic system. However, its lack of selectivity for a single receptor subtype necessitates a thorough understanding of its binding profile for accurate interpretation of experimental results.[1] This guide aims to provide a detailed summary of this profile for researchers in neuroscience and drug development.
Receptor Binding Profile of this compound
This compound exhibits a complex binding profile, acting as a potent agonist at multiple glutamate receptor families. Its activity is most prominent at AMPA receptors, where it is one of the most potent known agonists, as well as at group I mGluRs (mGlu1 and mGlu5).[1][2] It also demonstrates significant activity at kainate receptors.
Quantitative Binding Data
The following tables summarize the available quantitative data for the binding of this compound to its primary receptor targets. These values have been compiled from various radioligand binding and functional assays.
Table 1: Binding Affinities of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (µM) | Kd (µM) | Reference |
| mGluR1a (human) | [3H]L-Quisqualic Acid | Radioligand Binding | Recombinant (Sf9 cells) | 0.091 | [3] | ||
| mGluR1a (human) | L-Quisqualic Acid | Competition Binding | Recombinant (Sf9 cells) | 0.056 | [3] | ||
| Metabotropic Receptors | [3H]Glutamate | Competition Binding | Rat Brain | 17 (high affinity) | [4] | ||
| Metabotropic Receptors | [3H]Glutamate | Competition Binding | Rat Brain | 62 (low affinity) | [4] |
Table 2: Functional Potency of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | Assay Type | Preparation | EC50 (µM) | Reference |
| mGluRs | Phosphoinositide Hydrolysis | Neonatal Rat Hippocampus | Potent Agonist | [4] |
Table 3: Binding Affinities and Functional Data for this compound at Ionotropic Glutamate Receptors
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki / IC50 / EC50 | Reference |
| AMPA Receptor | Functional Assay | Embryonic Chick Motoneurons | EC50 = 40 µM | [5] | |
| Kainate Receptor (GluK5) | [3H]-kainate | Competition Binding | Recombinant (Sf9 cells) | Similar affinity to GluK1 | [6] |
| Kainate Receptor (GluK3) | [3H]-kainate | Competition Binding | Recombinant (Sf9 cells) | 40-fold lower affinity than at GluK5 | [6] |
| Kainate Receptors | D-[3H]aspartate release | Cultured Cerebellar Granule Cells | IC50 = 5 µM (inhibition of kainate-induced cGMP) | [7] |
Signaling Pathways Activated by this compound
The activation of different receptor subtypes by this compound initiates distinct intracellular signaling cascades.
Ionotropic Receptor Signaling (AMPA and Kainate Receptors)
Activation of AMPA and kainate receptors, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and to a lesser extent Ca2+.[1] This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
Metabotropic Receptor Signaling (Group I mGluRs)
This compound is a potent agonist of group I mGluRs (mGlu1 and mGlu5), which are G-protein coupled receptors.[1] Their activation initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular Ca2+ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's binding and functional properties.
Radioligand Binding Assay ([3H]L-Quisqualic Acid)
This protocol describes a competitive binding assay to determine the affinity of test compounds for glutamate receptors using [3H]L-quisqualic acid as the radioligand.
Materials:
-
[3H]L-Quisqualic Acid
-
Receptor preparation (e.g., membrane fractions from cells expressing the target receptor or brain tissue homogenates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., high concentration of unlabeled glutamate)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, assay buffer, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
Radioligand Addition: Add [3H]L-quisqualic acid to each well to initiate the binding reaction. The final concentration should be close to its Kd value.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This functional assay measures the activation of Gq-coupled receptors, such as group I mGluRs, by quantifying the accumulation of inositol phosphates (IPs).
Materials:
-
Cell line expressing the target group I mGluR subtype
-
[3H]myo-inositol
-
Agonist (e.g., this compound)
-
LiCl
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Pre-incubate the labeled cells with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs) and then stimulate with this compound at various concentrations.
-
Extraction of IPs: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.
-
Chromatographic Separation: Separate the [3H]IPs from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Elute the [3H]IPs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]IP accumulation as a function of the this compound concentration and fit the data to determine the EC50 value.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation, which is a hallmark of both ionotropic glutamate receptor and group I mGluR signaling.
Materials:
-
Cells expressing the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Agonist (e.g., this compound)
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved to its active, fluorescent form.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before agonist application.
-
Agonist Application: Apply this compound to the cells.
-
Image Acquisition: Continuously acquire fluorescence images to monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity for each cell, which corresponds to the change in [Ca2+]i. Plot the response as a function of time and agonist concentration to determine parameters such as the peak response and EC50.
Conclusion
This compound is a powerful but non-selective agonist at AMPA, kainate, and group I metabotropic glutamate receptors. Its complex binding profile necessitates careful experimental design and data interpretation. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of the glutamatergic system. A thorough understanding of its interactions with multiple receptor subtypes is essential for advancing our knowledge of glutamatergic neurotransmission and for the development of novel therapeutic agents targeting this critical system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. About: Kainate receptor [dbpedia.org]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacological profile of the high-affinity GluK5 kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 8. Kainate receptor - Wikipedia [en.wikipedia.org]
Quisqualic Acid's Interaction with Glutamate Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quisqualic acid, a potent excitatory amino acid analogue, serves as a powerful pharmacological tool for probing the function of glutamate receptors. Its broad-spectrum agonist activity across both ionotropic and metabotropic glutamate receptor families necessitates a detailed understanding of its subtype-specific interactions for precise experimental design and interpretation. This technical guide provides a comprehensive overview of this compound's engagement with AMPA, kainate, and group I metabotropic glutamate receptors. We present quantitative binding and functional data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows to facilitate its effective use in neuroscience research and drug development.
Introduction to this compound and Glutamate Receptors
This compound is a naturally occurring amino acid analogue originally isolated from the seeds of Quisqualis indica. It is structurally similar to glutamate, the primary excitatory neurotransmitter in the central nervous system. This structural mimicry allows it to act as a potent agonist at several glutamate receptor subtypes, making it a valuable, albeit non-selective, research tool.[1][2]
Glutamate receptors are broadly classified into two main families:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory synaptic transmission. They are further divided into three subtypes based on their selective agonists:
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
-
Kainate receptors
-
N-methyl-D-aspartate (NMDA) receptors
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.
This compound exhibits potent agonist activity at AMPA, kainate, and Group I mGluRs.[1][2] This guide will focus on the characterization of these interactions.
Quantitative Pharmacology of this compound
The affinity (Ki) and potency (EC50) of this compound vary across different glutamate receptor subtypes. The following tables summarize the available quantitative data.
Table 1: Binding Affinity (Ki) of this compound at Glutamate Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species | Preparation | Reference |
| mGluR (high affinity site) | [3H]Glutamate | 17 | Rat | Brain | [3] |
| mGluR (low affinity site) | [3H]Glutamate | 62,000 | Rat | Brain | [3] |
| mGluR1a (recombinant) | [3H]this compound | 91 | Human | Sf9 insect cells | [4] |
| mGluR5a (recombinant) | [3H]this compound | 200 | Human | CHO cells | [1] |
| GluK1 (recombinant) | [3H]Kainate | Similar to GluK5 | Mouse | Sf9 insect cells | [5] |
| GluK5 (recombinant) | [3H]Kainate | Similar to GluK1 | Mouse | Sf9 insect cells | [5] |
Note: Comprehensive Ki data for this compound at individual recombinant AMPA and most kainate receptor subunits is limited in the public domain.
Table 2: Functional Potency (EC50) of this compound at Glutamate Receptor Subtypes
| Receptor/Preparation | Assay | EC50 (µM) | Species | Reference |
| AMPA Receptor (native) | Depolarization | 23.9 | Rat | Cerebral Cortex Slices |
| AMPA Receptor (native) | D-[3H]aspartate release | 20 | Rat | Cerebellar Granule Cells |
| Kainate Receptor (native) | D-[3H]aspartate release | 20 | Rat | Cerebellar Granule Cells |
| Group I mGluRs (native) | Phosphoinositide Hydrolysis | 2 | Rat | Cerebellar Granule Cells |
| Metabotropic Receptor (native) | Phosphoinositide Hydrolysis | 50.2 | Rat | Cerebro-cortical Slices |
Ionotropic Receptor Interactions: AMPA and Kainate Subtypes
This compound is one of the most potent known agonists of AMPA receptors, often eliciting robust and rapidly desensitizing currents.[1] It also activates kainate receptors, although its effects on these receptors are less well-characterized and can be complex, as some studies suggest it may act as a partial agonist at certain kainate receptor subtypes.[6]
Signaling Pathway
Activation of AMPA and kainate receptors by this compound leads to the opening of their associated ion channels, resulting in an influx of Na+ and, in the case of Ca2+-permeable subunits, Ca2+ ions. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
Figure 1: this compound signaling at ionotropic glutamate receptors.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the currents evoked by this compound at AMPA/kainate receptors expressed in a cellular system (e.g., cultured neurons or HEK293 cells transfected with specific receptor subunits).
Objective: To characterize the potency, efficacy, and kinetics (including desensitization) of this compound-induced currents.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
HEK293 cells transiently or stably expressing the AMPA or kainate receptor subunit(s) of interest.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells expressing the receptor of interest onto coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application: Rapidly apply this compound at various concentrations using a fast perfusion system.
-
Data Acquisition: Record the resulting inward currents. To assess desensitization, apply the agonist for a prolonged period (e.g., 100 ms) and measure the peak current and the steady-state current.
-
Data Analysis:
-
Construct dose-response curves by plotting the peak current amplitude against the this compound concentration and fit with the Hill equation to determine the EC50.
-
Calculate the extent and rate of desensitization from the current decay during agonist application.
-
Metabotropic Receptor Interactions: Group I Subtypes
This compound is a potent agonist of group I mGluRs, which includes mGluR1 and mGluR5.[1] These receptors are coupled to Gq/11 proteins and their activation stimulates the phosphoinositide signaling cascade.
Signaling Pathway
Binding of this compound to group I mGluRs activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular Ca2+, while DAG activates protein kinase C (PKC).
Figure 2: this compound signaling at group I metabotropic glutamate receptors.
Experimental Protocol: Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), typically [3H]-inositol monophosphate ([3H]IP1), as a readout of Gq/11-coupled receptor activation.
Objective: To determine the potency and efficacy of this compound in activating group I mGluRs.
Materials:
-
Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells).
-
myo-[3H]inositol.
-
Stimulation buffer (e.g., HEPES-buffered saline) containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.
-
This compound stock solution.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate with myo-[3H]inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Purification of IPs:
-
Neutralize the extracts and apply to Dowex AG1-X8 columns.
-
Wash the columns to remove free inositol.
-
Elute the total [3H]IPs with a high salt buffer (e.g., ammonium formate/formic acid).
-
-
Quantification: Add scintillation fluid to the eluates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the this compound concentration and fit with a sigmoidal dose-response curve to determine the EC50 and Emax values.
Experimental Workflow for Characterizing this compound's Activity
The following diagram illustrates a typical workflow for the characterization of a glutamate receptor agonist like this compound.
Figure 3: Experimental workflow for characterizing a glutamate receptor agonist.
Conclusion
This compound is a multifaceted pharmacological agent that potently activates AMPA, kainate, and group I metabotropic glutamate receptors. Its non-selectivity requires careful experimental design, often involving the use of selective antagonists to isolate the effects on a particular receptor subtype. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of these critical neurotransmitter receptors. A thorough understanding of its complex pharmacology is paramount for the accurate interpretation of experimental results and for its application in the development of novel therapeutic agents targeting the glutamatergic system.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of Quisqualic Acid-Induced Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underlying quisqualic acid (QA)-induced excitotoxicity, a critical area of study in neuroscience and drug development for neurodegenerative disorders. This compound, a potent agonist for several glutamate receptors, serves as a valuable tool for modeling excitotoxic neuronal injury. Understanding its precise mechanisms of action is paramount for the development of effective neuroprotective strategies.
Introduction to this compound and Excitotoxicity
This compound is a structural analog of the neurotransmitter glutamate and a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and group I metabotropic glutamate receptors (mGluRs).[1][2] Its ability to potently activate these receptors leads to excessive neuronal stimulation, a phenomenon known as excitotoxicity. This overstimulation disrupts cellular homeostasis, culminating in neuronal damage and death, which are hallmarks of various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases.[1][2]
Excitotoxicity induced by this compound is a multi-faceted process involving the sustained influx of ions, particularly calcium (Ca2+), which triggers a cascade of detrimental downstream signaling events. These events include mitochondrial dysfunction, the activation of apoptotic and necrotic cell death pathways, and ultimately, neuronal demise.[1] This guide will dissect these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Quantitative Data on this compound-Induced Excitotoxicity
The neurotoxic effects of this compound are dose-dependent. The following tables summarize key quantitative data from in vitro studies, providing a reference for experimental design and interpretation.
| Parameter | Cell Type | Value | Reference |
| EC50 for Neurotoxicity | Murine Cortical Neurons | ~1 µM (20-24 hr exposure) | [3] |
| Cerebral Cortex Neurons (12 days in culture) | 100 µM | [4] | |
| EC50 for Intracellular Ca2+ Increase | Rat Cortical Synaptosomes | 0.2 µM | [5] |
Table 1: Potency of this compound in Inducing Neurotoxicity and Calcium Dysregulation.
| Parameter | This compound Concentration | Observation | Reference |
| Resting [Ca2+]i | N/A | 118 nM | [5] |
| Maximum [Ca2+]i Increase | 10 µM | 55% increase from resting level | [5] |
Table 2: this compound-Induced Changes in Intracellular Calcium Concentration in Rat Cortical Synaptosomes.
Core Signaling Pathways in this compound Excitotoxicity
The excitotoxic cascade initiated by this compound involves the activation of both ionotropic and metabotropic glutamate receptors, leading to a massive influx of calcium and the initiation of cell death programs.
Receptor Activation and Ion Influx
This compound's primary targets are AMPA and group I metabotropic glutamate receptors.
-
AMPA Receptor Activation: As a potent AMPA receptor agonist, QA binding leads to the opening of ion channels permeable to sodium (Na+) and, depending on the subunit composition of the receptor, calcium (Ca2+).[1] This influx of positive ions causes rapid membrane depolarization.
-
Metabotropic Glutamate Receptor (Group I) Activation: QA also activates group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, further elevating cytosolic calcium levels.[5]
References
- 1. Calcium Imaging in mDA neurons [protocols.io]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro neurotoxicity of excitatory acid analogues during cerebellar development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. development-of-excitatory-amino-acid-induced-cytotoxicity-in-cultured-neurons - Ask this paper | Bohrium [bohrium.com]
- 5. Quisqualate and carbachol-induced increases in intrasynaptosomal free calcium are mediated by different products of phospholipid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quisqualic Acid: A Comprehensive Technical Guide to its Effects on Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid, a potent excitatory amino acid analogue, serves as a powerful tool in neuroscience research, primarily due to its activity as an agonist at ionotropic AMPA/kainate and group I metabotropic glutamate receptors (mGluRs).[1][2] Its ability to induce excitotoxicity has made it a widely used compound for modeling neurodegenerative diseases and studying the mechanisms of neuronal injury in vitro.[1][3] This in-depth technical guide provides a comprehensive overview of the effects of this compound on neuronal cell cultures, with a focus on its mechanisms of action, downstream signaling pathways, and the experimental protocols used to investigate these effects.
Mechanisms of Action and Signaling Pathways
This compound exerts its effects on neurons by activating multiple glutamate receptor subtypes, leading to a cascade of intracellular events.
Ionotropic Receptor Activation
This compound is a highly potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors.[1][4] Activation of these ionotropic receptors leads to the rapid influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.[1] This influx causes membrane depolarization, leading to the generation of excitatory postsynaptic potentials (EPSPs) and, at sufficient levels, action potentials.[1] The sustained influx of Ca2+ through these channels is a primary trigger for excitotoxicity.
Metabotropic Receptor Activation
This compound is also a potent agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5).[1] These G-protein coupled receptors, upon activation, stimulate phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+ stores, further contributing to the rise in cytosolic calcium concentration.[1] DAG, along with Ca2+, activates protein kinase C (PKC), which can modulate the activity of various ion channels and other proteins.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the potency and effects of this compound in neuronal cell cultures.
Table 1: Potency of this compound at Glutamate Receptors
| Receptor Subtype | Assay | Preparation | EC50 / Ki | Reference |
| AMPA Receptor | [3H]AMPA Binding | Rat Brain Membranes | Ki = 18 nM | Tocris Bioscience |
| mGluR1 | Phosphoinositide Hydrolysis | Neonatal Rat Hippocampus | EC50 = 0.3 µM | [5] |
| Kainate Receptor | Electrophysiology | Embryonic Chick Motoneurons | - | [6] |
Table 2: Neurotoxic Effects of this compound
| Cell Type | Exposure Time | Endpoint | EC50 | Reference |
| Immature Rat Striatal & Hippocampal Neurons | - | Neuronal Necrosis | 100 nmol injection | [3] |
| Mouse Spinal Cord Neurons | - | Neuronal Damage | - | [7] |
Table 3: Electrophysiological Effects of this compound
| Cell Type | Recording Method | Parameter | This compound Concentration | Effect | Reference |
| Neocortical Pyramidal Neurons | Whole-cell Patch Clamp | Inward Current | 2 µM | ~60 pA | [8] |
| Spinal Dorsal Horn Neurons | Whole-cell Voltage Clamp | Inward Current | - | Attenuated current | [9] |
| Embryonic Chick Motoneurons | Gigaseal Recording | Channel Conductance | - | ~20 pS | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to study the effects of this compound are provided below.
Primary Cortical Neuron Culture for Excitotoxicity Studies
This protocol outlines the basic steps for establishing primary cortical neuron cultures suitable for investigating this compound-induced excitotoxicity.
Detailed Steps:
-
Dissection: Cortices are dissected from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).[10][11]
-
Digestion: The tissue is enzymatically digested, for example, with papain (20 units/mL) in a dissection solution for 20-30 minutes at 37°C to dissociate the cells.[10]
-
Trituration: The digested tissue is gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.[11]
-
Plating: Cells are plated at a desired density (e.g., 1.5 x 10^5 cells/cm²) on plates pre-coated with poly-D-lysine.[11][12]
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2 in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.[12][13]
-
Treatment: On days in vitro (DIV) 7-14, neurons are treated with various concentrations of this compound for a specified duration (e.g., 24 hours for neurotoxicity assays).
Lactate Dehydrogenase (LDH) Assay for Neurotoxicity
The LDH assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Prepare Reagents: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate (e.g., lactate or pyruvate) and a cofactor (NAD+).[14][15][16]
-
Collect Supernatant: Carefully collect the cell culture supernatant from both control and this compound-treated wells.
-
Perform Assay:
-
Add a specific volume of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[16]
-
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (e.g., cells lysed with Triton X-100) and a negative control (untreated cells).
Calcium Imaging with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Protocol:
-
Cell Preparation: Grow primary neurons on glass coverslips.
-
Dye Loading:
-
Imaging:
-
Data Acquisition and Analysis:
-
Record baseline fluorescence ratios before applying this compound.
-
Perfuse the cells with a solution containing the desired concentration of this compound and record the changes in the 340/380 nm fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents induced by this compound in single neurons.
Protocol:
-
Cell Preparation: Prepare primary neuronal cultures on coverslips.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid - aCSF).
-
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.
-
Recording:
-
Approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane (giga-seal).
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.
-
-
Data Acquisition:
Conclusion
This compound remains an indispensable tool for neuroscientists studying excitatory neurotransmission and excitotoxicity. Its multifaceted actions on both ionotropic and metabotropic glutamate receptors provide a complex yet valuable model for dissecting the intricate signaling pathways that govern neuronal function and demise. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of neuronal physiology and pathology. Careful consideration of the specific receptor subtypes expressed in the neuronal culture system and the precise experimental conditions are paramount for obtaining reproducible and meaningful results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experiments with kainate and quisqualate agonists and antagonists in relation to the sub-classification of 'non-NMDA' receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic effects of excitatory amino acids in the mouse spinal cord: quisqualate and kainate but not N-methyl-D-aspartate induce permanent neural damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quisqualate induces an inward current via mGluR activation in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate receptor agonist-induced inward currents in spinal dorsal horn neurons dissociated from the adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary cortical neuron isolation and culture [protocols.io]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quisqualic Acid for In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of quisqualic acid, a potent glutamate receptor agonist, and its application in in vivo neuroscience research. This document details its mechanism of action, its use as an excitotoxin to model neurodegenerative diseases, and standardized protocols for its administration and the subsequent analysis of its effects.
Introduction to this compound
This compound is a powerful excitatory amino acid that acts as a potent agonist at several glutamate receptors.[1][2][3] It is particularly notable for its high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3] This broad-spectrum agonism allows it to potently stimulate neuronal activity. However, at higher concentrations, this excessive stimulation leads to a phenomenon known as excitotoxicity, a process of neuronal death caused by the overactivation of glutamate receptors.[1][3] This excitotoxic property is harnessed by researchers to create selective neuronal lesions in specific brain regions, thereby generating animal models for various neurological and neurodegenerative disorders.[1][4]
Mechanism of Action and Excitotoxicity
This compound's neurotoxic effects are primarily mediated through its sustained activation of AMPA and group I metabotropic glutamate receptors.
AMPA Receptor-Mediated Toxicity: The binding of this compound to AMPA receptors opens ion channels permeable to sodium (Na+) and, depending on the subunit composition of the receptor, calcium (Ca2+).[5] This influx of positive ions leads to a strong depolarization of the neuronal membrane.[3] Prolonged depolarization triggers a cascade of detrimental events, including excessive calcium influx through voltage-gated calcium channels.[6] This intracellular calcium overload activates various enzymes, such as proteases, lipases, and endonucleases, which ultimately leads to neuronal damage and death.[3]
Metabotropic Glutamate Receptor (Group I) Involvement: this compound also activates group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors.[4][7] Activation of these receptors initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4][8] IP3 triggers the release of calcium from intracellular stores, further contributing to the cytotoxic calcium overload.[2][4][8] This sustained elevation of intracellular calcium is a key factor in the excitotoxic cascade.
The following diagram illustrates the signaling pathways activated by this compound, leading to excitotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. Investigations into the mechanism of excitant amino acid cytotoxicity using a well-characterized glutamatergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
Quisqualic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid is a potent excitatory amino acid analogue that acts as a powerful agonist at ionotropic AMPA and kainate receptors, as well as group I metabotropic glutamate receptors (mGluRs).[1][2][3][4] Its ability to induce excitotoxicity makes it a valuable tool in neuroscience research for creating models of neuronal injury and studying the mechanisms of neurodegeneration.[1][2] However, this potent neurotoxic activity necessitates stringent safety and handling precautions to protect researchers and laboratory personnel. This guide provides an in-depth overview of the known hazards of this compound, detailed protocols for safe handling, emergency procedures, and waste disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
2.1 GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
Signal Word: Warning
Hazard Pictogram:
![]()
Toxicological Data
While specific publicly available LD50 and LC50 values for this compound are limited, its classification as acutely toxic (Category 4) indicates a significant hazard. One database provides a predicted acute oral toxicity LD50 in rats.[6] It is crucial to handle this compound with the assumption of high toxicity.
| Toxicity Data | Value | Species | Route |
| Acute Oral Toxicity (Predicted) | LD50: 2.2084 mol/kg[6] | Rat | Oral |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | - | Dermal |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | - | Inhalation |
Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound to minimize the risk of exposure.
4.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before each use and changed frequently.[8]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[7]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is required. All work with solid this compound should be performed in a certified chemical fume hood.[9]
4.2 Engineering Controls
-
Chemical Fume Hood: All weighing and handling of powdered this compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[7]
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential airborne contaminants.
4.3 Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Some suppliers recommend refrigerated storage.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1 First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[5]
5.2 Spill Response
A detailed protocol for cleaning up a spill of powdered this compound is provided below. A spill kit containing the necessary materials should be readily available in the laboratory.
Experimental Protocol: Powdered Neurotoxin Spill Cleanup
Materials:
-
Personal Protective Equipment (as outlined in section 4.1)
-
Absorbent pads or materials (e.g., vermiculite, sand)[10]
-
Plastic scoop and dustpan[10]
-
Sealable plastic bags for waste disposal[10]
-
Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)
-
Warning signs to cordon off the area
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Cordon off the affected area to prevent entry.
-
Don PPE: Before attempting to clean the spill, don all required personal protective equipment.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent further dispersal of the powder.[10] For a solid spill, you can carefully wet the absorbent material to minimize dust generation.[9][11]
-
Collect the Spilled Material: Carefully scoop the absorbed material and powder into a sealable plastic bag using a plastic scoop and dustpan.[10][11] Avoid creating dust.
-
Decontaminate the Area:
-
Wipe the spill area with a decontamination solution (e.g., 10% bleach).
-
Follow with a wipe-down using 70% ethanol.
-
Clean all tools used in the cleanup process with the same decontamination solutions.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste bag for proper disposal according to institutional guidelines.[10]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Waste Disposal
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
Experimental Protocol: Neutralization of Acidic this compound Waste
As this compound is an amino acid, its solutions may be acidic. This protocol outlines a general procedure for neutralizing acidic waste before disposal.
Materials:
-
Personal Protective Equipment (as outlined in section 4.1)
-
Chemical fume hood
-
Large beaker or container
-
Stir bar and stir plate
-
Weak base solution (e.g., sodium bicarbonate, sodium carbonate)[7][12]
-
pH indicator strips or a pH meter
Procedure:
-
Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood.
-
Dilute the Waste: If the this compound waste is concentrated, it should first be diluted by slowly adding it to a large volume of cold water with stirring.
-
Prepare the Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Slowly Add Base: While continuously stirring the diluted acidic waste, slowly add the weak base solution. Be cautious, as this reaction can generate heat and gas.[13]
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is within the neutral range (typically 6-8), as specified by your institution's waste disposal guidelines.[12]
-
Dispose of Neutralized Waste: Once neutralized, the solution can be disposed of according to institutional and local regulations for non-hazardous aqueous waste. This may involve flushing it down the drain with copious amounts of water.[12]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by acting as an agonist at several glutamate receptors. Understanding these pathways is key to its application in research and appreciating its toxic potential.
7.1 Ionotropic Glutamate Receptors (AMPA and Kainate)
This compound is a potent agonist at both AMPA and kainate receptors, which are ligand-gated ion channels.[1][2]
-
Mechanism: Upon binding of this compound, these receptors undergo a conformational change, opening an ion channel that is permeable to sodium (Na+) and, to a lesser extent, calcium (Ca2+) ions.
-
Cellular Effect: The influx of these positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP) and neuronal firing.
-
Excitotoxicity: Over-activation of these receptors by this compound leads to excessive Ca2+ influx, which triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, cell death.[1]
7.2 Metabotropic Glutamate Receptors (Group I)
This compound is also a potent agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5).[3] These are G-protein coupled receptors.
-
Mechanism: Activation of group I mGluRs by this compound stimulates a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Effect: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade can modulate the activity of other receptors and ion channels, leading to long-lasting changes in neuronal excitability.
Below are diagrams illustrating these signaling pathways and a general workflow for handling this compound.
Caption: Signaling pathways activated by this compound.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
This compound is an invaluable tool for neuroscience research, but its potent neurotoxic properties demand the utmost respect and caution. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely utilize this compound to advance our understanding of the nervous system. This guide provides a comprehensive framework for the safe handling of this compound, which should be supplemented with institution-specific training and procedures.
References
- 1. Quisqualate neurotoxicity in rat cortical cultures: pharmacology and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 5. fishersci.com [fishersci.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. uwb.edu [uwb.edu]
- 13. esd.uga.edu [esd.uga.edu]
Methodological & Application
Application Notes and Protocols for Quisqualic Acid-Induced Spinal Cord Injury in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxic injury, primarily mediated by excessive glutamate receptor activation, is a key pathological mechanism in secondary damage following spinal cord injury (SCI). Mimicking this process in a controlled laboratory setting is crucial for understanding the underlying pathophysiology and for the preclinical evaluation of neuroprotective therapies. Intraspinal injection of quisqualic acid (QA), a potent agonist for both ionotropic (AMPA/kainate) and metabotropic glutamate receptors, provides a reliable and reproducible model of excitotoxic SCI in rats.[1] This model is characterized by selective neuronal loss in the gray matter while relatively sparing axons in the white matter tracts, a pathology that shares features with ischemic and traumatic SCI.[2][3]
These application notes provide a detailed protocol for inducing a focal excitotoxic SCI in rats using this compound. The protocol covers the surgical procedure, preparation and administration of this compound, and post-operative care. Additionally, methodologies for behavioral assessment and histological analysis are described to facilitate the quantification of functional deficits and tissue damage.
Signaling Pathways
This compound induces excitotoxicity through the overstimulation of glutamate receptors, leading to a cascade of intracellular events culminating in neuronal death. The primary pathways involved are the activation of ionotropic receptors (AMPA and kainate receptors) and group I metabotropic glutamate receptors (mGluRs).
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Weight: 250-300 g
-
Gender: Male or female, although consistency within an experiment is crucial.
Materials and Reagents
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Glass micropipettes
-
Surgical instruments for laminectomy
-
Bone wax
-
Sutures
-
Heating pad
-
Post-operative analgesics (e.g., buprenorphine)
This compound Solution Preparation
-
Prepare a stock solution of this compound in sterile saline. Concentrations reported in the literature range from 8.3 mM to 125 mM.[2][4] A commonly used concentration for inducing a significant lesion is 125 mM.[4]
-
Adjust the pH of the solution to 7.4 using NaOH.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
Surgical Procedure: Intraspinal Microinjection
-
Anesthesia and Preparation: Anesthetize the rat using a suitable anesthetic agent. Shave and sterilize the surgical area over the desired spinal level (e.g., thoracic or lumbar).
-
Laminectomy: Make a midline incision over the spine. Carefully dissect the paraspinal muscles to expose the vertebral column. Perform a laminectomy at the target spinal level (e.g., T12-L2) to expose the dura mater.[3]
-
Microinjection:
-
Position the rat in a stereotaxic frame to immobilize the spinal column.
-
Lower a glass micropipette filled with the this compound solution into the spinal cord parenchyma to the desired depth.
-
Inject a specific volume of the this compound solution at a controlled rate. A typical protocol involves injecting 0.6 µL of 125 mM this compound over 20 seconds.[4] To create a more extensive lesion, multiple injections can be made at different locations.[4]
-
Leave the micropipette in place for a few minutes after the injection to prevent backflow.
-
-
Closure and Post-Operative Care:
-
Carefully withdraw the micropipette.
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and place the rat on a heating pad to maintain body temperature during recovery.
-
Provide manual bladder expression as needed, as spinal cord injury can lead to urinary retention.
-
Monitor the animal's health and well-being closely.
-
Data Presentation
Quantitative Data from this compound SCI Studies
| Parameter | Value | Species/Strain | Spinal Level | Key Findings | Reference |
| QA Concentration | 8.3, 83, 125 mM | Rat | Lower thoracic/upper lumbar | Dose-dependent neuronal degeneration and spinal cavitation. | [2] |
| QA Concentration | 125 mM | Sprague-Dawley Rat | Dorsal Horn | Induced cold allodynia and mechanical hypersensitivity. | [4] |
| Injection Volume | 0.3 - 2.0 µL | Rat | Lower thoracic/upper lumbar | Volume-dependent lesion size. | [2] |
| Injection Volume | 0.6 µL | Sprague-Dawley Rat | Dorsal Horn | Sufficient to induce pain-like behaviors. | [4] |
| Behavioral Outcome | Cold Allodynia | Sprague-Dawley Rat | Dorsal Horn | Developed in 86% of QA-injected rats. | [4] |
| Behavioral Outcome | Mechanical Threshold | Sprague-Dawley Rat | Dorsal Horn | Significantly lower in the QA group compared to control. | [4] |
| Histological Outcome | Neuronal Loss | Rat | N/A | Observed in the dorsal horn ipsilateral to the injection. | [3] |
| Histological Outcome | Cavity Formation | Rat | N/A | Observed in animals with more severe lesions. | [3] |
Methodologies for Key Experiments
Behavioral Assessment
Functional recovery or the development of neuropathic pain can be assessed using a battery of behavioral tests.
-
Locomotor Function: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb function in rats following SCI. It is an open-field test where rats are observed for 4 minutes, and their hindlimb movements, coordination, and weight support are scored on a 21-point scale.
-
Sensory Testing (Mechanical Allodynia): The von Frey filament test is used to measure the mechanical withdrawal threshold of the hind paws. Rats are placed on a wire mesh platform, and calibrated von Frey filaments are applied to the plantar surface of the hind paw. The filament that elicits a withdrawal response in 50% of applications is determined.
-
Sensory Testing (Thermal Hyperalgesia): The Hargreaves test is used to assess the latency of paw withdrawal from a radiant heat source. The time taken for the rat to withdraw its paw is recorded.
-
Sensory Testing (Cold Allodynia): The acetone drop test can be used to assess sensitivity to cold. A drop of acetone is applied to the hind paw, and the duration of the response (e.g., lifting, licking) is measured.
Histological Analysis
At the end of the experiment, rats are euthanized, and the spinal cord tissue is collected for histological analysis.
-
Tissue Processing:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix it in 4% paraformaldehyde.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the spinal cord on a cryostat or vibratome.
-
-
Staining and Immunohistochemistry:
-
Nissl Staining (e.g., Cresyl Violet): To visualize neuronal cell bodies and assess neuronal loss.
-
Immunohistochemistry for Neuronal Markers (e.g., NeuN): To specifically label neurons and quantify neuronal survival.
-
Immunohistochemistry for Glial Markers (e.g., GFAP for astrocytes, Iba1 for microglia): To assess the glial response to injury.
-
Myelin Staining (e.g., Luxol Fast Blue): To evaluate the integrity of white matter tracts.
-
-
Quantification:
-
Lesion Volume: Can be calculated from serial sections by measuring the area of tissue damage at different levels and integrating these areas over the length of the lesion.
-
Cell Counting: Stereological methods can be used to obtain unbiased estimates of the number of surviving neurons or glial cells.
-
Image Analysis: Densitometry can be used to quantify the intensity of staining for different markers.
-
Conclusion
The this compound-induced model of spinal cord injury is a valuable tool for studying the mechanisms of excitotoxicity and for the preclinical testing of neuroprotective agents. The protocol outlined in these application notes provides a framework for establishing this model in a reproducible manner. Careful attention to surgical technique, accurate dosing of this compound, and comprehensive behavioral and histological outcome measures are essential for obtaining reliable and meaningful data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuronal degeneration and spinal cavitation following intraspinal injections of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Pathologic Characteristics of Excitotoxic Spinal Cord Injury with MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Spinal Neuropathic Pain Induced by Intraspinal Injection of N-Methyl-D-Aspartate and Quisquate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Quisqualic Acid Solution in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic Acid is a potent excitatory amino acid agonist that acts on both ionotropic AMPA/kainate receptors and group I metabotropic glutamate receptors (mGluRs)[1][2]. Its ability to induce excitotoxicity makes it a valuable tool in neuroscience research for modeling neuronal injury and studying neurodegenerative diseases[3]. In vitro, this compound is used to investigate synaptic transmission, plasticity, and the cellular signaling cascades initiated by glutamate receptor activation.
These application notes provide a detailed protocol for the preparation of this compound solutions for use in a variety of in vitro studies, including cell culture experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 189.13 g/mol | [1][3][4][5][6][7][8] |
| Appearance | White to off-white solid | [3][6][7][8] |
| Purity | >99% | [1][2][5][8] |
| Solubility in Water | Up to 10 mM (1.89 mg/mL) | [1][2][4] |
| Solubility in 1eq. NaOH | Up to 100 mM (18.91 mg/mL) | [1][2][3][4] |
| Storage of Solid | Room temperature or 2-8°C | [1][4][6][7][8] |
| Storage of Stock Solutions | -20°C for up to 1 month | [1] |
Experimental Protocols
Materials and Equipment
-
L-Quisqualic Acid powder
-
Sterile, deionized, and distilled water (ddH₂O) or 0.1 M NaOH
-
Sterile cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
pH meter
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Safety Precautions
This compound is a potent neurotoxin. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the powder and concentrated solutions should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for hazardous materials.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 189.13 g/mol x 1000 mg/g = 1.8913 mg
-
-
-
Weighing the this compound:
-
In a chemical fume hood, carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolving the this compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile ddH₂O (for a 10 mM solution) or 0.1 M NaOH (for higher concentrations). For a 10 mM solution in water, add 1 mL of sterile ddH₂O.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 45-60°C water bath can aid dissolution if necessary[8].
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
-
Storage:
Preparation of a Working Solution in Cell Culture Medium
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution to the Final Concentration:
-
In a laminar flow hood, add the appropriate volume of the stock solution to pre-warmed, sterile cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Mixing and Application:
-
Gently mix the working solution by pipetting up and down.
-
The solution is now ready to be applied to your in vitro cell culture system.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by activating two main types of glutamate receptors: ionotropic AMPA/kainate receptors and G-protein coupled group I metabotropic glutamate receptors (mGluR1 and mGluR5)[1].
-
AMPA/Kainate Receptor Activation: Binding of this compound to these ligand-gated ion channels leads to a rapid influx of Na⁺ and Ca²⁺ ions, causing membrane depolarization and an excitatory postsynaptic potential.
-
Metabotropic Glutamate Receptor Activation: Activation of group I mGluRs stimulates phospholipase C (PLC) via a G-protein (Gq). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to the activation of downstream signaling molecules such as Calmodulin-dependent kinases (CaMK) and Mitogen-activated protein kinases (MAPK/ERKs), which in turn can modulate transcription factors like CREB.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-Quisqualic acid | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. nacalai.com [nacalai.com]
- 6. L-Quisqualic acid (0188) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Essential protocols for animal cell culture [qiagen.com]
Application Notes and Protocols for Quisqualic Acid in AMPA Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid, a potent excitatory amino acid analogue, serves as a powerful tool for studying the function and pharmacology of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As one of the most potent known agonists for AMPA receptors, it is widely used in neuroscience research to induce neuronal excitation, mimic aspects of glutamatergic neurotransmission, and investigate the roles of AMPA receptors in synaptic plasticity and excitotoxicity.[1] However, it is crucial to note that this compound is not entirely selective for AMPA receptors; it also exhibits agonist activity at kainate and group I metabotropic glutamate receptors.[1] This lack of absolute selectivity necessitates careful experimental design and data interpretation.
These application notes provide a comprehensive guide to utilizing this compound for the optimal activation of AMPA receptors, including recommended concentration ranges, detailed experimental protocols for electrophysiology and calcium imaging, and a summary of its pharmacological properties.
Data Presentation: Pharmacological Profile of this compound at AMPA Receptors
The following table summarizes the effective concentrations (EC₅₀/ED₅₀) of this compound for AMPA receptor activation as reported in various experimental systems. These values provide a crucial reference for determining the optimal concentration range for your specific application.
| Parameter | Value | Experimental System | Reference |
| EC₅₀ | 20 µM | Cultured cerebellar granule cells (D-[³H]aspartate release) | [2] |
| log EC₅₀ | -4.62 (approx. 24 µM) | Rat cerebral cortex slices (depolarising population response) | [2] |
| ED₅₀ | 40 µM | Embryonic chick motoneurons (whole-cell patch clamp) | [3] |
Note: The optimal concentration of this compound can vary depending on the specific cell type, receptor subunit composition, and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your particular experimental setup.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound-Evoked Currents
This protocol describes the methodology for recording AMPA receptor-mediated currents in cultured neurons upon application of this compound.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing AMPA receptors.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: 130 mM K-Gluconate, 5 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in water or a suitable buffer.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, data acquisition system.
Procedure:
-
Cell Preparation: Plate neurons on coverslips and culture for an appropriate duration to allow for maturation and synapse formation.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter all solutions.
-
Pipette Preparation: Pull patch pipettes and fire-polish the tips. Fill the pipettes with the internal solution.
-
Recording Chamber: Place the coverslip with neurons in the recording chamber and perfuse with ACSF at a rate of 1-2 mL/min.[4][5]
-
Obtaining a Gigaseal: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV to -70 mV to record inward currents.
-
Drug Application: Prepare a series of dilutions of this compound in ACSF. Apply different concentrations of this compound to the neuron using a perfusion system. To isolate AMPA receptor-mediated currents, it is advisable to include antagonists for NMDA receptors (e.g., APV) and GABAₐ receptors (e.g., picrotoxin or bicuculline) in the external solution.
-
Data Acquisition: Record the current responses to this compound application.
-
Data Analysis: Measure the peak amplitude of the evoked currents for each concentration. Plot the peak current as a function of the this compound concentration and fit the data with a Hill equation to determine the EC₅₀.
Calcium Imaging of AMPA Receptor Activation by this compound
This protocol outlines a method for monitoring intracellular calcium changes in response to this compound-mediated AMPA receptor activation.
Materials:
-
Cells: Primary neuronal cultures.
-
Loading Buffer: ACSF containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127.
-
ACSF: Same as for electrophysiology.
-
This compound Stock Solution: 10 mM in water.
-
Imaging System: Fluorescence microscope equipped with a suitable excitation light source, filter sets, and a sensitive camera.
Procedure:
-
Cell Preparation: Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Dye Loading: Incubate the cells with the loading buffer containing the calcium indicator dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh ACSF to remove excess dye.
-
Baseline Imaging: Place the dish on the microscope stage and perfuse with ACSF. Acquire baseline fluorescence images for a few minutes before applying the agonist.
-
This compound Application: Perfuse the cells with ACSF containing the desired concentration of this compound. To ensure the observed calcium influx is primarily through AMPA receptors, it is recommended to block NMDA receptors with an antagonist like APV.
-
Image Acquisition: Continuously acquire fluorescence images throughout the baseline, application, and washout periods.
-
Data Analysis: Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity over time. The change in fluorescence (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) is proportional to the change in intracellular calcium concentration.
Mandatory Visualizations
AMPA Receptor Signaling Pathway
Caption: Signaling cascade following AMPA receptor activation by this compound.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for determining the dose-response of this compound on AMPA receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for Quisqualic Acid in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid is a potent excitatory amino acid analogue that serves as a powerful pharmacological tool in neuroscience research, particularly in the field of electrophysiology.[1][2] It is a valuable agonist for studying the function and modulation of ionotropic AMPA and kainate receptors, as well as group I metabotropic glutamate receptors (mGluRs).[1][3] Its ability to selectively activate these receptor subtypes allows for the detailed investigation of synaptic transmission, plasticity, and various neurological disorders. These application notes provide detailed protocols and quantitative data for the effective use of this compound in patch clamp electrophysiology experiments.
Mechanism of Action
This compound exerts its effects by binding to and activating specific glutamate receptor subtypes:
-
AMPA Receptors (AMPARs): As one of the most potent known agonists of AMPA receptors, this compound induces a rapid influx of sodium (Na+) and, depending on the subunit composition, calcium (Ca2+) ions, leading to membrane depolarization and excitatory postsynaptic potentials (EPSPs).[1][4] The activation of AMPA receptors by this compound is characterized by rapid activation and desensitization kinetics.[5][6]
-
Kainate Receptors (KARs): this compound also acts as an agonist at kainate receptors, contributing to its excitatory effects.[1]
-
Group I Metabotropic Glutamate Receptors (mGluRs): this compound is a potent agonist of group I mGluRs (mGluR1 and mGluR5).[1] Activation of these G-protein coupled receptors initiates intracellular signaling cascades, most notably the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium from the endoplasmic reticulum.[1]
Quantitative Data: Receptor Activation and Kinetics
The following tables summarize key quantitative parameters for the interaction of this compound with its primary receptor targets. These values are essential for designing and interpreting patch clamp experiments.
| Receptor Subtype | Agonist | EC50 (µM) | Cell Type/Preparation | Reference |
| AMPA Receptor | This compound | 20 | Cultured cerebellar granule cells | [1] |
| AMPA Receptor | AMPA | 20 | Cultured cerebellar granule cells | [1] |
| Kainate Receptor | Kainic Acid | 50 | Cultured cerebellar granule cells | [1] |
| AMPA Receptor | This compound | log EC50 = -4.62 ± 0.07 | Rat cerebral cortex slices | [7] |
| AMPA Receptor | AMPA | log EC50 = -5.18 ± 0.05 | Rat cerebral cortex slices | [7] |
| "Quisqualate Receptor" | L-Glutamate | 480 (desensitizing) | Mouse embryonic hippocampal neurons | [8] |
| "Quisqualate Receptor" | L-Glutamate | 19 (nondesensitizing) | Mouse embryonic hippocampal neurons | [8] |
| Parameter | Agonist | Value | Conditions | Cell Type | Reference |
| Desensitization Time Constant | 200 µM Quisqualate | 4.4 ms (fast component) | Whole-cell patch clamp | Cultured hippocampal neuron | [6][9] |
| Desensitization Time Constant | 200 µM Quisqualate | 14 ms (slow component) | Whole-cell patch clamp | Cultured hippocampal neuron | [6][9] |
| Percent Desensitization | 200 µM Quisqualate | ~98.5% | Whole-cell patch clamp | Cultured hippocampal neuron | [6][9] |
| Rise Time (20-80%) | 2 µM Quisqualate | 2.5 ms | Outside-out patch | Cultured hippocampal neuron | [6][9] |
| Rise Time (20-80%) | 200 µM Quisqualate | 0.9 ms | Outside-out patch | Cultured hippocampal neuron | [6][9] |
| Mean Channel Open Time | Quisqualate | 5.0 ± 0.5 ms | Current fluctuation analysis | Embryonic chick motoneurons | [10] |
| Single Channel Conductance | Quisqualate | ~20 pS | Current fluctuation analysis | Embryonic chick motoneurons | [10] |
| Single Channel Conductances | Quisqualate (2.5-1,000 µM) | 2.7, 6.3, and 13 pS | Outside-out patches | Postnatal rat hippocampal neurons | [11] |
| Mean Burst Length | Quisqualate (100 µM) | 9.0 ± 1.1 ms | Outside-out patches | Postnatal rat hippocampal neurons | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Quisqualate-Evoked Currents in Cultured Neurons
This protocol describes the steps for recording AMPA receptor-mediated currents evoked by this compound in cultured neurons.
1. Materials and Solutions:
-
This compound Stock Solution (10 mM): Dissolve this compound in high-purity water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. Bubble with 95% O2/5% CO2. The osmolarity should be adjusted to ~310 mOsm.
-
Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. To isolate AMPA/kainate receptor currents, Cs-based internal solutions (e.g., substituting K-Gluconate with Cs-Methanesulfonate) and the inclusion of QX-314 (a sodium channel blocker) are recommended.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.
2. Experimental Procedure:
-
Cell Culture: Plate neurons on coverslips and maintain in appropriate culture conditions.
-
Recording Setup: Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope equipped with patch clamp amplifiers and a perfusion system.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pipette Positioning: Under visual guidance, carefully approach a healthy neuron with the patch pipette filled with internal solution, applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal. A brief, gentle suction can be applied if necessary.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a short, strong suction pulse to rupture the cell membrane and establish the whole-cell recording configuration.
-
Holding Potential: Clamp the neuron at a holding potential of -70 mV to record inward currents through AMPA receptors while minimizing the contribution of voltage-gated channels and NMDA receptors (which are typically blocked by Mg2+ at this potential).
-
This compound Application:
-
Bath Application: For studying tonic activation or slow desensitization, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-100 µM).
-
Fast Application: For studying activation and rapid desensitization kinetics, use a fast solution exchange system to apply this compound for a brief duration (e.g., 1-10 ms).
-
-
Data Acquisition: Record the evoked currents using appropriate data acquisition software. Analyze parameters such as peak amplitude, rise time, and decay time constant.
-
Washout: After application, switch the perfusion back to control aCSF to allow for washout of the drug and recovery of the baseline current.
Protocol 2: Isolating Group I mGluR-Mediated Responses
This protocol outlines a method to pharmacologically isolate and record the postsynaptic currents mediated by group I metabotropic glutamate receptors activated by this compound.
1. Materials and Solutions:
-
This compound Stock Solution (10 mM): As described in Protocol 1.
-
External Solution (aCSF): Same as Protocol 1, but supplemented with antagonists for ionotropic glutamate receptors and GABA receptors.
-
CNQX or NBQX (10-20 µM): To block AMPA/kainate receptors.
-
AP5 (50 µM): To block NMDA receptors.
-
Picrotoxin (100 µM): To block GABAA receptors.
-
-
Internal Solution: A standard K-Gluconate based internal solution as described in Protocol 1 is suitable.
2. Experimental Procedure:
-
Follow steps 1-7 from Protocol 1 to establish a stable whole-cell recording.
-
Pharmacological Isolation: Perfuse the neuron with the aCSF containing the cocktail of ionotropic receptor antagonists for at least 10 minutes to ensure complete blockade.
-
This compound Application: Apply this compound (e.g., 10-50 µM) via bath application.
-
Data Acquisition: Record the resulting slow inward current, which is characteristic of group I mGluR activation. This current is often mediated by the modulation of potassium channels or the activation of the Na+/Ca2+ exchanger.
-
Analysis: Analyze the amplitude and duration of the slow current. Further characterization can be achieved by applying specific group I mGluR antagonists (e.g., MPEP for mGluR5 or LY367385 for mGluR1).
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Characterization of quisqualate receptor desensitization in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockade of ionotropic quisqualate receptor desensitization by wheat germ agglutinin in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quisqualic Acid Microinjection in Brain Lesioning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid (QA) is a potent analogue of the excitatory amino acid glutamate.[1] It serves as a valuable tool in neuroscience research for creating specific excitotoxic lesions within the central nervous system. By activating glutamate receptors, QA induces a cascade of events leading to neuronal death, thereby allowing researchers to study the function of the lesioned brain region.[1][2] These application notes provide a comprehensive overview of the techniques and protocols for using this compound to induce targeted brain lesions in animal models.
This compound's neurotoxic effects are primarily mediated through the overstimulation of ionotropic and metabotropic glutamate receptors.[3] Activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors leads to a significant influx of Na+ and Ca2+ ions.[2] The subsequent increase in intracellular Ca2+ activates a number of downstream signaling pathways, including proteases, lipases, and nucleases, which ultimately result in neuronal damage and death.[2] Studies have shown that both NMDA and non-NMDA receptors are implicated in this compound-induced toxicity.[4]
Data Presentation
The following table summarizes quantitative data from published studies on this compound microinjection for brain lesioning. It is important to note that optimal parameters can vary depending on the specific brain region, animal species, and age. Preliminary dose-response studies are highly recommended for any new experimental paradigm.
| Brain Region | Animal Model | This compound Dose (nmol) | Injection Volume (µL) | Injection Rate | Resulting Lesion Characteristics | Reference |
| Striatum | 7-day-old rat | 100 | 1 | Not Specified | Neuronal necrosis and glial infiltration, reduction in striatum and hippocampus size. | [4] |
| Nucleus Basalis Magnocellularis | Adult female rat | 120 | Not Specified | Not Specified | Neuronal loss at the injection site, with potential for disseminated damage in amygdala and piriform cortex. | [2] |
| Hippocampus | Rat | Not Specified | Not Specified | Not Specified | Swollen and degenerating neurons, particularly in CA1, CA2, and CA3 regions.[5] | [5] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound powder to achieve the desired molarity. For example, to prepare a 100 mM stock solution, dissolve 18.91 mg of this compound (molar mass: 189.13 g/mol ) in 1 mL of saline.
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF.
-
Vortex the solution until the this compound is completely dissolved.
-
Measure the pH of the solution and adjust to a physiological range (typically 7.2-7.4) using sterile NaOH or HCl if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Prepare aliquots of the desired working concentration and store them at -20°C. Avoid repeated freeze-thaw cycles.
Stereotaxic Microinjection Protocol
This protocol provides a general guideline for stereotaxic microinjection of this compound. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetized animal
-
Stereotaxic frame
-
Anesthesia machine
-
Heating pad to maintain body temperature
-
Surgical drill
-
Injection cannula/micropipette
-
Microinfusion pump
-
Surgical instruments (scalpel, forceps, sutures, etc.)
-
Antiseptic solution (e.g., povidone-iodine)
-
Local anesthetic (e.g., lidocaine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture). The choice of anesthetic is critical, as some agents like ketamine can interfere with excitotoxic lesions by acting as NMDA receptor antagonists.[6]
-
Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), shave the scalp and secure the head in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Clean the surgical area with an antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
Identify and clean the skull surface, making sure bregma and lambda are visible.
-
Determine the stereotaxic coordinates for the target brain region using a rodent brain atlas.
-
Mark the injection site on the skull and drill a small burr hole.
-
-
Microinjection:
-
Lower the injection cannula or micropipette to the predetermined dorsal-ventral coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) using a microinfusion pump. A slow infusion rate helps to minimize tissue damage and prevent backflow of the solution.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution and to minimize backflow upon retraction.
-
Slowly withdraw the injection cannula.
-
-
Post-Surgical Care:
-
Suture the incision.
-
Administer post-operative analgesics as prescribed by your institution's veterinary staff.
-
Monitor the animal closely during recovery from anesthesia. Keep the animal on a heating pad until it is fully ambulatory.
-
Provide easy access to food and water.
-
Monitor the animal for any signs of pain, distress, or neurological complications such as seizures. Seizures are a potential complication of excitotoxic lesions.[2]
-
Allow for a sufficient recovery period (typically 1-2 weeks) before any behavioral testing to allow the lesion to stabilize.
-
Histological Verification of Lesions
It is crucial to histologically verify the location and extent of the lesion.
Procedure:
-
At the end of the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Transfer the brain to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome.
-
Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.
-
The lesion will be identifiable as an area of neuronal loss and gliosis.
-
The size and location of the lesion should be quantified and documented.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling cascade of QA-induced excitotoxicity.
Experimental Workflow for this compound Microinjection
Caption: Workflow for QA brain lesioning experiments.
References
- 1. Stereotaxic surgery for excitotoxic lesion of specific brain areas in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quisqualate injection into the nucleus basalis magnocellularis produces seizure-related brain damage that is prevented by MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunocytochemical evidence that quisqualate is selectively internalized into a subset of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic characterization and localization of quisqualate binding sites in rat brain using the antagonist [3H]6-cyano-7-nitroquinoxaline-2,3-dione: comparison with (R,S)-[3H]alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging with Quisqualic Acid Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing calcium imaging experiments using Quisqualic Acid (QA) as a stimulant. This compound is a potent agonist for both ionotropic (AMPA and kainate) and group I metabotropic glutamate receptors (mGluRs), making it a valuable tool for studying glutamate receptor signaling and intracellular calcium dynamics.[1] This document outlines the underlying principles, detailed experimental protocols, expected outcomes, and data analysis procedures.
Introduction to this compound and Calcium Imaging
This compound is an excitatory amino acid analogue that potently activates key glutamate receptors involved in synaptic transmission and plasticity. Its dual agonism allows for the investigation of complex calcium signaling cascades.
-
Ionotropic Receptor Activation (AMPA/kainate): QA binding to these ligand-gated ion channels leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, causing membrane depolarization and a sharp increase in intracellular calcium concentration ([Ca2+]i).[1]
-
Metabotropic Receptor Activation (Group I mGluRs; mGluR1 and mGluR5): Activation of these G-protein coupled receptors initiates a downstream signaling cascade involving phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[1]
This dual mechanism results in a characteristic biphasic calcium response: a rapid, transient peak followed by a sustained plateau or oscillations. Calcium imaging, often utilizing ratiometric dyes like Fura-2 AM, allows for the real-time visualization and quantification of these changes in [Ca2+]i.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for calcium imaging studies using this compound.
Table 1: this compound Concentration and Cellular Response
| Parameter | Value | Cell Type | Notes |
| EC50 for Ca2+ Mobilization | ~0.2 µM | Rat Cortical Synaptosomes | This value represents the concentration at which QA elicits half of its maximal effect on increasing intrasynaptosomal free calcium. |
| Effective Concentration Range | 1 - 100 µM | Primary Neurons, Astrocytes | The optimal concentration depends on the cell type and the specific receptors being targeted. Lower concentrations may preferentially activate high-affinity receptors, while higher concentrations will activate all susceptible receptors. |
| Maximal Response Concentration | ~10 µM | Rat Cortical Synaptosomes | At this concentration, a maximal increase of approximately 55% in intrasynaptosomal free calcium was observed. |
| Concentration for Oscillations | ~100 µM | Cultured Cortical Astrocytes | Sustained application of this concentration can induce decaying oscillatory calcium responses.[2] |
Table 2: Typical Intracellular Calcium ([Ca2+]i) Dynamics upon this compound Stimulation
| Parameter | Typical Value | Notes |
| Baseline [Ca2+]i | 50 - 150 nM | Resting intracellular calcium concentration in primary neurons. |
| Peak [Ca2+]i (Transient) | 300 - 800 nM | This initial, rapid peak is primarily due to Ca2+ influx through ionotropic receptors and release from intracellular stores. |
| Sustained/Plateau [Ca2+]i | 150 - 400 nM | The sustained elevation or oscillations are largely attributed to continued IP3-mediated Ca2+ release and potentially store-operated calcium entry. |
| Time to Peak | Seconds | The initial rise in [Ca2+]i is very rapid following QA application. |
| Duration of Response | Minutes | The overall calcium response, including the plateau or oscillations, can persist for several minutes, depending on the QA concentration and cell type. |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound dual signaling pathway.
Experimental Workflow
Caption: Calcium imaging experimental workflow.
Experimental Protocols
I. Preparation of Primary Cortical Neuron Cultures
This protocol is adapted for embryonic day 18 (E18) rat or mouse cortices.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium: HBSS with 10 mM HEPES, 1% Penicillin-Streptomycin
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated glass coverslips or 96-well plates
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
II. Fura-2 AM Loading and Calcium Imaging
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose, pH 7.4
-
This compound stock solution (e.g., 10 mM in water or NaOH)
-
Fluorescence microscope equipped with a light source capable of alternating 340 nm and 380 nm excitation, an emission filter around 510 nm, and a sensitive camera.
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For a final loading concentration of 2-5 µM, dilute the stock solution in HBSS.
-
Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
-
Cell Loading:
-
Aspirate the culture medium from the coverslips.
-
Wash the cells once with pre-warmed HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with pre-warmed HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Image Acquisition:
-
Mount the coverslip onto the microscope imaging chamber and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Introduce this compound at the desired final concentration into the perfusion system.
-
Continuously record the fluorescence changes at both excitation wavelengths for the desired duration.
-
III. Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).[3][4]
-
Background Subtraction: Subtract the background fluorescence from a region of interest with no cells.
-
Conversion to [Ca2+]i: The F340/F380 ratio can be converted to intracellular calcium concentration using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)
-
Kd: Dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R: The measured F340/F380 ratio.
-
Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free solution with a chelator like EGTA).
-
Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a high Ca²⁺ solution with an ionophore like ionomycin).
-
F380max / F380min: The ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[5]
-
-
Quantitative Analysis: From the resulting [Ca2+]i vs. time traces, quantify key parameters such as:
-
Baseline [Ca2+]i
-
Peak amplitude of the calcium transient
-
Time to peak
-
Duration of the response
-
Frequency and amplitude of oscillations, if present.
-
Troubleshooting
-
Low Fura-2 Signal:
-
Increase Fura-2 AM concentration or loading time.
-
Ensure complete de-esterification.
-
Check the health of the cell culture.
-
-
High Background Fluorescence:
-
Ensure thorough washing after loading.
-
Use phenol red-free medium for imaging.
-
-
No Response to this compound:
-
Verify the activity of the this compound stock solution.
-
Confirm the expression of AMPA/kainate and group I mGluRs in your cell type.
-
Check for phototoxicity from the excitation light.
-
-
Rapid Signal Bleaching:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade reagent if possible for fixed-cell experiments (not applicable for live imaging).
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound stimulation in conjunction with calcium imaging to investigate the intricate dynamics of glutamate receptor signaling in various cell types.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cytokine stimulation increases intracellular calcium and alters the response to quisqualate in cultured cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Quisqualic Acid Binding Assay for Metabotropic Glutamate Receptor 1a (mGluR1a)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The metabotropic glutamate receptor 1a (mGluR1a) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] It is a key target for drug discovery in various neurological and psychiatric disorders.[1] Quisqualic acid is a potent agonist for group I mGluRs, including mGluR1a, as well as for ionotropic AMPA receptors.[3][4] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of compounds, such as this compound, with the mGluR1a receptor. The protocol is based on the use of [3H]L-quisqualic acid as the radioligand and membrane preparations from cells expressing recombinant human mGluR1a.[3][5]
Data Presentation
Table 1: Binding Characteristics of Ligands at the Human mGluR1a Receptor
| Ligand | Assay Type | Parameter | Value (µM) |
| [3H]L-Quisqualic Acid | Saturation Binding | Kd | 0.091[3][5] |
| L-Quisqualic Acid | Competition Binding | IC50 | 0.056[3][6] |
| L-Glutamic Acid | Competition Binding | IC50 | 0.97[3][6] |
| t-ACPD | Competition Binding | IC50 | 4.0[3][6] |
| L-Met-L-Glu | Competition Binding | IC50 | 4.3[3][6] |
Kd (Dissociation Constant) represents the affinity of the radioligand for the receptor. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Experimental Protocols
Materials and Reagents
-
mGluR1a Source: Membrane preparations from Sf9 insect cells infected with a recombinant baculovirus carrying the human mGluR1a cDNA.[3][5]
-
Radioligand: [3H]L-quisqualic acid.
-
Unlabeled Ligands: L-quisqualic acid, L-glutamic acid, and other test compounds.
-
Assay Buffer: 50 mM HEPES buffer (pH 7.4) containing 10 mM CaCl2.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Membrane Preparation from Sf9 Cells
-
Infect Sf9 insect cells with the recombinant baculovirus for human mGluR1a at a multiplicity of infection (m.o.i.) of 5.[5]
-
Culture the infected cells at 27°C in TC-100 insect medium supplemented with 10% fetal bovine serum and 0.1% Pluronic F-68.[5]
-
After an appropriate expression period (e.g., 48-72 hours), harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a similar device.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable storage buffer (e.g., assay buffer with 10% glycerol) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the IC50 of a test compound. A saturation binding assay to determine the Kd and Bmax can be performed by varying the concentration of the radioligand in the absence of a competitor.
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
A fixed concentration of [3H]L-quisqualic acid (e.g., at a concentration close to its Kd).
-
Test compound at various concentrations or buffer for total binding.
-
For non-specific binding (NSB) determination, add a high concentration of an unlabeled competing ligand (e.g., 1 mM L-glutamic acid).
-
Initiate the binding reaction by adding the mGluR1a membrane preparation (typically 20-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curves:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the test compound.
-
-
Calculate Ki (optional):
-
If the Kd of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the mGluR1a radioligand binding assay.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Neuronal Loss Following Quisqualic Acid-Induced Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing neuronal loss using immunohistochemistry following treatment with the excitotoxin, quisqualic acid. This guide is intended to assist researchers in the fields of neuroscience and drug development in establishing and evaluating models of excitotoxic neurodegeneration.
Introduction
This compound (QA) is a potent agonist of ionotropic AMPA and kainate glutamate receptors, as well as group I metabotropic glutamate receptors.[1] Its over-activation of these receptors leads to excessive neuronal excitation, a phenomenon known as excitotoxicity, which culminates in neuronal damage and loss.[1][2] This process is a key pathological feature in various neurological disorders, including epilepsy and stroke.[2] In neuroscience research, QA is utilized to create selective neuronal lesions in specific brain regions, such as the striatum and hippocampus, to model these conditions and investigate potential neuroprotective therapies.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the extent of neuronal loss and apoptosis in these models.
Data Presentation
The following tables provide a representative summary of expected quantitative data from immunohistochemical analysis of neuronal loss in the striatum following this compound administration. Note: These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Dose-Dependent Neuronal Loss in the Rat Striatum 7 Days Post-Quisqualic Acid Injection
| This compound Dose (nmol) | Mean NeuN-Positive Cell Count (per mm²) | Percent Neuronal Loss vs. Vehicle |
| Vehicle (Saline) | 2500 ± 150 | 0% |
| 50 | 1875 ± 200 | 25% |
| 100 | 1125 ± 180 | 55% |
| 150 | 625 ± 100 | 75% |
Table 2: Time-Course of Apoptotic and Total Neuronal Loss in the Rat Striatum Following 100 nmol this compound Injection
| Time Post-Injection | Mean Cleaved Caspase-3-Positive Cells (per mm²) | Mean NeuN-Positive Cell Count (per mm²) |
| 24 hours | 150 ± 30 | 2200 ± 180 |
| 3 days | 80 ± 20 | 1500 ± 210 |
| 7 days | 15 ± 5 | 1125 ± 180 |
| 14 days | < 5 | 1050 ± 150 |
Signaling Pathways
This compound induces neuronal excitotoxicity through the activation of multiple glutamate receptors. The binding of QA to AMPA and kainate receptors leads to a rapid influx of Na+ and Ca2+ ions, causing immediate depolarization. Simultaneously, activation of group I metabotropic glutamate receptors (mGluR1/5) initiates a slower, but sustained, signaling cascade through G-protein coupling to phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular Ca2+ stores and activation of protein kinase C (PKC). The combined and prolonged elevation of intracellular Ca2+ is a critical event that activates a number of downstream apoptotic pathways, including the activation of calpains and caspases, ultimately leading to neuronal death.
Experimental Protocols
The following protocols provide a detailed methodology for inducing and analyzing neuronal loss following this compound treatment in a rat model.
Experimental Workflow
Protocol 1: Stereotaxic Injection of this compound in the Rat Striatum
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Warming pad
-
Analgesics for post-operative care
Procedure:
-
Preparation: Prepare a stock solution of this compound in sterile saline. A common concentration is 100 nmol in 1 µL.[4]
-
Anesthesia and Mounting: Anesthetize the rat and securely mount it in the stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Surgical Procedure:
-
Shave the scalp and sterilize the area with 70% ethanol and povidone-iodine.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda for coordinate determination.
-
Drill a small burr hole over the target coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -4.5 mm from the skull surface).
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 1 µL of the this compound solution at a rate of 0.2 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as per approved animal care protocols.
-
Monitor the animal during recovery on a warming pad.
-
Protocol 2: Immunohistochemistry for Neuronal Nuclei (NeuN) and Cleaved Caspase-3
Materials:
-
Rat brain sections (30-40 µm, free-floating or slide-mounted)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Mouse anti-NeuN (e.g., Millipore, MAB377, 1:500)
-
Rabbit anti-Cleaved Caspase-3 (e.g., Cell Signaling Technology, #9661, 1:400)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488 (e.g., Invitrogen, 1:1000)
-
Goat anti-rabbit IgG, Alexa Fluor 594 (e.g., Invitrogen, 1:1000)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Section Preparation:
-
If using free-floating sections, wash three times in PBS for 10 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-NeuN and anti-cleaved caspase-3) in blocking solution.
-
Incubate sections with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash sections three times in PBS for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute fluorescently-labeled secondary antibodies in blocking solution.
-
Incubate sections in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with DAPI solution (e.g., 1 µg/mL in PBS) for 10 minutes to stain cell nuclei.
-
-
Mounting:
-
Wash sections once in PBS.
-
Mount sections onto glass slides and coverslip using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the number of NeuN-positive and cleaved caspase-3-positive cells in the region of interest using image analysis software.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for studying this compound-induced neuronal loss. By employing these immunohistochemical techniques, researchers can effectively quantify the extent of neurodegeneration and apoptosis, providing valuable insights into the mechanisms of excitotoxicity and facilitating the evaluation of potential neuroprotective agents. Careful adherence to these detailed methodologies will ensure reproducible and reliable results, advancing our understanding of neurological disorders and aiding in the development of novel therapies.
References
- 1. Induction of neuronal apoptosis by excitotoxins associated with long-lasting increase of 12-O-tetradecanoylphorbol 13-acetate-responsive element-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. quisqualate-neurotoxicity-in-rat-cortical-cultures-pharmacology-and-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 4. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quisqualic Acid in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid, a potent agonist of Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, serves as a critical tool in high-throughput screening (HTS) for the discovery of novel therapeutic agents.[1][2] Its ability to stimulate the Gq-coupled signaling cascade, leading to a robust and measurable increase in intracellular calcium ([Ca2+]i), makes it an ideal reference compound for cell-based functional assays.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in two primary HTS methodologies: fluorescence-based calcium mobilization assays and radioligand binding assays.
This compound is a structural analog of the neurotransmitter glutamate and also demonstrates agonist activity at ionotropic AMPA and kainate receptors.[1][2] However, in HTS assays focused on mGluR5, experimental conditions can be optimized to isolate the metabotropic receptor response. The protocols outlined below are designed for HTS formats (96-, 384-, and 1536-well plates) and are intended to guide researchers in the development and validation of robust screening campaigns.[4]
Signaling Pathway
Activation of mGluR5 by this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to Gαq.[1][3] This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic [Ca2+]i.[1][3] This calcium signal can be detected using fluorescent indicators, forming the basis of the calcium mobilization assay. DAG, in concert with calcium, activates Protein Kinase C (PKC), which can lead to the phosphorylation of downstream targets, including the modulation of other signaling pathways like the MAPK/ERK pathway.[3][5][6]
Caption: mGluR5 Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in relevant HTS assays. These values can serve as a reference for assay development and validation.
Table 1: Potency of this compound in Functional Assays
| Receptor | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| mGluR1a | [3H]L-Quisqualic Acid Binding | Sf9 cells | Kd | 0.091 | [7][8] |
| mGluR1a | [3H]L-Quisqualic Acid Displacement | Sf9 cells | IC50 | 0.056 | [7][8] |
| mGluR1a | Phosphoinositide Turnover | CHO cells | - | - | [7] |
| mGluR5 | [3H]Glutamate Binding (High Affinity) | Rat Brain | KI | 0.017 | [9] |
| mGluR5 | [3H]Glutamate Binding (Low Affinity) | Rat Brain | KI | 62 | [9] |
Table 2: Affinity of this compound in Radioligand Binding Assays
| Radioligand | Receptor | Preparation | Parameter | Value (nM) | Reference |
| [3H]AMPA | Quisqualate Receptor | Rat Brain Synaptosomes | Kd | 10 | [10] |
Experimental Protocols
High-Throughput Calcium Mobilization Assay
This protocol is designed for a fluorescence-based calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[4][11]
Objective: To measure the agonist activity of this compound or to screen for modulators of mGluR5 by quantifying changes in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR5
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)[11]
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in water or buffer)
-
Test compounds
-
384-well or 1536-well black-walled, clear-bottom microplates
-
FLIPR or equivalent fluorescence plate reader with liquid handling capabilities
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed mGluR5-expressing cells into 384- or 1536-well black-walled, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the fluorescent calcium indicator (e.g., Fluo-4 AM) in an appropriate assay buffer, potentially containing probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound (for agonist dose-response curves) or test compounds in the assay buffer in a separate microplate (the "compound plate").
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to first read a baseline fluorescence for a defined period (e.g., 10-20 seconds).
-
The instrument's liquid handler will then add the this compound or test compounds from the compound plate to the cell plate.
-
Immediately following compound addition, the instrument will record the kinetic fluorescence response over a set time (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For dose-response experiments, plot ΔRFU against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
High-Throughput Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay in a 96- or 384-well filter plate format.[12][13]
Objective: To determine the affinity (Ki) of test compounds for the mGluR5 by measuring their ability to displace a radiolabeled ligand (e.g., [3H]-quisqualic acid or another suitable radioligand).
Materials:
-
Cell membranes prepared from cells expressing mGluR5
-
Radioligand (e.g., [3H]-quisqualic acid)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Unlabeled this compound or another high-affinity ligand (for determining non-specific binding)
-
Test compounds
-
96- or 384-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Assay Setup:
-
In each well of a 96- or 384-well filter plate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations (or buffer for total binding, or a saturating concentration of unlabeled ligand for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plates at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Seal the plates and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal competition curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Assay Validation for High-Throughput Screening
For both assay types, robust validation is crucial before initiating a large-scale screening campaign. Key validation parameters include:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background Ratio (S/B): The ratio of the signal in the presence of an agonist to the signal in its absence.
-
DMSO Tolerance: The assay should be tolerant to the final concentration of dimethyl sulfoxide (DMSO) used to dissolve test compounds.
-
Reproducibility: The assay should yield consistent results across different plates and on different days.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of quisqualate recognition sites in rat brain tissue using DL-[3H]alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and a filtration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. revvity.com [revvity.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Quisqualic Acid-Induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic Acid (QA), a potent excitatory amino acid analogue, serves as a powerful pharmacological tool in neuroscience research. It naturally occurs in the seeds of Quisqualis species and functions as a potent agonist for multiple glutamate receptor subtypes.[1] Understanding its mechanism of action is crucial for dissecting glutamatergic neurotransmission and for developing therapeutic agents targeting neurological disorders such as epilepsy and stroke.[1]
This compound does not act on a single receptor type; instead, it exhibits high affinity for both ionotropic and metabotropic glutamate receptors.[1][2] Specifically, it is one of the most potent known agonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and also activates kainate and group I metabotropic glutamate receptors (mGluR1 and mGluR5).[1] This dual action allows researchers to investigate distinct signaling cascades and their physiological consequences using a single compound.
These application notes provide detailed protocols for the electrophysiological recording of currents induced by this compound, focusing on the whole-cell patch-clamp technique in neuronal preparations.
Part 1: Recording Ionotropic Receptor-Mediated Currents (AMPA/Kainate)
Activation of ionotropic receptors (AMPAR and kainate receptors) by this compound results in the rapid opening of a cation channel, leading to an influx of sodium (Na+) and calcium (Ca2+) ions.[1] This influx generates a fast excitatory postsynaptic current (EPSC), causing membrane depolarization.[1][3] The currents are characterized by rapid activation and desensitization.[3][4]
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
This protocol is designed to isolate and record fast inward currents mediated by AMPA/kainate receptors in cultured neurons or acute brain slices (e.g., hippocampus, superior colliculus).[3][5]
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Intracellular Pipette Solution (Cs+-based for voltage-clamp): (in mM) 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl (Tetraethylammonium chloride), 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~280-290 mOsm.[6] Cesium is used to block potassium channels, which helps to isolate the glutamate receptor-mediated currents.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to the desired final concentration in ACSF on the day of the experiment.
2. Neuronal Preparation:
-
Acute Brain Slices: Prepare 300-400 µm thick slices from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF before recording.
-
Cultured Neurons: Plate dissociated neurons on glass coverslips and grow for 7-14 days in vitro.[5]
3. Electrophysiological Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the stage of an upright microscope. Continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal").
-
After establishing a stable seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[7]
-
Clamp the neuron's membrane potential at -70 mV.
-
Apply this compound (e.g., 10-100 µM) via a puffer pipette or by switching the perfusion solution.[8]
-
Record the induced inward currents using an appropriate amplifier and data acquisition software.
Expected Results and Data Analysis
Application of this compound will evoke a large, transient inward current that rapidly decays to a smaller steady-state level due to receptor desensitization.[4]
-
Current-Voltage (I-V) Relationship: Determine the reversal potential by applying voltage steps (e.g., from -80 mV to +40 mV). The current should reverse near 0 mV, indicating a non-selective cation conductance.[3][8]
-
Kinetics: Measure the peak amplitude, 10-90% rise time, and the decay time constant (desensitization), which is typically in the range of tens of milliseconds.[4]
-
Dose-Response: Apply increasing concentrations of QA to generate a dose-response curve and calculate the EC₅₀ value.[8]
Quantitative Data Summary: QA-Induced Ionotropic Currents
| Parameter | Reported Value | Cell Type | Reference |
| EC₅₀ | 40 µM (for AMPA) | Embryonic Chick Motoneurons | [8] |
| Unitary Conductance | ~20 pS | Embryonic Chick Motoneurons | [8] |
| 35 pS | Rat Hippocampal Neurons | [3] | |
| Reversal Potential | ~0 mV | Chick Motoneurons / Hippocampal Neurons | [3][8] |
| Mean Channel Open Time | 5.0 ± 0.5 ms | Embryonic Chick Motoneurons | [8] |
| Inactivation Time | 3 - 8 ms | Rat Hippocampal Neurons | [3] |
| Desensitization τ | ~80 ms | Rat Hippocampal Neurons | [4] |
Experimental Workflow: Ionotropic Current Recording
Caption: Workflow for patch-clamp recording of ionotropic currents.
Signaling Pathway: AMPA Receptor Activation
Caption: this compound activation of an AMPA receptor ion channel.
Part 2: Recording Metabotropic Receptor-Mediated Currents (Group I mGluRs)
This compound is also a potent agonist for group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors.[1] Their activation initiates a second messenger cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of Ca²⁺ from intracellular stores, which can modulate various ion channels and cellular processes, often resulting in slower, more prolonged electrical responses compared to ionotropic receptors.[1][2] These can include activation of a Na⁺-Ca²⁺ exchanger current or modulation of K⁺ channels.[9][10]
Experimental Protocol: Isolating mGluR-Mediated Currents
This protocol is designed to record slower currents resulting from the G-protein-coupled signaling cascade.
1. Preparation of Solutions:
-
ACSF: Same as Part 1, but supplemented with antagonists for ionotropic glutamate receptors to isolate the mGluR response.
-
CNQX (10-20 µM): AMPA/Kainate receptor antagonist.
-
APV (50 µM): NMDA receptor antagonist.
-
-
Intracellular Pipette Solution (K+-based for current-clamp or specific voltage-clamp): (in mM) 130 K-Gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~280-290 mOsm. To study Ca²⁺-dependent processes, BAPTA (a Ca²⁺ chelator, 10 mM) can be included in the pipette solution as a negative control.[11]
-
This compound Stock Solution: As described in Part 1.
2. Electrophysiological Recording:
-
Follow steps 1-5 for neuronal preparation and achieving the whole-cell configuration as described in Part 1.
-
Continuously perfuse the slice/cells with ACSF containing ionotropic receptor blockers (CNQX and APV) for at least 10 minutes before applying QA.
-
To record Na⁺-Ca²⁺ exchange currents: Voltage-clamp the neuron at -60 mV. Application of QA (10-50 µM) may induce a slow inward current that is not associated with a significant change in membrane conductance.[9][11] This current is dependent on both intracellular Ca²⁺ and extracellular Na⁺.[11]
-
To record K⁺ channel modulation: In current-clamp mode, monitor the resting membrane potential. QA application may cause a hyperpolarization due to the opening of K⁺ channels.[10] In voltage-clamp, this would be observed as an outward current at potentials above the K⁺ reversal potential.
Expected Results and Data Analysis
The responses will be slower in onset and longer in duration than ionotropic currents.
-
Conductance Changes: In contrast to some mGluR-mediated currents, the Na⁺-Ca²⁺ exchange current is not associated with a change in membrane conductance.[9] However, if K⁺ channels are modulated, a conductance change will be observed.
-
Ion Dependencies: The identity of the current can be confirmed through ion substitution experiments. For example, the Na⁺-Ca²⁺ exchange current is reduced by removing extracellular Na⁺ or chelating intracellular Ca²⁺.[11]
-
G-Protein Dependence: The involvement of a G-protein pathway can be confirmed by including GDP-β-S (an inhibitor) or GTP-γ-S (a non-hydrolyzable activator) in the patch pipette.
Quantitative Data Summary: QA-Induced Metabotropic Responses
| Parameter | Reported Value | Cell Type | Reference |
| Activated Current | Inward Na⁺-Ca²⁺ Exchange Current | Rat Basolateral Amygdala Neurons | [9][11] |
| Activated K⁺ Channel Conductance | ~20 pS | Neonatal Rat Hippocampal Neurons | [10] |
| Concentration (QA) | 10 - 50 µM | Rat Basolateral Amygdala Neurons | [11] |
Signaling Pathway: Group I mGluR Activation
Caption: Group I mGluR signaling cascade initiated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quisqualate activates a rapidly inactivating high conductance ionic channel in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of quisqualate receptor desensitization in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-induced ionic currents in cultured neurons from the rat superior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
- 7. Ion current recordings (patch clamp) | Facultad de Medicina Departamento de Farmacología y Toxicología [ucm.es]
- 8. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quisqualate-preferring metabotropic glutamate receptor activates Na(+)-Ca2+ exchange in rat basolateral amygdala neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of K+ channels by stimulation of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quisqualate-preferring metabotropic glutamate receptor activates Na(+)-Ca2+ exchange in rat basolateral amygdala neurones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Quisqualic Acid-Induced Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Quisqualic Acid (QA)-induced widespread cell death in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
This compound (QA) is a potent agonist of both ionotropic AMPA/kainate receptors and group I metabotropic glutamate receptors (mGluRs).[1][2] The widespread cell death observed is primarily initiated by the excitotoxic overstimulation of AMPA receptors.[3][4] This leads to a cascade of events including excessive calcium (Ca2+) influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[5][6] While QA also activates mGluRs, its neurotoxicity is strongly linked to the sustained activation of AMPA receptors.[3]
Q2: I am observing massive, rapid cell death in my neuronal cultures after QA application. Is this expected?
Yes, this is a common observation. This compound is a potent neurotoxin, and exposure can lead to rapid and widespread cell death, particularly in neuronal cultures.[3][4] The toxicity is due to overstimulation of AMPA receptors, which can occur even after the initial QA exposure has been removed.[3][4] This is because QA can be taken up by a sodium-dependent mechanism and subsequently released, leading to persistent receptor activation.[3]
Q3: Can non-neuronal cells, like astrocytes, be affected by this compound?
Yes, studies have shown that glial cells, including astrocytes, can also be vulnerable to this compound-induced excitotoxicity.[7] This vulnerability in astrocytes may be transient and dependent on their developmental stage in culture.[7]
Q4: What are the main strategies to prevent this compound-induced cell death?
The primary strategies involve targeting key points in the excitotoxic cascade:
-
Blocking AMPA receptors: Using specific antagonists is the most direct approach.
-
Inhibiting downstream signaling: This includes chelating intracellular calcium, reducing oxidative stress, and inhibiting apoptotic pathways.
The following sections provide detailed troubleshooting guides for these approaches.
Troubleshooting Guide: Pharmacological Inhibition
This section provides guidance on using pharmacological agents to prevent QA-induced cell death.
Issue: My AMPA receptor antagonist is not providing adequate protection.
Possible Cause 1: Incorrect timing of antagonist application.
-
Solution: AMPA receptor antagonists like NBQX and DNQX are most effective when present after the initial QA exposure, during the post-incubation period.[3][4] This is because QA can be internalized and then released, causing delayed and sustained AMPA receptor activation.[3] Applying the antagonist only during the QA pulse may not be sufficient.
Experimental Protocol: Post-Incubation Application of AMPA Antagonists
-
Cell Culture: Plate primary cortical or hippocampal neurons at an appropriate density.
-
QA Exposure: Expose the neuronal cultures to this compound (e.g., 10-100 µM) for a short duration (e.g., 15-30 minutes) in a defined medium.
-
Washout: Thoroughly wash the cultures with fresh, QA-free medium to remove the excess agonist.
-
Antagonist Application: Immediately add the AMPA receptor antagonist (e.g., NBQX at 10 µM or DNQX at 20 µM) to the culture medium for the remainder of the experiment (e.g., 24-48 hours).
-
Assessment of Cell Viability: Quantify cell death using methods such as LDH assay, Trypan Blue exclusion, or fluorescent live/dead staining (e.g., Calcein-AM/Propidium Iodide).
Possible Cause 2: Suboptimal antagonist concentration.
-
Solution: The effective concentration of the antagonist can vary depending on the specific compound, the cell type, and the concentration of QA used. It is crucial to perform a dose-response curve to determine the optimal concentration of the antagonist.
Table 1: Examples of Neuroprotective Agents and their Effective Concentrations
| Agent Type | Agent Name | Target | Effective Concentration Range | Reference |
| AMPA Receptor Antagonist | NBQX | AMPA Receptor | 10 - 50 µM | [3] |
| DNQX | AMPA Receptor | 20 - 100 µM | [3] | |
| Talampanel | AMPA Receptor | 1 - 10 µM | [8] | |
| NMDA Receptor Antagonist | MK-801 (Dizocilpine) | NMDA Receptor | 1 - 10 µM | [9] |
| AP7 | NMDA Receptor | 50 - 200 µM | [9] | |
| Calcium Chelator | BAPTA-AM | Intracellular Ca2+ | 10 - 50 µM | [10] |
| Antioxidant | Vitamin E | Reactive Oxygen Species | 10 - 100 µM | [11] |
| N-Acetylcysteine (NAC) | Glutathione Precursor | 100 µM - 1 mM | [12] | |
| Idebenone | Reactive Oxygen Species | 0.1 - 3 µM | [11] |
Signaling Pathway: this compound-Induced Excitotoxicity and Pharmacological Intervention
Caption: QA-induced excitotoxicity pathway and points of pharmacological intervention.
Issue: My attempts to chelate intracellular calcium are ineffective.
Possible Cause: Inefficient loading of the calcium chelator.
-
Solution: Cell-permeant calcium chelators like BAPTA-AM require de-esterification by intracellular esterases to become active. Ensure that the cells are healthy and metabolically active for efficient loading. Incubate the cells with BAPTA-AM before QA exposure to allow for sufficient intracellular accumulation and activation.
Experimental Protocol: Pre-incubation with a Calcium Chelator
-
Cell Culture: Prepare neuronal cultures as previously described.
-
Chelator Loading: Pre-incubate the cultures with BAPTA-AM (e.g., 10-50 µM) for 30-60 minutes in a serum-free medium.
-
Washout: Gently wash the cells to remove extracellular BAPTA-AM.
-
QA Exposure: Proceed with the this compound exposure as described above.
-
Assessment: Evaluate cell viability at the desired time points.
Troubleshooting Guide: Targeting Oxidative Stress and Apoptosis
Issue: Antioxidant treatment is not preventing cell death.
Possible Cause 1: The chosen antioxidant is not targeting the primary source of oxidative stress.
-
Solution: this compound-induced oxidative stress is closely linked to mitochondrial dysfunction.[5] Consider using antioxidants that specifically target mitochondrial ROS or support mitochondrial function. Additionally, some antioxidants work by replenishing endogenous antioxidant systems, such as glutathione (GSH).[11][12] Agents like N-acetylcysteine (NAC) provide the precursor for GSH synthesis.[12]
Possible Cause 2: The antioxidant is applied too late.
-
Solution: Oxidative stress is an early event in the excitotoxic cascade. Antioxidants should be present either before or immediately after the QA insult to be effective.
Experimental Workflow: Evaluating Neuroprotective Agents
Caption: General experimental workflow for testing neuroprotective agents against QA.
Issue: I am unsure if the cell death is apoptotic or necrotic.
-
Solution: this compound-induced excitotoxicity can lead to both apoptosis and necrosis. To distinguish between these cell death modalities, use specific assays.
Table 2: Assays for Differentiating Apoptosis and Necrosis
| Assay | Principle | Detects |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the nucleus of necrotic cells with compromised membranes. | Early apoptosis, late apoptosis, necrosis |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis. | Apoptosis |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Apoptosis |
| LDH Release Assay | Measures the release of lactate dehydrogenase from cells with damaged plasma membranes. | Necrosis |
Logical Relationship: Choosing the Right Intervention Strategy
Caption: Decision tree for selecting a strategy to prevent QA-induced cell death.
Advanced Troubleshooting: Genetic Approaches
Q5: Can genetic manipulation protect against this compound-induced cell death?
Yes, overexpression of anti-apoptotic proteins like Bcl-2 has been shown to protect cells from a variety of insults, including those that induce apoptosis.[13][14][15]
Strategy: Overexpression of Bcl-2
-
Methodology: Transfect or transduce your cell line or primary cultures with a vector expressing human or murine Bcl-2. Stable expression is recommended for consistent results.
-
Expected Outcome: Bcl-2 overexpression can inhibit the mitochondrial pathway of apoptosis, thereby reducing cell death induced by QA.[16] It is important to note that Bcl-2 may not protect against the initial excitotoxic events but rather the downstream apoptotic cascade.
-
Considerations: Ensure you have a proper control (e.g., empty vector) to confirm that the protective effect is due to Bcl-2 expression. The level of protection may depend on the expression level of Bcl-2.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quisqualate neurotoxicity in rat cortical cultures: pharmacology and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quisqualate-neurotoxicity-in-rat-cortical-cultures-pharmacology-and-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 5. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | Glutamate Receptor Agonist [stressmarq.com]
- 7. Quisqualate-induced excitotoxic death of glial cells: transient vulnerability of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced neurotoxicity is protected by NMDA and non-NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection against glutamate-induced cytotoxicity in C6 glial cells by thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overexpression of Bcl-2 in transgenic mice decreases apoptosis and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. Neuroprotective effects of bcl-2 overexpression in hippocampal cultures: interactions with pathways of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Quisqualic Acid Concentration to Avoid Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Quisqualic Acid in experimental settings. The focus is on achieving desired on-target effects while mitigating off-target phenomena such as excitotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent agonist for several glutamate receptors. Its primary targets are:
-
AMPA receptors (AMPARs): These are ionotropic glutamate receptors that mediate fast excitatory neurotransmission. This compound is one of the most potent known agonists for AMPA receptors.[1][2]
-
Kainate receptors (KARs): Another class of ionotropic glutamate receptors.[1][2]
-
Group I metabotropic glutamate receptors (mGluRs): These are G-protein coupled receptors, specifically mGluR1 and mGluR5, which are positively linked to phosphoinositide hydrolysis.[1][2]
Q2: What are the main off-target effects of this compound?
The principal off-target effect of this compound is excitotoxicity , which is neuronal cell death caused by excessive and prolonged stimulation of glutamate receptors.[2] This is primarily mediated by the overactivation of AMPA and kainate receptors, leading to a massive influx of Ca²⁺ ions, which in turn activates downstream apoptotic and necrotic pathways. At higher concentrations, this compound may also indirectly activate NMDA receptors, contributing to excitotoxicity.[3]
Q3: How can I minimize excitotoxicity in my experiments?
Minimizing excitotoxicity is crucial for obtaining reliable data. Here are some key strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired response at your target receptor. Refer to the potency table below to guide your concentration selection.
-
Co-application of Antagonists: If you are specifically interested in mGluR activation, co-incubate with AMPA/kainate receptor antagonists (e.g., CNQX, NBQX) to block the ionotropic component of this compound's action. Conversely, if studying ionotropic receptor function, use a group I mGluR antagonist (e.g., MPEP for mGluR5).
-
Purity of this compound: Ensure the purity of your this compound stock. Contamination with glutamate or aspartate can lead to unexpected activation of other glutamate receptors, particularly NMDA receptors.[4][5][6][7]
-
Culture Conditions: Maintain healthy neuronal cultures. Stressed or unhealthy neurons are more susceptible to excitotoxicity.
Q4: What is the "Quis effect"?
The "Quis effect" refers to a long-lasting sensitization of neurons to depolarization following the activation of metabotropic glutamate receptors by this compound.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at concentrations expected to be non-toxic. | 1. Neuronal cultures are stressed or unhealthy.2. This compound stock is contaminated with glutamate or aspartate.3. Incorrect concentration calculation. | 1. Optimize cell culture conditions. Ensure proper feeding schedules and monitor for signs of stress.2. Test a new batch of this compound. Consider performing HPLC analysis to check for contaminants.3. Double-check all calculations for stock and working solution concentrations. |
| Inconsistent results between experiments. | 1. Variability in cell culture health.2. Inconsistent incubation times with this compound.3. Different batches of this compound may have varying purity. | 1. Standardize cell seeding density and culture maintenance protocols.2. Use a precise timer for all incubation steps.3. If possible, use the same batch of this compound for a series of related experiments. If a new batch is used, perform a dose-response curve to confirm its potency. |
| No activation of mGluRs is observed. | 1. Concentration of this compound is too low.2. The cell type used does not express group I mGluRs.3. The assay for mGluR activation is not sensitive enough. | 1. Increase the concentration of this compound. Refer to the potency table.2. Confirm the expression of mGluR1 and/or mGluR5 in your cell model using techniques like Western blot or qPCR.3. Optimize your phosphoinositide hydrolysis assay or consider a more sensitive downstream readout. |
| Unexpected activation of NMDA receptors. | 1. High concentration of this compound is used.2. Contamination of this compound with NMDA receptor agonists (e.g., glutamate). | 1. Lower the concentration of this compound.2. Use a fresh, high-purity batch of this compound. Co-incubate with an NMDA receptor antagonist (e.g., AP5) to confirm if the effect is NMDA receptor-mediated. |
Data Presentation: Potency of this compound at Target Receptors
| Receptor Subtype | Potency (EC₅₀ / Kᵢ) | Notes |
| AMPA Receptor | ~20 µM (EC₅₀)[1] | Potency can vary depending on the specific subunit composition of the receptor and the experimental system. |
| Kainate Receptor | ~20 µM (EC₅₀)[1] | This compound can also modulate kainate receptor responses, sometimes acting as a partial agonist or even an inhibitor at certain concentrations and receptor subunit combinations.[1] |
| mGluR1 | 45 nM (EC₅₀), 10 nM (Kᵢ) | This compound is a very potent agonist at mGluR1. |
| mGluR5 | Data varies | Potency at mGluR5 is also high, comparable to mGluR1. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Assay for Excitotoxicity
This protocol is used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and mature.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium without this compound) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, carefully collect a sample of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the instructions of the LDH assay kit manufacturer. Typically, this involves adding a reaction mixture to the supernatant samples in a new 96-well plate.
-
Measurement: Incubate the reaction plate as recommended by the manufacturer and then measure the absorbance at the specified wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Phosphoinositide (PI) Hydrolysis Assay for mGluR Activation
This protocol measures the accumulation of inositol phosphates (IPs), a downstream product of group I mGluR activation.
Materials:
-
Cells expressing group I mGluRs (e.g., HEK293 cells transfected with mGluR1 or mGluR5)
-
[³H]-myo-inositol
-
This compound stock solution
-
Lithium Chloride (LiCl)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate the cells in a multi-well plate. The next day, incubate the cells with a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Stimulation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid). Scrape the cells and collect the lysate.
-
Separation of IPs: Neutralize the lysate and apply it to a column containing Dowex AG1-X8 resin. The resin binds the negatively charged inositol phosphates.
-
Elution: Wash the column to remove unbound [³H]-myo-inositol. Elute the inositol phosphates using a high-salt buffer.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of accumulated inositol phosphates.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflows for assessing this compound effects.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-induced neurotoxicity is protected by NMDA and non-NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glia.ibs.re.kr [glia.ibs.re.kr]
- 5. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contamination of commercially available this compound by glutamate-like and aspartate-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Contamination issues with commercial Quisqualic Acid batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of Quisqualic Acid. Our goal is to help you identify and address potential contamination issues that may affect your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent excitatory amino acid analogue that acts as an agonist at several glutamate receptors. Its primary targets are:
-
AMPA receptors: A type of ionotropic glutamate receptor.[1][2]
-
Kainate receptors: Another class of ionotropic glutamate receptors.[1]
-
Group I metabotropic glutamate receptors (mGluRs): Specifically mGlu1 and mGlu5, which are G-protein coupled receptors linked to phosphoinositide hydrolysis.[1][3][4]
Due to its potent activity, it is widely used in neuroscience research to selectively destroy neurons (as an excitotoxin) and to study glutamatergic signaling.[1][5][6]
Q2: What are the common contaminants in commercial this compound batches?
Studies have revealed that commercial batches of this compound can be contaminated with substances that are structurally and functionally similar to glutamate and aspartate.[7][8][9] These contaminants can arise during the manufacturing process, especially when this compound is isolated from natural sources.[7][9]
Q3: How can these contaminants affect my experiments?
Even at low concentrations, glutamate- and aspartate-like contaminants can produce spurious effects, particularly in experiments where high concentrations of this compound are used.[7][8] The primary concern is the non-selective activation of other glutamate receptors, most notably N-methyl-D-aspartate (NMDA) receptors , for which glutamate and aspartate are potent agonists.[7][8] This can lead to:
-
Misinterpretation of experimental results, attributing effects to this compound that are actually caused by contaminants.
-
Unexpected excitotoxicity or neuronal activation patterns.
-
Inaccurate characterization of the selectivity of this compound.
Q4: How can I check the purity of my this compound batch?
The most reliable method for assessing the purity of this compound and detecting glutamate/aspartate contamination is High-Performance Liquid Chromatography (HPLC) .[7][8] Specifically, a reverse-phase HPLC method is effective in separating this compound from these closely related amino acids.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating issues arising from potential this compound contamination.
Problem: Inconsistent or unexpected experimental results.
You might observe variability between different batches of this compound, or results that are inconsistent with its known receptor pharmacology (e.g., apparent NMDA receptor activation).
Step 1: Review the Certificate of Analysis (CoA)
-
Action: Carefully examine the CoA provided by the manufacturer for your specific batch.
-
What to look for: Look for the stated purity (often ≥99%) and the analytical method used to determine it (e.g., HPLC, NMR).[2][4] Be aware that even high-purity batches can contain functionally significant levels of contaminants.[7]
Step 2: Perform an independent purity analysis.
-
Action: If you suspect contamination, perform an in-house purity analysis using HPLC.
-
Recommendation: Use a reverse-phase C18 column with a gradient elution system. A detailed protocol is provided in the "Experimental Protocols" section below.
Step 3: Quantify contaminant levels.
-
Action: If contaminant peaks are detected, quantify their concentration relative to this compound.
-
Expected Levels: Published data has shown glutamate-like contamination ranging from 0.08% to 0.60% and aspartate-like contamination from undetectable to 0.80% in various commercial batches.[7]
Step 4: Correlate contamination with experimental effects.
-
Action: Analyze whether the level of contamination correlates with the unexpected biological effects you are observing. For example, higher levels of glutamate/aspartate contamination are likely to lead to greater off-target effects on NMDA receptors.[7]
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Data on Contaminant Levels in Commercial Batches
The following table summarizes the levels of glutamate- and aspartate-like contaminants found in different batches of this compound as reported in the literature.
| Batch Source | Glutamate-like Contamination (%) | Aspartate-like Contamination (%) |
| Natural Source 1 | 0.60 | 0.85 |
| Natural Source 2 | 0.25 | 0.34 |
| Natural Source 3 | 0.15 | Undetectable |
| Synthetic Source 1 | 0.12 | Undetectable |
| Synthetic Source 2 | 0.08 | Undetectable |
| Data adapted from Cha et al., 1989, Journal of Neuroscience Methods.[7] |
Experimental Protocols
1. HPLC Analysis of this compound Purity
This protocol is designed to separate and quantify glutamate- and aspartate-like contaminants in this compound samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase:
-
Aqueous Phase (A): 50 mM sodium acetate, pH 5.0.
-
Organic Phase (B): Methanol:acetonitrile:tetrahydrofuran (5:4:1).
-
-
Elution: Gradient elution. The specific gradient profile should be optimized for your system to achieve good separation of this compound, glutamate, and aspartate.
-
Sample Preparation:
-
Prepare a stock solution of your this compound batch in an appropriate solvent (e.g., water or a mild basic solution).[2]
-
Prepare standard solutions of L-glutamic acid and L-aspartic acid.
-
For quantification, spike known concentrations of glutamate and aspartate standards into your this compound sample to confirm co-elution and build a standard curve.
-
-
Detection: Monitor the elution profile with a UV detector at a wavelength suitable for amino acid detection (e.g., after derivatization if necessary, though underivatized detection is also possible).
-
Analysis:
-
Identify peaks corresponding to this compound, glutamate, and aspartate based on their retention times compared to the standards.
-
Calculate the percentage of contamination by comparing the peak areas of the contaminants to the total peak area.
-
HPLC Analysis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-Quisqualic acid | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-Quisqualic acid | AMPA Receptor Agonists: R&D Systems [rndsystems.com]
- 5. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Glutamate Receptor Agonist [stressmarq.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Contamination of commercially available this compound by glutamate-like and aspartate-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Reducing Variability in Quisqualic Acid-Induced Lesion Size
Welcome to the technical support center for Quisqualic Acid (QA)-induced lesioning studies. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in lesion size, ensuring more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal lesions?
This compound (QA) is a potent agonist for several glutamate receptors, including AMPA, kainate, and group I metabotropic glutamate receptors (mGluRs).[1] It induces excitotoxicity, a process where excessive stimulation of these receptors leads to a massive influx of calcium ions (Ca²⁺) and subsequent activation of intracellular degradation pathways, ultimately causing neuronal cell death.[2][3][4] This property is utilized to create specific, localized lesions in brain regions to study their function.
Q2: My QA-induced lesions are highly variable in size. What are the most likely causes?
Variability in lesion size can stem from several factors throughout the experimental workflow. The most common sources of variability include:
-
Inaccurate Stereotaxic Surgery: Precision in targeting the desired brain region is paramount. Errors in coordinates, a non-level skull, or movement of the animal during surgery can lead to inconsistent injection placement.
-
Inconsistent Injection Parameters: The volume of QA solution and the rate of injection significantly impact the diffusion of the neurotoxin and, consequently, the lesion size.
-
Improper QA Solution Preparation and Storage: The concentration, pH, and stability of the QA solution are critical. Inconsistent preparation can lead to solutions of varying potency.
-
Animal-to-Animal Variability: The age, weight, and strain of the animal can influence its sensitivity to QA.[5]
-
Post-Operative Care: Inconsistent post-operative care can affect the animal's recovery and potentially the evolution of the lesion.
Q3: How can I ensure my this compound solution is consistent between experiments?
Consistency in your QA solution is a critical first step. Here are some key considerations:
-
High-Purity this compound: Use a high-purity source of L-Quisqualic acid. Be aware that some commercial batches may be contaminated with other excitatory amino acids like glutamate and aspartate, which can affect the results.[6][7]
-
Consistent Solvent and pH: Prepare your QA solution in a consistent, sterile vehicle such as phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). The pH of the solution should be adjusted to physiological levels (typically 7.2-7.4) to avoid confounding effects of pH on neuronal tissue.
-
Fresh Preparation: It is best practice to prepare the QA solution fresh for each set of experiments. If storage is necessary, it should be aliquoted and stored at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent Lesion Size - Surgical and Injection Parameters
This guide addresses variability arising from the surgical procedure and the injection of the neurotoxin.
| Problem | Potential Cause | Recommended Solution |
| High variability in lesion location and size between animals. | Inaccurate stereotaxic coordinates or inconsistent placement of the animal in the stereotaxic frame. | - Ensure the stereotaxic atlas is appropriate for the species, strain, and age of your animals.- Meticulously level the skull by ensuring that Bregma and Lambda are on the same horizontal plane.- Use blunt-tipped ear bars to securely and consistently position the head.- Routinely verify the calibration of your stereotaxic instrument. |
| Lesions are consistently larger or smaller than intended. | Incorrect injection volume or concentration of this compound. | - Perform pilot studies to determine the optimal concentration and volume of QA to achieve the desired lesion size in your specific animal model.- Use a high-precision microinjection pump for accurate and consistent delivery of the QA solution. |
| Variable lesion shape (e.g., elongated instead of spherical). | Injection rate is too fast, causing backflow along the injection tract. | - Use a slow and consistent injection rate (e.g., 0.1-0.2 µL/min).- After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion into the tissue and to minimize backflow upon withdrawal. |
| Damage to tissue along the needle tract. | Needle is too large or is inserted/withdrawn too quickly. | - Use the smallest gauge needle that is practical for the injection.- Insert and withdraw the needle slowly and smoothly. |
Guide 2: Complete Failure to Produce Lesions or Very Small Lesions
This guide addresses scenarios where the expected neurotoxic effect is minimal or absent.
| Problem | Potential Cause | Recommended Solution |
| No observable lesion in histological analysis. | Degraded or inactive this compound solution. | - Prepare fresh QA solution for each experiment.- Ensure proper storage of stock QA powder (as per manufacturer's instructions) and prepared solutions (aliquoted at -20°C or below).- Verify the pH of the final solution is in the physiological range (7.2-7.4). |
| Clogged injection needle. | - Before inserting the needle into the brain, dispense a small droplet to ensure it is not clogged.- If clogging is suspected, replace the needle. | |
| Lesions are consistently much smaller than expected. | This compound concentration is too low. | - Increase the concentration of QA in your pilot studies.- Ensure accurate calculation and weighing of QA powder during solution preparation. |
| Animal strain is less sensitive to QA. | - Be aware that different rat or mouse strains can have different sensitivities to neurotoxins. If possible, consult literature for QA studies using your specific strain. If data is unavailable, a thorough dose-response pilot study is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol provides a general guideline for the preparation of a QA solution for intracerebral injection.
-
Materials:
-
L-Quisqualic acid powder (high purity)
-
Sterile Phosphate-Buffered Saline (PBS, 1X, pH 7.4) or artificial Cerebrospinal Fluid (aCSF)
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
On the day of surgery, weigh the desired amount of L-Quisqualic acid in a sterile microcentrifuge tube.
-
Add a small volume of sterile PBS or aCSF to dissolve the powder. Gentle vortexing may be required. Note that this compound has limited solubility in water at neutral pH. Solubility can be increased by dissolving in a basic solution first.[1]
-
Carefully adjust the pH to 7.2-7.4 using small additions of 1 M NaOH and/or 1 M HCl. Monitor the pH closely with a calibrated pH meter.
-
Bring the solution to the final desired concentration with sterile PBS or aCSF.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Keep the solution on ice until use.
-
Protocol 2: Stereotaxic Injection of this compound
This protocol outlines the key steps for performing a stereotaxic injection of QA in a rodent model. All procedures should be performed under aseptic conditions and in accordance with approved institutional animal care and use protocols.
-
Anesthesia and Analgesia:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Administer a pre-operative analgesic as per your approved protocol.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
-
Surgical Preparation:
-
Shave the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine and ethanol).
-
Secure the animal in a stereotaxic frame, ensuring the head is level by checking the height of the ear bars and the alignment of Bregma and Lambda.
-
-
Craniotomy:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean and dry the skull surface.
-
Identify Bregma and determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Mark the injection site on the skull and drill a small burr hole.
-
-
Injection:
-
Load a Hamilton syringe with the prepared QA solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic arm and slowly lower the needle to the predetermined dorsal-ventral coordinate.
-
Infuse the QA solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min).
-
After the infusion is complete, leave the needle in place for 5-10 minutes to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the incision and apply a topical antibiotic.
-
Administer post-operative analgesics as required.
-
Monitor the animal during recovery from anesthesia in a warm, clean cage.
-
Provide easy access to food and water.
-
Data Presentation
While the literature provides various parameters for QA-induced lesions, there is a notable lack of standardized reporting of lesion volumes with measures of variability. The following table summarizes QA concentrations and injection volumes used in published studies to provide a starting point for experimental design.
| Animal Model | Target Region | QA Concentration | Injection Volume | Qualitative Outcome | Reference |
| 7-day-old Rat | Striatum | 100 nmol/µL | 1 µL | Produced neuronal necrosis and glial infiltration. | (Silverstein et al., 1986) |
| Adult Rat | Nucleus Basalis Magnocellularis | 120 nmol | Not specified | Produced significant damage, sometimes distant from the injection site. | (Wenk & Olton, 1984) |
| Adult Rat | Hippocampus | Not Specified | Not Specified | Damage primarily in the CA3 pyramidal cell field and hilar cells. | (Jarrard, 2002) |
Researchers are strongly encouraged to perform pilot studies to determine the optimal parameters for their specific experimental goals and to quantify and report the mean lesion volume and standard deviation.
Visualizations
Diagram 1: this compound-Induced Excitotoxicity Signaling Pathway
Caption: QA-induced excitotoxicity pathway.
Diagram 2: Experimental Workflow for Reducing Lesion Variability
References
- 1. L-Quisqualic acid | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preferences of 14 rat strains for 17 taste compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contamination of commercially available this compound by glutamate-like and aspartate-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Managing Quisqualic Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH of Quisqualic Acid solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water up to 10 mM (1.89 mg/mL) and in 1 equivalent of Sodium Hydroxide (NaOH) up to 100 mM (18.91 mg/mL)[1]. For most cell culture applications, preparing a stock solution in water is recommended. If a higher concentration is needed, 1eq NaOH can be used, but the pH must be carefully adjusted before adding it to your cell culture medium.
Q2: What is the optimal pH for a this compound working solution in cell culture?
A2: The optimal pH for your this compound working solution should be compatible with your specific cell line and culture medium, typically in the physiological range of 7.2-7.4[2]. Most normal mammalian cell lines thrive at a pH of 7.4[3].
Q3: How should I store my this compound stock solution?
A3: Aliquot your stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[4]. It is recommended to prepare fresh working solutions from the stock on the day of the experiment[4].
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, it is not recommended to autoclave this compound solutions as the heat can cause degradation. Instead, you should sterilize your final working solution by filtering it through a 0.22 µm filter before use[4].
Q5: What are the pKa values of this compound?
A5: this compound has two predicted pKa values: the strongest acidic pKa is 1.46, and the strongest basic pKa is 8.55[5]. This information is crucial for understanding how the molecule's charge will change with pH and for preparing buffered solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in the stock solution upon storage. | The concentration may be too high for the storage temperature, or the solvent may not be appropriate. | Prepare a fresh stock solution at a lower concentration. Ensure you are using the recommended solvent and storage conditions. Gentle warming and sonication can aid in redissolving the precipitate, but if it persists, the solution should be discarded. |
| Sudden pH shift in the cell culture medium after adding this compound. | The pH of the this compound stock or working solution was not properly adjusted before being added to the medium. | Always measure and adjust the pH of your this compound solution to match the pH of your cell culture medium before adding it to your cells. Use dilute solutions of NaOH or HCl for pH adjustment. |
| Cell death or signs of cytotoxicity after treatment. | The concentration of this compound may be too high, leading to excitotoxicity. Overactivation of glutamate receptors can be neurotoxic[6]. The pH of the added solution may be outside the physiological range, causing cellular stress. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. Ensure the final pH of your culture medium is within the optimal range after adding the this compound solution. |
| Inconsistent experimental results. | This could be due to the degradation of the this compound solution or variations in the pH of the working solution between experiments. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Standardize your pH adjustment protocol to ensure consistency. |
| Media color change to yellow or purple. | A yellow color change indicates the medium has become acidic, while a purple color suggests it has become too alkaline[7]. This can be due to cellular metabolism, contamination, or improper pH of the added this compound solution. | Check for contamination. Ensure the starting pH of your medium and your this compound solution are correct. Monitor the pH of your culture throughout the experiment. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 189.13 g/mol | [1] |
| pKa (Strongest Acidic) | 1.46 | [5] |
| pKa (Strongest Basic) | 8.55 | [5] |
| Solubility in Water | 1.89 mg/mL (10 mM) | [1] |
| Solubility in 1eq. NaOH | 18.91 mg/mL (100 mM) | [1] |
| Recommended Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
| Optimal pH for Mammalian Cell Culture | 7.2 - 7.4 | [2][3] |
Experimental Protocol: Preparation of a pH-Adjusted this compound Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water and its subsequent pH adjustment for use in cell culture.
Materials:
-
L-Quisqualic Acid powder
-
Sterile, deionized water
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of L-Quisqualic Acid powder. For a 10 mL solution of 10 mM this compound (MW: 189.13 g/mol ), you will need 18.91 mg.
-
In a sterile 15 mL conical tube, add the weighed this compound.
-
Add a small volume of sterile, deionized water (e.g., 8 mL) to the tube.
-
Gently vortex or sonicate the solution to aid in dissolution.
-
Once fully dissolved, bring the final volume to 10 mL with sterile, deionized water.
-
-
pH Adjustment of the Stock Solution:
-
Aseptically transfer a small aliquot of the stock solution to a separate sterile tube for pH measurement to avoid contamination of the entire stock.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the this compound solution. It will be acidic.
-
Slowly add small increments (e.g., 1-5 µL) of sterile 0.1 M NaOH to the solution while gently swirling.
-
Continuously monitor the pH. Continue adding NaOH until the pH reaches the desired physiological range (e.g., 7.2-7.4).
-
If you overshoot the target pH, you can use sterile 0.1 M HCl to bring it back down.
-
Record the final pH.
-
-
Sterilization and Storage:
-
Sterilize the pH-adjusted stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium.
-
It is good practice to re-check the pH of the final working solution before adding it to your cells.
-
Visualizations
References
- 1. L-Quisqualic acid | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Cell Culture Environment | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Blog [midsci.com]
Technical Support Center: Selective Neuronal Lesioning with Quisqualic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving selective neuronal lesioning using Quisqualic Acid (QA). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful and reproducible application of this powerful neurotoxin.
Introduction to this compound Lesioning
This compound is a potent excitatory amino acid analogue that acts as an agonist at several glutamate receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate receptors (mGluRs).[1][2] Its excitotoxic properties are harnessed in neuroscience research to create selective lesions by destroying neurons while sparing adjacent glial cells and axons of passage.[3] Achieving selectivity is paramount for accurately modeling neurodegenerative diseases and elucidating the function of specific neuronal populations. This guide provides the necessary information to design and execute precise and reproducible QA lesioning studies.
Data Presentation: Quantitative Parameters for this compound Lesioning
The following tables summarize key quantitative parameters for QA-induced neuronal lesioning in various brain regions of the rat, compiled from published research. These values should be considered as a starting point, and optimization is often necessary for specific experimental conditions.
| Brain Region | Species | Concentration | Volume | Infusion Rate | Key Outcomes & Notes | Reference(s) |
| Striatum | Rat (immature) | 100 mM | 1 µL | Not Specified | Produced neuronal necrosis and glial infiltration. Reduced the size of the striatum and hippocampus on the injected side. | [4] |
| Nucleus Basalis Magnocellularis (NBM) | Rat (female) | 120 mM | Not Specified | Not Specified | Often induced limbic seizures and disseminated brain damage, particularly in the amygdala and piriform cortex. | [5] |
| Nucleus Basalis Magnocellularis (NBM) | Rat | 0.12 M | Not Specified | Not Specified | Resulted in decreased cortical acetylcholinesterase staining and a 40% reduction in cortical choline acetyltransferase activity. | [6] |
| Hippocampus | Rat | Not Specified | Not Specified | Continuous infusion via osmotic pump over 7 days | Histological damage was limited to the ipsilateral hippocampus, maximal at the catheter tip. | [7] |
Note: Molarity (M) and millimolar (mM) are units of concentration. 1 M = 1000 mM. 100 nmol in 1 µL is equivalent to a 100 mM solution.
Experimental Protocols
General Protocol for Stereotaxic Injection of this compound
This protocol provides a generalized workflow for the stereotaxic administration of QA to create a focal neuronal lesion. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) for dissolution
-
Stereotaxic apparatus
-
Anesthesia machine and appropriate anesthetic (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical instruments (scalpel, drill, forceps, etc.)
-
Sutures or wound clips
-
Heating pad to maintain body temperature
-
Ophthalmic ointment
Procedure:
-
Preparation of this compound Solution:
-
On the day of surgery, dissolve this compound in sterile aCSF or PBS to the desired concentration. Ensure the pH is adjusted to 7.2-7.4.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Anesthesia:
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the desired coordinates for the injection site relative to bregma using a brain atlas.
-
Drill a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
-
Microinjection:
-
Lower the injection needle or cannula to the predetermined depth.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage and ensure localized delivery.[8][9]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.[9]
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture or clip the scalp incision.
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal during recovery on a heating pad until it is fully ambulatory.
-
Histological Verification of Lesions
Post-mortem histological analysis is crucial to confirm the location, extent, and selectivity of the lesion.
-
Tissue Processing:
-
At the desired time point post-lesioning, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome.
-
-
Staining and Analysis:
-
Neuronal Staining: Use stains like Nissl (e.g., cresyl violet) to assess general neuronal loss.
-
Specific Neuronal Markers: Employ immunohistochemistry for markers of specific neuronal populations (e.g., ChAT for cholinergic neurons, NeuN for most neurons) to determine the selectivity of the lesion.
-
Glial Staining: Use markers like GFAP for astrocytes to assess gliosis around the lesion site.
-
Axon Sparing: Silver staining methods can be used to visualize axons of passage and confirm they are spared.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling pathway of this compound-induced excitotoxicity.
Experimental Workflow for Selective Neuronal Lesioning
Caption: Experimental workflow for in vivo selective neuronal lesioning.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during selective neuronal lesioning experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound's neurotoxicity stems from its action as a potent agonist at ionotropic (AMPA and kainate) and metabotropic (group I) glutamate receptors.[1][2] Over-activation of these receptors leads to excessive influx of Ca²⁺ and Na⁺, triggering a cascade of intracellular events including mitochondrial dysfunction, activation of catabolic enzymes, and production of reactive oxygen species, ultimately leading to neuronal death through apoptosis or necrosis.
Q2: How does this compound differ from other excitotoxins like Ibotenic Acid or Kainic Acid?
A2: While all are excitotoxins, they have different receptor affinities and can produce different lesion characteristics.
-
Ibotenic Acid: Primarily acts on NMDA receptors. It tends to produce more spherical and localized lesions.[10] However, it may cause more damage to non-target structures compared to QA in some cases.[11]
-
Kainic Acid: Acts on kainate and AMPA receptors. It is a potent convulsant and can cause widespread, non-selective damage distant from the injection site due to seizure activity.[3][12]
-
This compound: Acts on AMPA, kainate, and mGluRs. It can also induce seizures and distant damage, particularly at higher doses.[5] Its lesions can be more extensive than those of ibotenic acid in some contexts.[13]
Q3: How can I ensure the selectivity of my lesion?
A3: Selectivity depends on several factors:
-
Dose: Use the lowest effective concentration and volume of QA.
-
Infusion Rate: A slow infusion rate is crucial to prevent mechanical damage and widespread diffusion.
-
Neuronal Susceptibility: Different neuronal populations have varying sensitivities to QA. Pilot studies are essential.
-
Histological Confirmation: Always verify the lesion with specific neuronal and glial markers to confirm the desired cell population was targeted and others were spared.
Q4: My commercially purchased this compound is giving inconsistent results. Why?
A4: Batches of commercially available this compound can be contaminated with other excitatory amino acids like glutamate and aspartate.[14] These contaminants can activate NMDA receptors, leading to off-target effects and inconsistent lesion outcomes.[14] It is advisable to test new batches or consider HPLC analysis for purity.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lesion is too large or non-selective | - Concentration/Volume too high: Excessive QA can diffuse beyond the target area. - Infusion rate too fast: Rapid injection can cause mechanical damage and uncontrolled spread. - Seizure activity: QA can induce seizures, leading to distant neuronal damage.[5] | - Perform a dose-response study to determine the optimal concentration and volume. - Use a microinjection pump for a slow, controlled infusion (e.g., 0.1-0.2 µL/min). - Monitor animals for seizure activity. Consider co-administration of an NMDA receptor antagonist like MK-801 to prevent seizure-related damage.[5] |
| Lesion is too small or incomplete | - Concentration/Volume too low: Insufficient QA to induce excitotoxicity. - Clogged injection needle: Can prevent proper delivery of the toxin. - Incorrect stereotaxic coordinates: Missing the target nucleus. | - Increase the concentration or volume in small increments. - Ensure the needle is not blocked before and during the infusion. - Verify stereotaxic coordinates and technique. Perform dye injections (e.g., Evans blue) in pilot animals to confirm targeting. |
| High animal mortality | - Severe seizure activity: Can be lethal. - Large, bilateral lesions: Extensive damage to critical brain structures. - Surgical complications: Anesthesia overdose, hemorrhage, infection. | - Reduce the QA concentration. - Consider unilateral lesions or staged bilateral lesions. - Refine surgical technique and post-operative care. |
| Variability in lesion size between animals | - Inconsistent injection parameters: Small variations in volume, rate, or coordinates. - Animal-to-animal differences: Inherent biological variability. - Inconsistent QA solution: Degradation or precipitation of the toxin. | - Ensure precise and consistent stereotaxic and injection techniques for all animals. - Increase the number of animals per group to account for variability. - Prepare fresh QA solution for each day of surgery. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound lesioning.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic effects of excitatory amino acids in the mouse spinal cord: quisqualate and kainate but not N-methyl-D-aspartate induce permanent neural damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. Scholars@Duke publication: Effects of this compound and glutamate on subsequent learning, emotionality, and seizure susceptibility in the immature and mature animal. [scholars.duke.edu]
- 8. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 9. Hippocampal Lesions in Male Rats Produce Retrograde Memory Loss for Over‐Trained Spatial Memory but Do Not Impact Appetitive‐Contextual Memory: Implications for Theories of Memory Organization in the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced neurotoxicity is protected by NMDA and non-NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective excitotoxic pathology in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral and biochemical consequences of combined lesions of the medial septum/diagonal band and nucleus basalis in the rat when ibotenic acid, this compound, and AMPA are used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contamination of commercially available this compound by glutamate-like and aspartate-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antagonizing Quisqualic Acid Effects In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on antagonizing the in vitro effects of quisqualic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound in vitro?
This compound is a potent agonist for both ionotropic and metabotropic glutamate receptors. Specifically, it activates:
-
AMPA receptors (AMPARs): These are ligand-gated ion channels that, upon activation, allow the influx of sodium (Na+) and calcium (Ca2+) ions, leading to rapid excitatory postsynaptic potentials.
-
Kainate receptors (KARs): Similar to AMPARs, these are ionotropic receptors involved in excitatory neurotransmission.
-
Group I metabotropic glutamate receptors (mGluR1 and mGluR5): These are G-protein coupled receptors that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores.
Q2: How can I differentiate between this compound's effects on ionotropic versus metabotropic receptors in my experiment?
The most effective method is to use selective antagonists.
-
To isolate metabotropic effects: Pre-incubate your preparation with selective AMPA/kainate receptor antagonists such as CNQX or DNQX. This will block the rapid ionotropic currents, allowing you to measure the slower, G-protein mediated responses.
-
To isolate ionotropic effects: Use a selective group I mGluR antagonist, such as (+)-α-methyl-4-carboxyphenylglycine (MCPG). This will inhibit the phosphoinositide hydrolysis pathway, leaving the ion channel-mediated effects intact.
Q3: What are the typical effective concentrations (EC50) for this compound?
The EC50 of this compound can vary depending on the receptor subtype and the experimental preparation.
-
For AMPA receptors in cultured cerebellar granule cells, the EC50 has been reported to be around 20 µM . In rat cerebral cortex slices, the log EC50 was found to be approximately -4.62 ± 0.07 , which translates to roughly 24 µM .
-
For metabotropic glutamate receptors coupled to phosphoinositide hydrolysis, this compound is a potent agonist with EC50 values typically in the low micromolar range.
Data Presentation: Antagonist Potency
The following tables summarize the inhibitory constants (IC50) of commonly used antagonists against this compound-induced effects.
Table 1: AMPA/Kainate Receptor Antagonists
| Antagonist | Receptor Target | IC50 against Quisqualate-induced effect | Reference |
| CNQX | AMPA/Kainate | ~0.7-1.0 µM (for AMPA-mediated responses) | |
| DNQX | AMPA/Kainate | ~0.5 µM (for AMPA receptors) | |
| NBQX | AMPA/Kainate | Potent antagonist, specific values against quisqualate vary. |
Table 2: Group I Metabotropic Glutamate Receptor Antagonists
| Antagonist | Receptor Target | IC50 against Quisqualate-induced effect | Reference |
| (+)-MCPG | Group I mGluRs | ~370 ± 70 µM (against PI hydrolysis) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Currents
This protocol is designed to measure this compound-induced ionotropic currents and their antagonism in cultured neurons or brain slices.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be between 305 and 315 mOsm, and the pH should be 7.4. The solution should be continuously bubbled with 95% O2/5% CO2.
-
Internal Solution (for whole-cell recordings): (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. The pH should be adjusted to 7.3, and the osmolarity should be between 260 and 280 mOsm.
-
This compound stock solution.
-
Antagonist stock solution (e.g., CNQX, DNQX).
Procedure:
-
Prepare brain slices or neuronal cultures and allow them to equilibrate in aCSF for at least 1 hour at room temperature.
-
Transfer a slice or coverslip with cultured neurons to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF at a rate of 1-2 ml/min.
-
Pull recording micropipettes to a resistance of 4-8 MΩ and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to maximize inward currents.
-
Obtain a stable baseline recording for several minutes.
-
Apply this compound to the bath at a desired concentration and record the inward current.
-
Wash out the this compound and allow the current to return to baseline.
-
To test for antagonism, pre-incubate the preparation with the antagonist for a sufficient period (e.g., 10-15 minutes) before co-applying it with this compound.
-
Record the current in the presence of the antagonist and this compound and compare the amplitude to the response with this compound alone.
Protocol 2: Phosphoinositide Hydrolysis Assay for Metabotropic Responses
This protocol measures the accumulation of [3H]-inositol phosphates (IPs) following the activation of Gq-coupled metabotropic glutamate receptors by this compound.
Materials:
-
HEK293T cells or primary neuronal cultures.
-
Inositol-free DMEM.
-
[3H]-myo-inositol.
-
Drug buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.01% ascorbic acid, pH 7.4).
-
Lithium chloride (LiCl) solution.
-
50 mM formic acid.
-
Scintillation cocktail and counter or yttrium silicate beads and a suitable plate reader.
Procedure:
-
Seed cells in 96-well plates. For neuronal cultures, allow them to mature.
-
Label the cells by incubating them overnight (16-18 hours) in inositol-free DMEM containing [3H]-myo-inositol (e.g., 1 µCi/well).
-
Wash the cells twice with drug buffer.
-
Add drug buffer to each well and incubate.
-
To test for antagonism, pre-incubate with the antagonist (e.g., (+)-MCPG) for a specified time.
-
Add this compound at various concentrations and incubate at 37°C for 1 hour.
-
Add LiCl (final concentration ~15 mM) 30 minutes before terminating the assay to inhibit inositol monophosphatase and allow IPs to accumulate.
-
Terminate the reaction by replacing the medium with cold 50 mM formic acid.
-
Incubate overnight at 4°C.
-
Neutralize the lysates and separate the [3H]-IPs using anion-exchange chromatography or a scintillation proximity assay.
-
Quantify the radioactivity and plot the concentration-response curves.
Troubleshooting Guides
Issue 1: The antagonist does not block the this compound-induced response.
-
Possible Cause 1: Incorrect antagonist concentration.
-
Solution: Check the literature for the appropriate IC50 value for your specific antagonist and experimental conditions. Ensure your stock solution is correctly prepared and has not degraded. Perform a concentration-response curve for the antagonist to determine its potency in your system.
-
-
Possible Cause 2: Antagonist is not selective for the receptor mediating the response.
-
Solution: this compound acts on multiple receptor types. If you are using an AMPA receptor antagonist but the observed effect is primarily mediated by mGluRs, you will see little to no blockade. Use a combination of antagonists or more specific ones to dissect the pathway. For instance, to confirm an AMPA receptor-mediated effect, the response should be sensitive to CNQX or DNQX.
-
-
Possible Cause 3: Insufficient pre-incubation time.
-
Solution: Some antagonists require a longer pre-incubation period to reach their target and exert their effect. Ensure you are allowing enough time for the antagonist to equilibrate in the tissue or culture before applying this compound.
-
-
Possible Cause 4: For competitive antagonists, the agonist concentration is too high.
-
Solution: In competitive antagonism, a high concentration of the agonist can overcome the effect of the antagonist. Try reducing the this compound concentration to a level closer to its EC50.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent cell health or slice viability.
-
Solution: For cell cultures, ensure consistent plating densities and growth conditions. For brain slices, optimize the slicing procedure to minimize mechanical damage and ensure adequate oxygenation. Check the pH and osmolarity of all solutions.
-
-
Possible Cause 2: Fluctuation in temperature.
-
Solution: Maintain a stable temperature throughout the experiment, as receptor kinetics and enzyme activity are temperature-dependent.
-
-
Possible Cause 3: Inconsistent drug application.
-
Solution: Ensure that the perfusion system delivers drugs at a consistent rate and that the concentrations are accurate. Check for air bubbles in the perfusion lines.
-
Issue 3: Observing signs of excitotoxicity in the preparation.
-
Possible Cause 1: Prolonged exposure to high concentrations of this compound.
-
Solution: this compound can be neurotoxic, especially with prolonged exposure. Reduce the duration of application or the concentration of this compound. In some cases, quisqualate can be taken up by cells and slowly released, leading to prolonged receptor activation even after washout.
-
-
Possible Cause 2: Receptor desensitization is blocked.
-
Solution: Receptor desensitization is a neuroprotective mechanism. If your experimental conditions prevent desensitization, excitotoxicity may be enhanced. Be aware of any compounds in your solutions that might affect this process.
-
-
Possible Cause 3: Involvement of NMDA receptors.
-
Solution: At high concentrations, this compound may indirectly activate NMDA receptors, contributing to excitotoxicity. Consider using an NMDA receptor antagonist like APV if you suspect this is occurring and it is not the pathway of interest.
-
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Workflow for studying this compound effects.
Caption: Troubleshooting logic for antagonist failure.
Technical Support Center: Interpreting Electrophysiological Responses to Quisqualic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected electrophysiological responses to Quisqualic Acid (QA).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound (QA) is a potent agonist for several glutamate receptors. Its primary targets are:
-
AMPA receptors (AMPARs): QA is one of the most potent known agonists for AMPARs, which are ionotropic receptors that primarily mediate fast excitatory neurotransmission.[1][2]
-
Group I metabotropic glutamate receptors (mGluRs): QA is a potent agonist at group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors linked to phosphoinositide hydrolysis.[1]
-
Kainate receptors (KARs): QA also acts as an agonist at kainate receptors, another type of ionotropic glutamate receptor.[1]
Q2: What is the typical electrophysiological response to QA application?
In many central nervous system neurons, the application of QA elicits a biphasic response:
-
A fast, large-amplitude inward current that rapidly desensitizes. This is primarily mediated by the activation of AMPA receptors.[3]
-
A slow, smaller-amplitude, and sustained inward current . This is often attributed to the activation of group I metabotropic glutamate receptors.
Q3: Why does the fast component of the QA response desensitize so rapidly?
Rapid desensitization is a characteristic feature of AMPA receptors.[2] This process is thought to be a protective mechanism to prevent excitotoxicity from prolonged receptor activation. The binding of QA to the AMPA receptor induces a conformational change that, in addition to opening the ion channel, also leads to a desensitized state where the channel closes despite the continued presence of the agonist.
Q4: What is the "Quis effect"?
The "Quis effect" refers to a long-lasting sensitization of neurons to depolarization following the activation of metabotropic glutamate receptors by this compound.[1]
Troubleshooting Unexpected Responses
Problem 1: I see a complex response with both a fast, desensitizing inward current and a slow, non-desensitizing inward current.
-
Possible Cause: You are likely observing the simultaneous activation of both ionotropic (AMPA/kainate) and metabotropic (group I mGluR) glutamate receptors.
-
Troubleshooting Steps:
-
Pharmacological Blockade: To isolate the components of the response, use selective antagonists.
-
To isolate the mGluR-mediated response, co-apply selective AMPA/kainate receptor antagonists such as CNQX or NBQX.
-
To isolate the AMPA/kainate receptor-mediated response, use a group I mGluR antagonist like MCPG.
-
-
Concentration Gradient: Try applying QA at different concentrations. Lower concentrations may preferentially activate high-affinity mGluRs, while higher concentrations will be required to robustly activate AMPA receptors.
-
Problem 2: I am seeing an outward current in response to QA application.
-
Possible Cause: While less common in vertebrate central neurons, QA has been shown to activate potassium currents in some preparations, such as in Aplysia neurons. This could be due to the activation of a novel receptor type or a non-canonical signaling pathway.
-
Troubleshooting Steps:
-
Check Reversal Potential: Determine the reversal potential of the outward current by applying voltage steps. If the reversal potential is near the equilibrium potential for potassium, it is likely a potassium current.
-
Pharmacological Blockade: Test for sensitivity to potassium channel blockers like barium or TEA.
-
Consider the Preparation: Be aware that receptor expression and signaling can vary significantly between different species and cell types.
-
Problem 3: The response to QA is highly variable between cells.
-
Possible Cause: This could be due to differential expression of AMPA, kainate, and mGluR receptors across the neuronal population you are studying. Cell health and recording quality can also contribute to variability.
-
Troubleshooting Steps:
-
Cell Identification: If possible, identify the cell types you are recording from (e.g., using post-hoc staining and morphological analysis) to see if there is a correlation between cell type and response profile.
-
Monitor Recording Quality: Keep a close eye on your seal resistance, access resistance, and the cell's resting membrane potential throughout the recording. A deteriorating recording can lead to smaller and less reliable responses.
-
Consistent Drug Application: Ensure your drug application system provides consistent and rapid delivery of QA to the cell.
-
Problem 4: After QA application, the cell's health rapidly declines, and the recording is lost.
-
Possible Cause: QA is a potent excitotoxin, and prolonged or high-concentration application can lead to neuronal death.[1] This is due to excessive calcium influx and subsequent activation of intracellular degradation pathways.
-
Troubleshooting Steps:
-
Reduce Concentration and Duration: Use the lowest effective concentration of QA and apply it for the shortest duration necessary to elicit a response.
-
Limit Calcium Influx: While it may interfere with the study of certain aspects of the response, you can try reducing the calcium concentration in your external solution to mitigate excitotoxicity.
-
Include Neuroprotective Agents: In some experimental paradigms, it may be possible to include antagonists for other glutamate receptors (like NMDA receptors) that can contribute to excitotoxicity downstream.
-
Quantitative Data
Table 1: Electrophysiological Properties of this compound-Activated Channels
| Parameter | AMPA Receptor | Kainate Receptor | Group I mGluR |
| Typical Current | Fast, desensitizing inward current | Slower, less desensitizing inward current | Slow, sustained inward current |
| Primary Ion Flux | Na+, Ca2+ | Na+, K+ (low Ca2+ permeability) | Non-selective cation channels |
| Single-Channel Conductance | ~8-20 pS | ~4-20 pS | Not applicable (G-protein mediated) |
| Desensitization Time Constant | Milliseconds | Slower than AMPA | Generally non-desensitizing |
| Reversal Potential | ~0 mV | ~0 mV | ~0 mV |
Table 2: Pharmacological Profile of this compound Receptors
| Receptor Subtype | Agonist | Antagonist | Notes |
| AMPA Receptor | This compound, AMPA, Glutamate | CNQX, NBQX | QA is a very potent agonist. |
| Kainate Receptor | This compound, Kainate, Domoate | CNQX, NBQX | QA can act as both an agonist and a partial antagonist depending on the subunit composition. |
| Group I mGluR (mGluR1, mGluR5) | This compound, DHPG | MCPG, MPEP (mGluR5 selective) | QA is a potent agonist. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of QA-Induced Currents in Cultured Neurons
-
Cell Preparation: Plate neurons on coverslips and maintain in appropriate culture conditions.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application:
-
Prepare a stock solution of this compound in water or a suitable solvent. Dilute to the final desired concentration in the external solution immediately before use.
-
Apply QA using a fast perfusion system to ensure rapid and complete solution exchange.
-
-
Data Analysis:
-
Measure the peak amplitude of the fast inward current and the amplitude of the sustained current.
-
Fit the decay of the fast component with an exponential function to determine the desensitization time constant.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Troubleshooting workflow for unexpected QA responses.
Caption: Logical relationships in QA electrophysiology.
References
Validation & Comparative
A Comparative Guide to Quisqualic Acid and Kainic Acid for Inducing Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of quisqualic acid and kainic acid, two potent excitotoxins widely used in neuroscience research to model neurodegenerative diseases. Understanding the nuances of their mechanisms, potency, and experimental application is critical for designing robust and reproducible studies.
Mechanism of Action: A Tale of Two Excitotoxins
Both this compound and kainic acid mimic the action of the excitatory neurotransmitter glutamate, but they exhibit distinct receptor affinities and downstream signaling cascades, leading to variations in their excitotoxic profiles.
Kainic Acid: A relatively specific agonist, kainic acid primarily exerts its effects through the activation of kainate receptors, a subtype of ionotropic glutamate receptors. This activation leads to a direct influx of Ca2+ and Na+ ions into the neuron, triggering a cascade of neurotoxic events. The sustained depolarization and calcium overload result in mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis and necrosis.
This compound: This excitotoxin displays a more complex pharmacology, acting as a potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and group I metabotropic glutamate receptors (mGluRs), while also showing affinity for kainate receptors.[1] Its potent effect on AMPA receptors leads to rapid and strong depolarization. Simultaneously, its activation of group I mGluRs (mGluR1 and mGluR5) initiates a slower, G-protein-coupled signaling cascade. This involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, further contributing to the excitotoxic cascade. This dual action can result in a prolonged sensitization of neurons to depolarization, a phenomenon sometimes referred to as the "Quis effect".[2]
Quantitative Comparison of Excitotoxic Potency
Direct comparative studies providing dose-response curves for cell death are limited. However, available data from different experimental models allow for a qualitative and semi-quantitative assessment of their relative potencies. In a study on rat retinal cells, kainic acid was found to be the most potent in inducing toxicity, with this compound showing intermediate potency.[3] Conversely, in murine spinal cord cultures, kainate (at 500 µM) was highly neurotoxic, while quisqualate (at 100 µM) induced only partial neurotoxicity.[4] It is important to note that the relative potency can vary depending on the neuronal cell type and the specific receptor subtypes they express.
| Parameter | This compound | Kainic Acid | Reference |
| Primary Receptor Targets | AMPA, Group I mGluRs, Kainate | Kainate | [1] |
| Potency (Rat Retina) | Intermediate | High | [3] |
| Neurotoxicity (Murine Spinal Cord Cultures) | Partially neurotoxic at 100 µM | Highly neurotoxic at 500 µM | [4] |
Signaling Pathways
The distinct receptor activation profiles of this compound and kainic acid lead to different intracellular signaling cascades, both culminating in neuronal death.
Experimental Protocols
The following are generalized protocols for inducing excitotoxicity with this compound and kainic acid in primary neuronal cultures. It is crucial to optimize concentrations and exposure times for specific neuronal types and experimental goals.
Protocol 1: Induction of Excitotoxicity in Primary Cortical Neurons
1. Cell Culture:
-
Plate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.
2. Excitotoxin Treatment:
-
Prepare stock solutions of this compound and kainic acid in sterile, deionized water or a suitable buffer.
-
On the day of the experiment, dilute the stock solutions in pre-warmed, serum-free culture medium to the desired final concentrations. A typical concentration range to test would be 1 µM to 1 mM for both agonists.
-
Remove the culture medium from the wells and replace it with the medium containing the respective excitotoxins or a vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 30 minutes, 1 hour, 6 hours, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Assessment of Neuronal Viability:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium. Collect the supernatant and perform the assay according to the manufacturer's instructions.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the remaining viable cells. Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI) to visualize and quantify neuronal loss.
Protocol 2: Comparative Analysis of Excitotoxicity in Cerebellar Granule Neurons
1. Cell Culture:
-
Isolate cerebellar granule neurons from postnatal day 7-8 (P7-P8) rat or mouse pups.
-
Plate the neurons on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with serum, glucose, and potassium chloride.
-
Culture for 7-10 DIV.
2. Dose-Response Experiment:
-
Prepare a series of dilutions for both this compound and kainic acid in the culture medium.
-
Expose the neurons to the different concentrations of each excitotoxin for 24 hours.
-
Perform a cell viability assay (e.g., MTT or LDH) to determine the dose-dependent toxicity of each compound.
-
Plot the dose-response curves and calculate the EC50 or LD50 values for each excitotoxin.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and kainic acid-induced excitotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of kainic, quisqualic, and ibotenic acids on phenylethanolamine-N-methyltransferase-containing cells of rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitotoxicity of glutamate and four analogs in primary spinal cord cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPA and Quisqualic Acid Potency on Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and signaling mechanisms of two critical glutamate receptor agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and Quisqualic Acid. The information presented herein is supported by experimental data to aid in the selection and application of these compounds in neuroscience research and drug development.
Data Presentation: Potency Comparison
The following table summarizes the half-maximal effective concentrations (EC50) of AMPA and this compound on glutamate receptors, as determined by electrophysiological and radioligand binding assays. This compound consistently demonstrates a higher potency than AMPA at the AMPA receptor.
| Agonist | Receptor/Preparation | EC50 | Experimental Method | Reference |
| AMPA | Rat Cerebral Cortex Slices | 6.6 µM (log EC50 = -5.18 ± 0.05) | Electrophysiology (Depolarising Population Response) | [1] |
| This compound | Rat Cerebral Cortex Slices | 24.0 µM (log EC50 = -4.62 ± 0.07) | Electrophysiology (Depolarising Population Response) | [1] |
| AMPA | Embryonic Chick Motoneurons | 40 µM | Electrophysiology (Gigaseal Recording) | [2] |
| AMPA | Cultured Rat Cortical Neurones | 17 µM | Electrophysiology | [3] |
| AMPA | Cultured Rat Spinal Cord Neurones | 11 µM | Electrophysiology | [3] |
Note: A lower EC50 value indicates higher potency.
Receptor Specificity
A key differentiator between the two agonists is their receptor selectivity. While both are potent agonists at AMPA receptors, this compound also demonstrates significant activity at Group I metabotropic glutamate receptors (mGluRs).[4][5] This dual activity is a critical consideration in experimental design, as this compound can elicit broader downstream signaling cascades than the more selective AMPA.
Signaling Pathways
The activation of glutamate receptors by AMPA and this compound initiates distinct intracellular signaling cascades.
AMPA Receptor Signaling
AMPA primarily activates AMPA receptors, which are ionotropic receptors.[6] This activation leads to the opening of the receptor's associated ion channel, causing a rapid influx of sodium (Na+) and, in the absence of the GluA2 subunit, calcium (Ca2+) ions.[6] This cation influx results in the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).[6] Beyond its function as an ion channel, the AMPA receptor can also engage in intracellular signaling through a non-canonical pathway by interacting with the Src-family protein tyrosine kinase, Lyn.[7] This interaction can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).[7]
References
- 1. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of NMDA vs. Non-NMDA Antagonists on Quisqualic Acid Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-methyl-D-aspartate (NMDA) and non-NMDA receptor antagonists in mitigating the neurotoxic effects of quisqualic acid. The information presented is supported by experimental data to aid in the evaluation of potential neuroprotective strategies.
This compound, a potent excitotoxin, induces neuronal damage through the overstimulation of glutamate receptors. Its toxicity is complex, involving the activation of both NMDA and non-NMDA (AMPA and kainate) receptors.[1] Understanding the differential roles of these receptor subtypes in this compound-induced neurotoxicity is crucial for the development of targeted therapeutic interventions.
Comparative Efficacy of NMDA and Non-NMDA Antagonists
Experimental evidence demonstrates that antagonists for both NMDA and non-NMDA receptors can confer protection against this compound-induced neurotoxicity.[1] The neurotoxic effects of this compound can manifest as both acute neuronal swelling and delayed neuronal degeneration. The acute swelling is thought to be mediated by NMDA receptors, while the delayed degeneration may involve non-NMDA receptors, a process potentially exacerbated by the cellular uptake and subsequent slow release of this compound, leading to prolonged receptor activation.[2]
Quantitative Data on Neuroprotection
The following table summarizes key quantitative findings from studies evaluating the neuroprotective effects of NMDA and non-NMDA antagonists against this compound-induced toxicity.
| Antagonist Class | Antagonist | Experimental Model | Dosing Regimen | Efficacy | Reference |
| NMDA Antagonist | MK-801 | In vivo (7-day-old rats) | 1 mg/kg, i.p. (administered 30 min prior to and immediately after this compound injection) | Significantly reduced striatal neuronal loss. No significant protection in hippocampus or neocortex. | [3] |
| NMDA Antagonist | MK-801 or AP7 | In vitro (mouse brain slices) | Pre-incubation before this compound exposure | Protected against this compound-mediated toxicity (measured by LDH and potassium leakage). | [1] |
| Non-NMDA Antagonist | GDEE or quinoxalinediones | In vitro (mouse brain slices) | Pre-incubation before this compound exposure | Protected against this compound-mediated toxicity (measured by LDH and potassium leakage). | [1] |
| Non-NMDA Antagonist | CNQX | In vitro (murine cortical cultures) | Co-incubation with this compound (20-24 hr) | Attenuated neuronal degeneration induced by this compound. | [2] |
Signaling Pathways in this compound Toxicity
The following diagram illustrates the signaling pathways activated by this compound and the points of intervention for NMDA and non-NMDA antagonists.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are representative protocols for in vivo and in vitro assessment of neuroprotection against this compound toxicity.
In Vivo Model: Stereotactic Injection of this compound in Rodents
This protocol describes the induction of a focal excitotoxic lesion in the rodent brain to evaluate the neuroprotective efficacy of test compounds.
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, i.p.).
-
Stereotactic Surgery:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum or hippocampus) at specific coordinates relative to bregma.
-
-
Microinjection:
-
Lower a microsyringe needle to the desired depth within the target brain region.
-
Infuse a sterile solution of this compound (e.g., 100 nmol in 1 µL of phosphate-buffered saline) over a period of 5 minutes.
-
Leave the needle in place for an additional 5 minutes to minimize backflow.
-
-
Antagonist Administration: Administer the NMDA or non-NMDA antagonist at a predetermined dose and time relative to the this compound injection (e.g., intraperitoneally 30 minutes prior).
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care according to approved animal welfare protocols.
-
Histological Analysis: After a survival period of 7 days, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Cryosection the brain into coronal sections (e.g., 40 µm).
-
Stain the sections with a marker for neuronal viability (e.g., Nissl stain or Fluoro-Jade) to assess the extent of the lesion.
-
Quantify the lesion volume using image analysis software.
-
In Vitro Model: Neuronal Cell Culture and Viability Assay
This protocol outlines the assessment of neuroprotection in a primary neuronal culture system.
-
Cell Culture:
-
Prepare primary cortical or hippocampal neuronal cultures from embryonic day 18 rat pups.
-
Plate the dissociated neurons onto poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with the NMDA or non-NMDA antagonist at various concentrations for 1 hour.
-
Introduce this compound (e.g., 50 µM) to the culture medium and incubate for 24 hours.
-
-
Assessment of Cell Viability (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity as: (Experimental LDH release / Maximum LDH release) x 100.
-
Neuroprotection is quantified as the percentage reduction in cytotoxicity in antagonist-treated wells compared to wells treated with this compound alone.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of neuroprotective agents against this compound toxicity.
Conclusion
Both NMDA and non-NMDA receptor antagonists demonstrate protective effects against this compound-induced neurotoxicity. The involvement of both receptor subtypes in the toxic cascade suggests that a combination therapy targeting both NMDA and non-NMDA receptors could be a more effective neuroprotective strategy. However, the optimal therapeutic window and potential side effects of these antagonists require further investigation. The experimental models and protocols outlined in this guide provide a framework for continued research in this critical area of neuropharmacology.
References
- 1. This compound-induced neurotoxicity is protected by NMDA and non-NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-NMDA receptor-mediated neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quisqualic Acid vs. AMPA: A Comparative Analysis of AMPA Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quisqualic acid and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) in their interaction with the AMPA receptor, with a specific focus on the phenomenon of receptor desensitization. This analysis is supported by experimental data to inform research and drug development in neuroscience.
Introduction
This compound and AMPA are both potent agonists of the AMPA-type glutamate receptor (AMPAR), a key player in fast excitatory synaptic transmission in the central nervous system. While both compounds activate the receptor, their effects on receptor desensitization—a process where the receptor becomes unresponsive to a sustained presence of the agonist—exhibit notable differences. A key distinction is that this compound also acts as a potent agonist at group I metabotropic glutamate receptors (mGluRs), a characteristic not shared by AMPA.[1] This dual activity of this compound introduces additional layers of signaling complexity.
Comparative Analysis of Receptor Kinetics and Potency
The interaction of this compound and AMPA with the AMPA receptor can be quantitatively distinguished by their potency (EC50) and their impact on the receptor's kinetic properties, such as desensitization rate and mean channel open time.
| Parameter | This compound | AMPA | Reference(s) |
| EC50 for AMPA Receptor Activation | 16.3 µM | 66.2 µM | [2] |
| Log EC50 for Depolarising Response | -4.62 ± 0.07 | -5.18 ± 0.05 | [3] |
| Desensitization Time Constant (τ) | ~80 msec | Not specified, but generally rapid | [4] |
| Extent of Desensitization | ~70% | Not specified, but significant | [4] |
| Mean Channel Open Time | 5.0 ± 0.5 msec | 5.9 ± 0.4 msec | [5] |
Key Observations:
-
Potency: this compound demonstrates a significantly higher potency for the AMPA receptor compared to AMPA, as indicated by its lower EC50 value.[2]
-
Desensitization: this compound induces a rapid and substantial desensitization of the AMPA receptor, with currents decaying by approximately 70% with a time constant of about 80 milliseconds.[4] While AMPA also induces desensitization, direct comparative studies on the extent and rate under identical conditions are less common.
-
Channel Gating: Interestingly, despite its higher potency, this compound has a slightly shorter mean channel open time compared to AMPA.[5]
Signaling Pathways
The differential effects of this compound and AMPA can be attributed to their distinct receptor activation profiles. AMPA selectively activates the ionotropic AMPA receptor, leading to direct cation influx. This compound, however, activates both AMPA receptors and group I metabotropic glutamate receptors, initiating a more complex signaling cascade.
Caption: Signaling pathways for AMPA and this compound.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological experiments, specifically using the whole-cell patch-clamp technique on cultured neurons.
Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
Objective: To measure the kinetics of AMPA receptor activation and desensitization in response to agonist application.
Methodology:
-
Cell Culture: Primary neurons (e.g., from rat hippocampus or cerebellum) are cultured on coverslips.[4]
-
Electrophysiological Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are used as recording electrodes.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, and 10 HEPES, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): 120 CsF, 33 KOH, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.4. To block NMDA receptor currents, APV is often included in the external solution.
-
-
Recording Procedure:
-
A whole-cell configuration is established, and the neuron is voltage-clamped at a holding potential of -70 mV to record inward currents.
-
Agonists (this compound or AMPA) are rapidly applied to the neuron using a fast perfusion system.
-
The resulting currents are recorded. The peak amplitude reflects receptor activation, and the subsequent decay in current in the continued presence of the agonist represents desensitization.
-
-
Data Analysis:
-
The rate of desensitization is quantified by fitting the decay of the current with an exponential function to determine the time constant (τ).
-
The extent of desensitization is calculated as the percentage reduction from the peak current to the steady-state current.
-
Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50 value.
-
Caption: Workflow for analyzing AMPA receptor desensitization.
Conclusion
The primary distinction in the action of this compound and AMPA on AMPA receptors lies in this compound's higher potency and its additional activity at metabotropic glutamate receptors. While both are effective tools for studying AMPA receptor function, the choice of agonist should be guided by the specific experimental goals. For studies focused purely on the ionotropic effects of AMPA receptor activation and desensitization, AMPA may be the more suitable agonist due to its selectivity. Conversely, this compound is an invaluable tool for investigating the complex interplay between ionotropic and metabotropic glutamate receptor signaling. Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents targeting the glutamatergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of quisqualate receptor desensitization in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Histological Analysis of Quisqualic Acid-Induced Neurotoxicity
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Quisqualic Acid-induced neurotoxicity with histology, offering a comparative analysis with other excitotoxic agents, detailed experimental protocols, and visual representations of key biological pathways.
This guide provides an in-depth comparison of the neurotoxic effects of this compound, a potent agonist for AMPA and metabotropic glutamate receptors, with other excitotoxic agents, primarily Kainic Acid. The data presented herein is supported by histological evidence and quantitative analysis, providing a valuable resource for researchers studying excitotoxicity and neurodegenerative diseases.
Comparative Analysis of Neurotoxic Effects
The neurotoxic outcomes of this compound and Kainic Acid administration are dose-dependent and vary based on the brain region targeted. Histological analysis, particularly using stains like Cresyl Violet (Nissl staining), allows for the visualization and quantification of neuronal damage.
Striatal Lesions
Intrastriatal injections of both this compound and Kainic Acid induce significant neuronal loss. While direct comparative studies providing lesion volumes for a range of doses are limited, available data suggests that both compounds are potent inducers of striatal damage. Histological examination reveals a core of neuronal necrosis and glial infiltration at the injection site.[1]
Table 1: Comparison of Striatal Neurotoxicity
| Excitotoxin | Dose | Animal Model | Time Point | Histological Findings | Quantitative Data (Lesion Volume/Neuronal Loss) |
| This compound | 100 nmol | 7-day-old rat | - | Neuronal necrosis, glial infiltration, reduced striatal size.[1] | Not explicitly quantified in the provided search results. |
| Kainic Acid | 2.5 µg | Rat | 48 hours | Nearly complete loss of intrinsic neurons, increased glial cells.[2] | Approximately 50% of the striatum affected.[3] |
| Kainic Acid | 1.25-5.0 nmol | Rat | - | Substantial neuronal loss (8-73% decrease in GAD67).[4] | Not explicitly quantified in the provided search results. |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Hippocampal Damage
In the hippocampus, both this compound and Kainic Acid induce selective neuronal loss, particularly in the CA1 and CA3 subfields.[5] Histological studies have shown that the damage is characterized by pyknotic nuclei and eosinophilic cytoplasm, indicative of neuronal death.
Table 2: Comparison of Hippocampal Neurotoxicity
| Excitotoxin | Dose | Animal Model | Time Point | Histological Findings | Quantitative Data (Neuronal Loss) |
| This compound | - | Rat | 7 days | Partial loss of CA1 cells, damage to hilar and CA3 pyramidal cells.[5] | Not explicitly quantified in the provided search results. |
| Kainic Acid | 10 nmol | 7-day-old rat | P8-P14 | Dose-dependent acute neuronal loss in CA3a and CA3c.[6] | Not explicitly quantified in the provided search results. |
| Kainic Acid | 50 nmol | 7-day-old rat | P8-P14 | Dose-dependent acute neuronal loss in CA3a and CA3c.[6] | Not explicitly quantified in the provided search results. |
| Kainic Acid | Systemic | Adult Wistar Rat | 5 months | 40% neuronal loss in dentate hilus, 50% in CA3, 80% in CA1 (with convulsive SE).[7] | See histological findings.[7] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. SE = Status Epilepticus.
Experimental Protocols
Induction of Neurotoxicity via Intracerebral Injection
This protocol outlines the stereotaxic injection of this compound into the rat striatum or hippocampus.
Materials:
-
This compound solution (e.g., 100 mM in sterile saline, pH adjusted to 7.4)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal model (e.g., adult male Sprague-Dawley or Wistar rat)
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Mount the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Based on a rat brain atlas, determine the coordinates for the target structure (striatum or hippocampus).
-
Striatum (example coordinates from bregma): Anterior/Posterior (AP): +1.0 mm; Medial/Lateral (ML): ±2.5 mm; Dorsal/Ventral (DV): -5.0 mm.
-
Hippocampus (CA1 region, example coordinates from bregma): Anterior/Posterior (AP): -3.3 mm; Medial/Lateral (ML): ±1.8 mm; Dorsal/Ventral (DV): -2.6 mm.
-
-
Drill a small burr hole in the skull at the determined coordinates.
-
Lower the injection needle to the target DV coordinate.
-
Infuse this compound solution at a slow rate (e.g., 0.1 µl/min) for the desired volume (e.g., 1 µl).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and provide post-operative care.
Histological Validation with Cresyl Violet (Nissl) Staining
This protocol describes the staining of brain sections to visualize neuronal cell bodies and assess cell loss.
Materials:
-
Formalin-fixed brain tissue, sectioned on a microtome or cryostat
-
Gelatin-coated slides
-
Cresyl Violet acetate solution (e.g., 0.1% in distilled water with glacial acetic acid)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Mount brain sections onto gelatin-coated slides.
-
Air dry the slides.
-
Rehydrate the sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%) and then into distilled water.
-
Immerse the slides in the Cresyl Violet staining solution for 5-10 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
Differentiate the sections by briefly dipping them in 70% ethanol, followed by 95% ethanol containing a few drops of glacial acetic acid, until the background is clear and neurons are well-defined.
-
Dehydrate the sections through an ascending series of ethanol concentrations (95%, 100%).
-
Clear the sections in xylene.
-
Coverslip the slides using a mounting medium.
Quantification of Neuronal Damage
-
Lesion Volume Measurement:
-
Capture images of serial brain sections stained with Cresyl Violet.
-
Using image analysis software (e.g., ImageJ), manually or automatically delineate the area of neuronal loss in each section.
-
Calculate the lesion area for each section.
-
Multiply the sum of the lesion areas by the distance between sections to estimate the total lesion volume.
-
-
Neuronal Cell Counting:
-
Using a microscope with a high-power objective, define a region of interest (ROI) within the brain structure of interest.
-
Employ stereological methods, such as the optical fractionator, to obtain an unbiased estimate of the total number of neurons within the ROI.
-
Alternatively, count the number of healthy-appearing neurons (with distinct nuclei and Nissl substance) within a defined area to determine neuronal density.
-
Signaling Pathways and Experimental Workflow
The neurotoxic effects of this compound are primarily mediated through the overactivation of ionotropic (AMPA/Kainate) and metabotropic glutamate receptors.
References
- 1. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal lesions with kainic acid: neurochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainic acid-induced neurotoxicity in the striatum: a histofluorescent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainic acid-induced apoptosis in rat striatum is associated with nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective excitotoxic pathology in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immediate and delayed hippocampal neuronal loss induced by kainic acid during early postnatal development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Hippocampal Neurons after Kainate Treatment Correlates with Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quisqualic Acid and Ibotenic Acid for Inducing Brain Lesions
For Researchers, Scientists, and Drug Development Professionals
The creation of precise and reproducible brain lesions is a cornerstone of neuroscience research, enabling the investigation of brain function and the modeling of neurological disorders. Excitotoxic amino acids, such as quisqualic acid and ibotenic acid, are powerful tools for this purpose, offering a means to selectively destroy neuronal cell bodies while sparing adjacent axons of passage. This guide provides an objective comparison of these two commonly used excitotoxins, supported by experimental data, to assist researchers in selecting the appropriate agent for their specific experimental needs.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and ibotenic acid lies in their primary receptor targets and subsequent neurotoxic cascades.
Ibotenic Acid: A structural analog of the neurotransmitter glutamate, ibotenic acid exerts its neurotoxic effects primarily through the activation of the N-methyl-D-aspartate (NMDA) receptor .[1][2] This action leads to a significant influx of calcium (Ca2+) into the neuron, triggering a cascade of intracellular events that ultimately result in excitotoxic cell death.[3] Ibotenic acid is also a potent agonist of group I and II metabotropic glutamate receptors (mGluRs).[1]
This compound: This potent excitatory amino acid is a strong agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors , as well as group I metabotropic glutamate receptors.[4][5][6] Its neurotoxicity is largely attributed to the persistent stimulation of AMPA receptors, leading to excessive sodium (Na+) and calcium (Ca2+) influx and subsequent neuronal demise.[4]
Performance Comparison: Efficacy, Specificity, and Behavioral Outcomes
Experimental data reveals distinct profiles for this compound and ibotenic acid in terms of their lesioning characteristics and functional consequences.
| Feature | This compound | Ibotenic Acid | References |
| Primary Receptor Targets | AMPA, Kainate, Group I mGluRs | NMDA, Group I & II mGluRs | [1][4][5][6] |
| Lesion Characteristics | Can produce more widespread and less uniform lesions. | Tends to produce more discrete, spherical, and uniform lesions. | [2][7] |
| Specificity | Fewer signs of non-specific damage to surrounding structures compared to ibotenic acid. | Can cause greater non-specific damage to adjacent structures like the basolateral nucleus of the amygdala and the reticular formation of the thalamus. | [8][9] |
| Effect on Cholinergic System | Induces a greater loss of cortical acetylcholinesterase-positive fibers and a more significant depletion of choline acetyltransferase (ChAT) activity in the cortex. | Results in a lesser, though still significant, reduction in cortical ChAT activity compared to this compound. | [8][10][11][12] |
| Metabolic Impact | Less impact on cortical cytochrome oxidase activity. | Produces a greater reduction in cortical cytochrome oxidase activity. | [10] |
| Behavioral Deficits (Morris Water Maze) | Rats with this compound-induced lesions of the nucleus basalis magnocellularis (NBm) perform significantly better than those with ibotenic acid lesions. | Ibotenic acid-induced lesions of the NBm lead to greater behavioral deficits in the Morris water maze. | [8][12] |
| Behavioral Deficits (Passive Avoidance) | Impairs passive avoidance acquisition and retention. | Impairs passive avoidance acquisition and retention. | [13] |
| Task Relearning | Preferred in studies where re-learning a task after lesioning is essential. |
Signaling Pathways
The distinct receptor affinities of quisqualic and ibotenic acid initiate different intracellular signaling cascades leading to neuronal death.
Experimental Protocols
The following are generalized protocols for inducing brain lesions in rats using this compound and ibotenic acid. Specific parameters such as coordinates, volumes, and concentrations should be optimized for the target brain region and experimental goals.
General Surgical Procedure
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine or isoflurane) and place it in a stereotaxic frame.[14][15][16]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region.[15]
-
Injection: Lower a microsyringe or glass micropipette to the desired coordinates.
-
Infusion: Infuse the excitotoxin solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage.[3]
-
Post-Injection: Leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Closure: Slowly retract the needle, suture the incision, and provide post-operative care.
This compound Lesion Protocol
-
Solution Preparation: Dissolve this compound in phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) to the desired concentration. A typical concentration used for striatal lesions in immature rats is 100 nmol in 1 µL.[17] For lesions in the nucleus basalis magnocellularis, concentrations have ranged from 7.5 to 15 µg in 0.5 µL.
-
Injection Parameters: The volume of injection will vary depending on the target structure, but is typically in the range of 0.25-1.0 µL.
Ibotenic Acid Lesion Protocol
-
Solution Preparation: Dissolve ibotenic acid in PBS or aCSF, adjusting the pH to approximately 7.4. A common concentration is 10 µg/µL.[3] For hippocampal lesions, multiple small injections of a 7-10 µg/µL solution are often used.[18]
-
Injection Parameters: For discrete lesions, multiple small injections (e.g., 0.1 µL) are recommended.[18] For larger lesions, a single injection of up to 1 µL may be used.
Experimental Workflow
The following diagram illustrates a typical workflow for a study involving excitotoxic brain lesions.
Conclusion
The choice between this compound and ibotenic acid for creating brain lesions depends on the specific goals of the research. Ibotenic acid is favored for creating discrete, uniform lesions and is particularly useful when post-lesion behavioral recovery and relearning are to be studied. This compound, while potentially causing less non-specific damage to surrounding structures, can produce more widespread lesions and has a more pronounced effect on the cortical cholinergic system. A thorough understanding of their distinct mechanisms of action and a careful consideration of the comparative data presented in this guide will enable researchers to make an informed decision and achieve more reliable and interpretable experimental outcomes.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral impairments after lesions of the nucleus basalis by ibotenic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of acute and chronic ibotenic and this compound nucleus basalis lesioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociative effects of ibotenic and this compound-induced basal forebrain lesions on cortical acetylcholinesterase-positive fiber density and cytochrome oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of ibotenic acid- and this compound-induced lesions of the substantia innominata on attentional function in the rat: further implications for the role of the cholinergic neurons of the nucleus basalis in cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of nerve growth factor treatment on rats with lesions of the nucleus basalis magnocellularis produced by ibotenic acid, this compound, and AMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of quisqualic and ibotenic acid nucleus basalis magnocellularis lesions on water-maze and passive avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 15. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Creating Brain Lesions by Low Intensity Focused Ultrasound with Microbubbles: A Rat Study at Half MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quisqualic Acid's Dichotomous Action: A Comparative Analysis on Neuronal Subtypes
For researchers, scientists, and drug development professionals, understanding the precise effects of neuroactive compounds on different neuronal populations is paramount. Quisqualic acid (QA), a potent agonist at both ionotropic (AMPA and kainate) and group I metabotropic glutamate receptors (mGluRs), exhibits notably distinct effects on various neuronal subtypes. This guide provides a comparative analysis of the impact of this compound on hippocampal interneurons and neocortical pyramidal neurons, supported by experimental data and detailed methodologies.
This compound's dual receptor agonism leads to a range of cellular responses, from rapid excitatory neurotransmission to slower, modulatory effects and, at higher concentrations, excitotoxicity.[1] Research indicates that the ultimate effect of QA is highly dependent on the specific composition and density of glutamate receptor subtypes expressed by a given neuron. This differential sensitivity is a critical factor in both its utility as a research tool for creating selective neuronal lesions and in understanding its potential role in neuropathological conditions.
Comparative Effects of this compound on Neuronal Subtypes
The following table summarizes the differential effects of this compound on hippocampal interneurons and neocortical pyramidal neurons based on available experimental evidence.
| Feature | Hippocampal Interneurons | Neocortical Pyramidal Neurons | References |
| Primary Effect | Selective uptake and neurotoxicity | Induction of a slow inward current and increased excitability | [2][3] |
| Receptor(s) Implicated | High-affinity uptake sites, potentially linked to glutamate transporters with high QA affinity | Group I metabotropic glutamate receptors (mGluRs) | [2][3] |
| Observed Cellular Response | Cellular swelling and degeneration upon prolonged exposure. | G-protein dependent slow inward current, leading to membrane depolarization. | [2][3] |
| Functional Consequence | Loss of inhibitory control within hippocampal circuits. | Enhanced postsynaptic excitability. | [2][3] |
Experimental Protocols
To elucidate the distinct effects of this compound on different neuronal subtypes, specific experimental protocols are employed. Below are detailed methodologies for immunocytochemistry to track QA uptake and whole-cell patch-clamp electrophysiology to measure its effects on neuronal excitability.
Immunocytochemistry for this compound Internalization
This protocol is designed to visualize the selective uptake of this compound into specific neuronal populations, such as hippocampal interneurons.[2]
-
Tissue Preparation: Adult rats are anesthetized and perfused transcardially with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). The brain is then removed and post-fixed overnight.
-
Sectioning: Coronal sections of the hippocampus (e.g., 40 µm thick) are prepared using a vibratome.
-
This compound Incubation: Free-floating sections are incubated in artificial cerebrospinal fluid (aCSF) containing this compound (e.g., 10-100 µM) for varying durations (e.g., 15-60 minutes) to allow for cellular uptake.
-
Immunostaining:
-
Sections are washed and then permeabilized (e.g., with 0.3% Triton X-100).
-
Blocking solution (e.g., 10% normal goat serum) is applied to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody raised against this compound.
-
After washing, a secondary antibody conjugated to a fluorescent marker (e.g., Alexa Fluor 488) is applied.
-
-
Co-localization (Optional): To identify the neuronal subtype, co-staining with a marker for interneurons (e.g., GAD67) or pyramidal neurons (e.g., NeuN) can be performed using a primary antibody for the marker and a secondary antibody with a different fluorophore.
-
Imaging: Sections are mounted on slides and imaged using a confocal microscope to identify cells that have internalized this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to record the electrophysiological responses of neurons, such as neocortical pyramidal cells, to the application of this compound.[3]
-
Slice Preparation: Acute brain slices (e.g., 300 µm thick) containing the neocortex are prepared from young adult rats in ice-cold, oxygenated aCSF. Slices are allowed to recover in a holding chamber for at least one hour.
-
Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Pyramidal neurons in a specific layer (e.g., Layer II/III) are visually identified.
-
Patch-Clamp Recording:
-
A glass micropipette (3-5 MΩ) filled with an internal solution (containing, for example, K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP) is used to form a high-resistance seal (>1 GΩ) with the membrane of a target neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -70 mV.
-
-
Drug Application: this compound (e.g., 2 µM) is applied to the bath. To isolate mGluR-mediated effects, antagonists for ionotropic glutamate receptors (e.g., APV and CNQX) and GABA-A receptors (e.g., bicuculline) are included in the aCSF.[3]
-
Data Acquisition: The current required to hold the neuron at the command potential is recorded. A slow inward current induced by this compound is measured and analyzed. The current-voltage relationship can be determined by applying voltage steps before and during drug application.
Visualizing the Mechanisms of Action
To better understand the processes described, the following diagrams illustrate the experimental workflow and the underlying signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Immunocytochemical evidence that quisqualate is selectively internalized into a subset of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quisqualate induces an inward current via mGluR activation in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Quisqualic Acid Binding and Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Quisqualic Acid binding and functional assays. It offers detailed experimental protocols, quantitative data for easy comparison, and visualizations of key pathways and workflows to support robust drug discovery and development.
This compound, a potent agonist of both ionotropic (AMPA and kainate) and group I metabotropic glutamate receptors (mGluRs), serves as a critical tool in neuroscience research.[1][2][3] Understanding its interaction with these receptors requires a multi-faceted approach, combining binding assays that measure the physical interaction of the ligand with its target, and functional assays that quantify the subsequent biological response. Cross-validation of these assays is paramount for a comprehensive understanding of a compound's pharmacological profile, as high binding affinity does not always directly correlate with high functional potency.[4][5][6]
This guide delves into the methodologies for both binding and functional assays, presenting them in a comparative framework to aid in experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the binding affinity (Kd/Ki) and functional potency (EC50) of this compound for its primary targets. These values are compiled from various studies and should be considered in the context of the specific experimental conditions under which they were generated.
Table 1: this compound Binding Affinity
| Receptor Subtype | Ligand | Kd / Ki (nM) | Assay Type | Reference |
| mGluR1a | [3H]Quisqualate | 27 ± 4 | Radioligand Binding | [7] |
| mGluR5a | [3H]Quisqualate | 81 ± 22 | Radioligand Binding | [7] |
| mGluR (high affinity) | Quisqualate | 17 | [3H]Glutamate Competition | [8] |
| mGluR (low affinity) | Quisqualate | 62,000 | [3H]Glutamate Competition | [8] |
| AMPA Receptor | Quisqualate | ~5000 (Ki) | [3H]AMPA Competition | [9] |
| Kainate Receptor | Quisqualate | ~Glutamate | [3H]Kainate Competition | [10] |
Table 2: this compound Functional Potency
| Receptor Target | Functional Assay | EC50 (µM) | Cell Type/System | Reference |
| AMPA Receptor | Electrophysiology | ~40 | Embryonic Chick Motoneurons | [11] |
| Glutamate Receptors | Calcium Imaging | Dose-dependent response from 30 µM | Rat Taste Receptor Cells | [12] |
| mGluRs | Phosphoinositide Hydrolysis | Potent Agonist | Rat Hippocampus | |
| AMPA/Kainate Receptors | Electrophysiology | Desensitizing Current | Xenopus Retinal Horizontal Cells | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
This compound Signaling Pathways
Binding vs. Functional Assay Workflow
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of this compound to glutamate receptors.[14][15][16][17][18]
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), [3H]L-Quisqualic acid (at a concentration near its Kd), and varying concentrations of unlabeled this compound or other competing ligands.
-
For saturation binding, use increasing concentrations of [3H]L-Quisqualic acid.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of an unlabeled ligand (e.g., 1 mM L-glutamate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]L-Quisqualic acid and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Functional Assay
This protocol outlines a common method for measuring intracellular calcium mobilization following receptor activation by this compound.[12][19][20][21]
1. Cell Preparation:
-
Plate cells expressing the target glutamate receptor (e.g., HEK293 cells transfected with mGluR1a or primary neurons) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Allow the cells to adhere and grow to an appropriate confluency.
2. Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium 6) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes.
-
After incubation, wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the AM ester.
3. Calcium Measurement:
-
Place the plate on a fluorescence microscope or a plate reader equipped for kinetic reading of fluorescence.
-
Acquire a baseline fluorescence reading before adding the agonist.
-
Apply this compound at various concentrations to the cells.
-
Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and record the emission at ~510 nm. For single-wavelength dyes like Fluo-4, excite at ~490 nm and record emission at ~520 nm.
4. Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380).
-
For single-wavelength dyes, express the change in fluorescence as a relative change from baseline (ΔF/F0).
-
Plot the peak change in fluorescence ratio or ΔF/F0 against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of this compound that elicits a half-maximal response.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol provides a general framework for assessing the functional effects of this compound on ion channel activity using the whole-cell patch-clamp technique.[22][23][24][25][26]
1. Slice/Cell Preparation:
-
For brain slice recordings, prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
For cultured neurons, use cells plated on coverslips.
-
Transfer the slice or coverslip to a recording chamber on the stage of an upright or inverted microscope and continuously perfuse with oxygenated aCSF.
2. Patch Pipette and Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller to have a resistance of 3-7 MΩ when filled with internal solution.
-
The internal solution composition will vary depending on the specific currents being measured but typically contains a potassium-based salt (e.g., K-gluconate) for current-clamp or a cesium-based salt for voltage-clamp experiments, along with ATP, GTP, and a calcium buffer (e.g., EGTA).
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
3. Data Acquisition:
-
In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV) and record the currents elicited by the application of this compound.
-
In current-clamp mode, record the changes in membrane potential (depolarization or hyperpolarization) in response to this compound application.
-
Apply this compound at different concentrations via the perfusion system to generate a dose-response curve.
4. Data Analysis:
-
Measure the peak amplitude of the inward current (in voltage-clamp) or the peak depolarization (in current-clamp) for each concentration of this compound.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
By employing these complementary assay formats, researchers can gain a more complete and nuanced understanding of the pharmacological properties of this compound and other novel compounds targeting glutamate receptors, ultimately facilitating the development of more effective and specific therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of kainic acid/AMPA and metabotropic glutamate receptors in the regulation of opioid mRNA expression and the onset of pain-related behavior following excitotoxic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 5. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Characterization of [(3)H]Quisqualate binding to recombinant rat metabotropic glutamate 1a and 5a receptors and to rat and human brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A glutamate receptor channel with high affinity for domoate and kainate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of L-glutamate, AMPA, quisqualate, and kainate on retinal horizontal cells depend on adaptational state: implications for rod-cone interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. scite.ai [scite.ai]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Patch Clamp Protocol [labome.com]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quisqualic Acid and Other Group I mGluR Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quisqualic Acid with other prominent group I metabotropic glutamate receptor (mGluR) agonists. This document focuses on presenting experimental data, detailed methodologies, and visual representations of key biological processes to aid in the selection of appropriate research tools.
Group I metabotropic glutamate receptors, comprising mGluR1 and mGluR5, are pivotal in modulating excitatory synaptic transmission and neuronal excitability. Their activation triggers a cascade of intracellular signaling events with implications for synaptic plasticity, learning, and memory. Consequently, agonists that target these receptors are invaluable tools in neuroscience research. This guide offers a comparative analysis of this compound against other commonly used group I mGluR agonists, namely (S)-3,5-dihydroxyphenylglycine (DHPG), (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), and (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).
Performance Comparison of Group I mGluR Agonists
The selection of an appropriate agonist is contingent on its specific binding affinity, potency, and selectivity for the target receptor. The following table summarizes the quantitative data for this compound and its counterparts.
| Agonist | Receptor Subtype | EC50 | Ki | Notes |
| This compound | mGluR1 | 45 nM[1] | 10 nM[1] | Potent agonist at both group I and some ionotropic glutamate receptors (AMPA and kainate)[2][3] |
| mGluR2 | 108 µM[1] | 113 µM[1] | ||
| mGluR4 | 593 µM[1] | 112 µM[1] | ||
| (S)-3,5-DHPG | mGluR1a | ~5–10 µM[4] | 0.9 µM[5][6] | Selective for group I mGluRs over other mGluR subtypes and ionotropic glutamate receptors.[7] Considered a selective group I mGluR agonist.[4][8][9] |
| mGluR5a | ~2–4 µM[4] | 3.9 µM[5][6] | ||
| CHPG | mGluR5a | 750 µM[10] | - | Selective for mGluR5 over mGluR1.[7][10] |
| (1S,3R)-ACPD | mGluR1 | 42 µM[11] | - | Agonist at both group I and group II mGluRs.[11] Does not activate ionotropic glutamate receptors.[12][13] |
| mGluR2 | 5 µM[11] | - | ||
| mGluR5 | 15 µM[11] | - | ||
| mGluR6 | 60 µM[11] | - | ||
| (±)-trans-ACPD | mGluR1 | 15 µM | - | Equimolecular mixture of (1S,3R)- and (1R,3S)-ACPD. Agonist at both group I and group II mGluRs. |
| mGluR2 | 2 µM | - | ||
| mGluR4 | ~800 µM | - | ||
| mGluR5 | 23 µM | - |
Signaling Pathways of Group I mGluRs
Activation of group I mGluRs (mGluR1 and mGluR5) initiates a canonical signaling cascade through their coupling to Gαq/11 G-proteins.[14][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[16][18] Both DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[16][17] Beyond this primary pathway, group I mGluRs can also modulate various ion channels and activate other signaling pathways, including the ERK-MAPK and PI3K-mTOR pathways, which are crucial for regulating protein synthesis and synaptic plasticity.[14][15][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. L-Quisqualic acid | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. (1S,3R)-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 12. ACPD - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Quisqualic Acid-Induced Animal Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quisqualic Acid (QA)-induced animal models of neurological diseases with common alternatives, focusing on the critical aspect of reproducibility. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate model for their studies.
Introduction to Excitotoxic Animal Models
Excitotoxicity, the pathological process by which neuronal damage and death are caused by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism in a variety of neurological disorders. This compound, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and metabotropic glutamate receptors (mGluRs), is widely used to induce excitotoxic lesions in animal models to study conditions like epilepsy, Huntington's disease, and spinal cord injury.[1] The reproducibility of these models is paramount for the reliability and translation of research findings. This guide compares the QA model with two other commonly used excitotoxins: Kainic Acid (KA) and Quinolinic Acid (QA).
Comparison of Excitotoxic Agents
The choice of excitotoxin can significantly influence the characteristics and variability of the resulting animal model. While direct quantitative comparisons of reproducibility across different excitotoxins are not extensively documented in single studies, a qualitative and semi-quantitative comparison can be made based on available literature.
| Feature | This compound (QA) | Kainic Acid (KA) | Quinolinic Acid (QA) |
| Primary Receptor Targets | AMPA, Group I mGluRs | AMPA/Kainate Receptors | NMDA Receptors |
| Reported Disease Models | Epilepsy, Spinal Cord Injury | Temporal Lobe Epilepsy, Huntington's Disease | Huntington's Disease |
| Nature of Lesion | Delayed neuronal death, often spares neurons lacking AMPA/mGluR1 receptors. | Rapid and extensive neuronal death, particularly in the hippocampus. | Selective neuronal loss that can mimic patterns seen in Huntington's disease.[2] |
| Behavioral Outcomes | Seizures, motor deficits. Seizure manifestation can vary with age.[3][4] | Pronounced behavioral effects, including hyperactivity and seizures.[5] | Motor hyperactivity, learning deficits. Behavioral deficits can be less severe than with KA for similar lesion sizes.[2][5] |
| Reported Variability | Seizure severity and behavioral manifestations can be influenced by the age of the animal.[3][4] | High variability in seizure response and duration with systemic administration.[6] Different commercial sources of KA may have subtle differences in potency.[7] | Dose-dependent effects on behavior, with higher doses leading to mortality.[2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for enhancing the reproducibility of animal models. Below are generalized protocols for inducing excitotoxic lesions with this compound, Kainic Acid, and Quinolinic Acid via intracerebral injection.
General Stereotaxic Injection Protocol
This protocol outlines the fundamental steps for stereotaxic injection of excitotoxins into the rodent brain. Specific coordinates, volumes, and concentrations will vary depending on the target brain region and the desired extent of the lesion.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with appropriate bit
-
Sterile surgical instruments
-
Excitotoxin solution (this compound, Kainic Acid, or Quinolinic Acid) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Animal monitoring equipment (heating pad, etc.)
-
Suturing materials or wound clips
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).[8] Place the animal in the stereotaxic frame, ensuring the head is level.[9][10] Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the surgical area on the scalp.[11]
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Based on a stereotaxic atlas, determine the coordinates for the target brain region. Drill a small burr hole through the skull at the target coordinates.[10]
-
Excitotoxin Injection: Lower the injection needle to the desired depth. Infuse the excitotoxin solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.[12] The specific dosage will depend on the chosen excitotoxin and the desired lesion size.
-
Post-Injection and Closure: After the injection is complete, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.[12] Suture the incision or use wound clips.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery from anesthesia.
Specific Excitotoxin Parameters (Examples from Literature)
| Excitotoxin | Animal Model | Target Region | Concentration/Dose | Volume | Reference |
| This compound | Epilepsy (Rat) | Intraventricular | Not specified | Not specified | [4] |
| Spinal Cord Injury (Rat) | Intraspinal | 125 mM | 1.2 µL | [13] | |
| Kainic Acid | Temporal Lobe Epilepsy (Mouse) | Intrahippocampal | Varies | Not specified | [9] |
| Huntington's Disease (Rat) | Striatum | 3 nmol | Not specified | [2] | |
| Quinolinic Acid | Huntington's Disease (Rat) | Striatum | 150-225 nmol | Not specified | [2] |
| Huntington's Disease (Rat) | Striatum | 300 nmol | Not specified | [14] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The quinolinic acid model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound-induced seizures during development: a behavioral and EEG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative behavioral and neurochemical studies with striatal kainic acid- or quinolinic acid-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anesthesia in Rats | Animals in Science [queensu.ca]
- 9. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 10. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereotaxic Injections [protocols.io]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. The role of kainic acid/AMPA and metabotropic glutamate receptors in the regulation of opioid mRNA expression and the onset of pain-related behavior following excitotoxic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral and electrophysiological correlates of the quinolinic acid rat model of Huntington's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Quisqualic Acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of quisqualic acid, a potent neuroexcitatory amino acid, to maintain a safe laboratory environment and ensure regulatory compliance.
This compound is a valuable tool in neuroscience research, acting as a potent agonist for AMPA and metabotropic glutamate receptors.[1][2][3] However, its hazardous nature necessitates strict adherence to safety and disposal protocols. This document outlines the necessary precautions, immediate safety measures, and logistical steps for its proper disposal.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Key Safety Data for this compound:
| Hazard Category | Precautionary Measures |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and get medical help.[2][4][5][6] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[2][4][5][6] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove to fresh air.[2][4][5][6] |
| Eye Contact | May cause irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.[4][5] On-site treatment, such as neutralization, should not be attempted without specific, validated protocols due to the lack of information on potentially hazardous decomposition byproducts.
1. Waste Collection and Segregation:
-
Collect waste this compound, including contaminated labware and solutions, in a designated, properly labeled, and sealed container.
-
Ensure the waste container is compatible with the chemical.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[7][8]
2. Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Harmful," "Toxic").
-
Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[5][8]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4][7]
-
Follow all institutional and local regulations for hazardous waste disposal.[4][5]
4. Handling Spills:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection for dust.
-
Carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9]
-
The rinsate should be collected and disposed of as hazardous waste.[10]
-
After thorough decontamination, the container can be disposed of according to institutional guidelines, ensuring the original label is defaced.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Glutamate Receptor Agonist [stressmarq.com]
- 3. This compound | C5H7N3O5 | CID 40539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 8. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. nswai.org [nswai.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Quisqualic Acid
For researchers, scientists, and drug development professionals working with the potent neuroexcitatory agent Quisqualic Acid, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, step-by-step handling procedures, and compliant disposal plans to foster a culture of safety and precision in your critical research endeavors.
Essential Safety and Handling Data
A thorough understanding of the hazardous properties of this compound is the first step toward safe handling. The following table summarizes key safety and handling information.
| Parameter | Information | Source |
| Hazard Class | Acute toxicity, Oral (Category 4); Acute toxicity, Dermal (Category 4); Acute toxicity, Inhalation (Category 4) | [1][2][3] |
| Signal Word | Warning | [2] |
| Hazard Statements | Harmful if swallowed. Harmful in contact with skin. Harmful if inhaled. | [1][2][3] |
| Occupational Exposure Limits (OELs) | No established Occupational Exposure Limits (OELs) from OSHA, NIOSH, or ACGIH. | [1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to minimize exposure to this compound. The following is a tiered approach to PPE selection based on the nature of the experimental work.
Standard Laboratory Operations (Low potential for dust or aerosol generation)
-
Eye Protection: ANSI Z87.1 compliant safety glasses.
-
Hand Protection: Nitrile gloves. Inspect for tears or holes before use.
-
Body Protection: Standard laboratory coat.
Operations with Potential for Dust or Aerosol Generation (e.g., weighing, preparing solutions)
-
Eye and Face Protection: Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Hand Protection: Nitrile gloves. Consider double-gloving.
-
Respiratory Protection: Use a NIOSH-approved N95 or higher-rated respirator if working outside of a certified chemical fume hood.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a higher risk of contamination, consider a chemical-resistant apron or coveralls.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Procedural Guidance for Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risks associated with this compound.
Handling Procedure
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.[1][2][3] Identify the location of the nearest eyewash station and safety shower.
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: Add this compound slowly to the solvent to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Characterization: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[1]
-
Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the waste material.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[1][2] Do not dispose of this compound down the drain or in the regular trash.[1]
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Experimental Protocol Outline: In Vitro Neurotoxicity Assay
While specific experimental protocols are highly dependent on the research question and cell model, the following provides a general procedural outline for conducting an in vitro neurotoxicity assay using this compound.
Objective: To assess the neurotoxic effects of this compound on a neuronal cell culture.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, iPSC-derived neurons)
-
This compound
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., LDH release assay, MTT assay)
-
Multi-well culture plates
-
Standard laboratory equipment (incubator, microscope, etc.)
Methodology:
-
Cell Culture: Plate neuronal cells in multi-well plates at a predetermined density and allow them to adhere and mature for an appropriate period.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer). Perform serial dilutions to obtain the desired final concentrations for the assay.
-
Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of this compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells with this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Neurotoxicity Assessment: Following the incubation period, assess cell viability and/or cytotoxicity using a validated assay method. For example, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
Data Analysis: Quantify the results and calculate the concentration-response curve to determine the EC50 (half-maximal effective concentration) of this compound-induced neurotoxicity.
By implementing these safety protocols and procedural guidelines, researchers can confidently and responsibly advance their scientific inquiries involving this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
